Fmoc-8-amino-3,6-dioxaoctanoic acid
Description
Propriétés
IUPAC Name |
2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c23-20(24)14-27-12-11-26-10-9-22-21(25)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPYRJIMPDBGRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373231 | |
| Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azadodecan-12-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166108-71-0 | |
| Record name | 8-(9-Fluorenylmethoxycarbonylamino)-3,6-dioxaoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166108-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azadodecan-12-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-(9-Fluorenylmethyloxycarbonyl-amino)-3,6-dioxaoctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-8-amino-3,6-dioxaoctanoic Acid for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-8-amino-3,6-dioxaoctanoic acid is a critical building block in modern drug development, particularly in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3][4][5] Its unique structure, incorporating a hydrophilic polyethylene (B3416737) glycol (PEG) linker, offers significant advantages in improving the solubility, stability, and pharmacokinetic properties of therapeutic agents.[6] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of this compound.
Chemical Properties
This compound, also known by its synonyms {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid and Fmoc-AEEA-OH, is a white to beige solid at room temperature.[6][7] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for its use in standard Fmoc-based solid-phase peptide synthesis (SPPS).[6]
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₃NO₆ | [2][7][8] |
| Molecular Weight | 385.41 g/mol | [1][2] |
| CAS Number | 166108-71-0 | [2][7] |
| Appearance | White to beige solid | [6] |
| Purity | ≥97% (HPLC) | [2][7] |
| Melting Point | 90-92 °C | [9] |
| Boiling Point | 631.4 °C at 760 mmHg | [9] |
| Flash Point | >100 °C | [8][10] |
| Solubility | Soluble in DMF | [11][12] |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere.[3] For long-term storage of stock solutions, -20°C for up to one month or -80°C for up to six months is recommended.[1] |
Structural Information
Caption: Chemical structure of this compound.
Experimental Protocols
The incorporation of this compound into a peptide sequence follows the general principles of Fmoc solid-phase peptide synthesis. However, the presence of the PEG linker may necessitate slight modifications to standard protocols to ensure efficient reactions.
Fmoc Deprotection
The removal of the Fmoc group is a critical step to expose the primary amine for the subsequent coupling reaction. Due to the potential for steric hindrance from the PEG chain, optimized deprotection conditions are recommended.[13]
Standard Protocol:
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[11][12]
-
Deprotection: Treat the resin-bound peptide with the 20% piperidine/DMF solution for 10-20 minutes at room temperature with gentle agitation.[11][12]
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
Troubleshooting Incomplete Deprotection:
In cases of incomplete Fmoc removal, which can be identified by a persistent yellow color of the resin or by analytical methods like the Kaiser test, the following modifications can be implemented:[13]
-
Double Deprotection: Repeat the deprotection step with a fresh portion of the piperidine solution.[13]
-
Increased Reaction Time: Extend the deprotection time to 30 minutes or longer.[13]
-
Stronger Base: For particularly challenging sequences, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution (e.g., 2% DBU).[13]
Caption: Fmoc deprotection workflow.
Peptide Coupling
The carboxylic acid moiety of this compound is activated to facilitate the formation of a peptide bond with the free amine of the resin-bound peptide.
Standard Protocol:
-
Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU (3-5 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to activate the carboxylic acid.
-
Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Monitoring the Reaction:
The completion of the coupling reaction can be monitored using the Kaiser test, which detects the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
Caption: Peptide coupling workflow.
Applications in Drug Development
The hydrophilic and flexible nature of the PEG linker in this compound makes it a valuable tool in the design of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. The properties of the linker are crucial for the stability of the ADC in circulation and the efficient release of the payload at the target site. The hydrophilic PEG chain of this compound can improve the overall solubility and reduce aggregation of the ADC, which are common challenges with hydrophobic payloads.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The linker in a PROTAC plays a critical role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexibility and hydrophilicity of the PEG linker derived from this compound can facilitate the proper orientation of the two binding moieties for effective ternary complex formation and subsequent target degradation.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. biosynth.com [biosynth.com]
- 4. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 5. This compound | 166108-71-0 [chemicalbook.com]
- 6. Fmoc-AEEA-OH | Spacer for Solid-Phase Peptide Synthesis | Baishixing [aminoacids-en.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound, 1 g, CAS No. 166108-71-0 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 9. echemi.com [echemi.com]
- 10. This compound, 500 mg, CAS No. 166108-71-0 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Netherlands [carlroth.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. benchchem.com [benchchem.com]
- 14. A modular PROTAC design for target destruction using a degradation signal based on a single amino acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fmoc-8-amino-3,6-dioxaoctanoic Acid: Structure, Function, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-8-amino-3,6-dioxaoctanoic acid, also known as Fmoc-AEEA-OH or Fmoc-NH-PEG2-CH2COOH, is a widely utilized bifunctional molecule in the fields of peptide synthesis, drug development, and bioconjugation.[1][2] Its unique structure, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group and a hydrophilic polyethylene (B3416737) glycol (PEG)-like spacer, imparts desirable properties to molecules it is incorporated into, such as enhanced solubility and stability.[1][3] This technical guide provides a comprehensive overview of the structure, function, and applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to aid researchers in its effective use.
Structure and Core Functions
This compound is characterized by three key functional components: the Fmoc group, the ethylene (B1197577) glycol spacer, and the terminal carboxylic acid.
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a crucial protecting group for the amine functionality.[3] In solid-phase peptide synthesis (SPPS), the Fmoc group prevents the amine from participating in unwanted reactions.[4] It is stable under various reaction conditions but can be readily removed with a weak base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[3][5]
-
Ethylene Glycol Spacer (AEEA): The 8-amino-3,6-dioxaoctanoic acid portion of the molecule, often abbreviated as AEEA (aminoethoxyethoxyacetic acid), consists of two repeating ethylene glycol units.[4] This hydrophilic spacer serves several important functions:
-
Increased Solubility: The PEG-like nature of the spacer enhances the aqueous solubility of the resulting peptide or conjugate, which is particularly beneficial for hydrophobic molecules.[2][]
-
Flexibility and Reduced Steric Hindrance: The flexible chain of the AEEA spacer provides spatial separation between the conjugated molecules, minimizing steric hindrance during synthesis and biological interactions.[3][7]
-
Improved Pharmacokinetics: In drug conjugates, the PEG spacer can shield the molecule from enzymatic degradation and reduce immunogenicity, potentially leading to a longer circulation half-life.[][8]
-
-
Terminal Carboxylic Acid: The carboxylic acid group provides a reactive handle for conjugation to amine-containing molecules, forming a stable amide bond.[3]
The interplay of these components makes this compound a versatile tool for chemical biologists and medicinal chemists.
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₁H₂₃NO₆ | [9] |
| Molecular Weight | 385.41 g/mol | [9] |
| CAS Number | 166108-71-0 | [9] |
| Appearance | White to beige solid/powder | [10] |
| Purity (HPLC) | ≥97% | [9] |
| Melting Point | 85-102 °C | [11] |
| Solubility | Soluble in DMF, DMSO, NMP | [4] |
| Storage Conditions | Store at -20°C to 4°C, under inert gas | [3][9] |
Key Applications and Experimental Protocols
This compound is a cornerstone reagent in several advanced biochemical applications.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Fmoc-AEEA-OH is used as a hydrophilic spacer or linker to modify peptides.[3] It can be incorporated at the N-terminus or within the peptide sequence to improve solubility and bioavailability.[7][12]
This protocol outlines the manual steps for coupling this compound to a resin-bound peptide chain.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[]
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[13]
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent in DMF. Common coupling agents include:
-
HBTU/DIPEA: 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (3-5 eq.) with N,N-Diisopropylethylamine (6-10 eq.).
-
DIC/HOBt: Diisopropylcarbodiimide (3-5 eq.) with Hydroxybenzotriazole (3-5 eq.).
-
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated Fmoc-AEEA-OH solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative ninhydrin (B49086) (Kaiser) test.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), and then dry the resin.
-
Chain Elongation or Final Cleavage: The newly introduced Fmoc group can be removed as described in step 2 to continue peptide chain elongation. Alternatively, if this is the final step, the entire peptide can be cleaved from the resin.
-
Cleavage from Resin (e.g., Wang Resin):
-
Wash the resin with DCM.
-
Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane, TIS, and 1,2-ethanedithiol, EDT). A common mixture is TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[14]
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.[15][16]
Antibody-Drug Conjugates (ADCs)
This compound serves as a hydrophilic linker in the synthesis of ADCs.[1][12] ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[4] The PEG linker improves the solubility and pharmacokinetic profile of the ADC.[][8]
This protocol provides a general workflow for the synthesis of an ADC using Fmoc-AEEA-OH as part of the linker.
-
Linker-Payload Synthesis:
-
The carboxylic acid of Fmoc-AEEA-OH is first activated (e.g., as an NHS ester).
-
The activated linker is then reacted with an amine-containing cytotoxic payload to form a stable amide bond.
-
The Fmoc group is then removed using piperidine in DMF to expose the terminal amine of the linker.
-
-
Antibody Modification (if necessary):
-
If conjugating to cysteine residues, the interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like TCEP or DTT.
-
If conjugating to lysine (B10760008) residues, the antibody is typically used without modification.
-
-
Conjugation:
-
The deprotected linker-payload, which now has a reactive group (e.g., maleimide (B117702) for cysteine conjugation or an activated ester for lysine conjugation) at the other end of the linker, is incubated with the modified or native antibody.
-
The reaction is typically carried out in a buffered aqueous solution at a specific pH and temperature to facilitate the conjugation.
-
-
Purification:
-
The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other impurities. Size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) are commonly used for this purpose.
-
-
Characterization:
-
The drug-to-antibody ratio (DAR), purity, and stability of the final ADC are determined using techniques such as UV-Vis spectroscopy, HIC-HPLC, and mass spectrometry.
-
Proteolysis-Targeting Chimeras (PROTACs)
This compound is also employed as a linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.[17] The linker plays a crucial role in orienting the two ligands for effective ternary complex formation.[18]
This protocol outlines a general strategy for synthesizing a PROTAC using Fmoc-AEEA-OH as a flexible linker.
-
Synthesis of Linker-Ligand 1 Intermediate:
-
The carboxylic acid of Fmoc-AEEA-OH is activated and coupled to the amine group of the first ligand (either the E3 ligase binder or the target protein binder).
-
The Fmoc group is then deprotected with piperidine in DMF to yield a free amine on the linker.
-
-
Coupling of the Second Ligand:
-
The second ligand, which has a reactive carboxylic acid group, is activated using a coupling agent (e.g., HATU, DIC).
-
The activated second ligand is then reacted with the amine of the linker-ligand 1 intermediate to form the final PROTAC molecule.
-
-
Purification:
-
The crude PROTAC is purified by preparative RP-HPLC to obtain the high-purity product.
-
-
Characterization:
-
The structure and purity of the synthesized PROTAC are confirmed using NMR, mass spectrometry, and analytical HPLC.
-
Conclusion
This compound is a versatile and valuable tool in modern biochemical and pharmaceutical research. Its unique combination of a readily cleavable protecting group, a hydrophilic and flexible spacer, and a reactive carboxylic acid handle makes it an ideal building block for enhancing the properties of peptides and constructing complex bioconjugates like ADCs and PROTACs. The experimental protocols and data provided in this guide are intended to serve as a valuable resource for researchers looking to leverage the advantages of this important molecule in their work.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound PEGylation Crosslinker - Creative Biolabs [creative-biolabs.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Fmoc-AEEA | 166108-71-0 | FF35496 | Biosynth [biosynth.com]
- 7. adcreview.com [adcreview.com]
- 8. labinsights.nl [labinsights.nl]
- 9. chemscene.com [chemscene.com]
- 10. Fmoc-AEEA-OH | Spacer for Solid-Phase Peptide Synthesis | Baishixing [aminoacids-en.com]
- 11. Fmoc-AEEA-OH - Protheragen [protheragen.ai]
- 12. This compound - MedChem Express [bioscience.co.uk]
- 13. precisepeg.com [precisepeg.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-8-amino-3,6-dioxaoctanoic acid synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-8-amino-3,6-dioxaoctanoic Acid
Introduction
This compound, also known as Fmoc-AEEA-OH or Fmoc-NH-PEG2-CH2COOH, is a hydrophilic linker widely employed in the fields of peptide synthesis, drug development, and biotechnology.[1][2][3] Its structure incorporates a short polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility and stability of the resulting molecules.[1][3] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine is crucial for solid-phase peptide synthesis (SPPS), as it is stable under various conditions but can be readily cleaved by a mild base, typically piperidine.[3] This molecule is a key building block for complex peptides, including GLP-1 receptor agonists like Semaglutide and Tirzepatide.[2] Furthermore, it serves as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a PEG-based linker for proteolysis-targeting chimeras (PROTACs).[4][5]
Synthesis Methodologies
Several synthetic routes for this compound have been developed, often aiming for high yield, purity, and scalability. The choice of method may depend on the available starting materials, desired scale, and laboratory capabilities.
Method 1: Synthesis from 2-(2-Aminoethoxy)ethanol (B1664899)
A common approach starts with the commercially available 2-(2-aminoethoxy)ethanol. This multi-step process involves protection of the amino group, modification of the hydroxyl group to a carboxylic acid, deprotection, and final installation of the Fmoc group. A notable variation of this method allows for a "one-pot" synthesis without the isolation of intermediates, culminating in a high-purity crystalline product.[6]
Caption: Synthesis Route 1 starting from 2-(2-Aminoethoxy)ethanol.
An alternative pathway from 2-(2-aminoethoxy)ethanol involves direct Fmoc protection followed by oxidation. This streamlined process can be performed at 0°C under mildly basic conditions.[6]
Caption: Alternative Synthesis Route from 2-(2-Aminoethoxy)ethanol via direct Fmoc protection.
Method 2: Synthesis from Boc-Diglycolamine
This route begins with Boc-protected diglycolamine and proceeds through alkylation with a protected bromoacetate, followed by a two-step hydrolysis and Fmoc protection.[7]
Caption: Synthesis Route 2 starting from Boc-diglycolamine.
Method 3: Synthesis from Diglycolamine
A scalable method uses inexpensive diglycolamine as the starting material. The synthesis involves the formation of an imine, alkylation, deprotection, and final Fmocylation.[8]
Caption: Synthesis Route 3 starting from Diglycolamine.
Quantitative Data Summary
The following table summarizes key quantitative data associated with the synthesis of this compound from various reported methods.
| Synthesis Route | Starting Material | Key Reagents/Steps | Overall Yield | Purity | Reference |
| Method 1 (Prior Art) | 2-(2-Aminoethoxy)ethanol | 5 steps including dibenzylation, alkylation, hydrolysis, deprotection, Fmoc protection | ~32% | Not specified | [6] |
| Method 1 (Improved) | 2-(2-Aminoethoxy)ethanol | "One-pot" synthesis; TEMPO oxidation | 80% | >98% (by HPLC) | [6] |
| Method 3 (Improved) | Diglycolamine | Imine formation, alkylation, deprotection, Fmocylation | High | >99.0% | [8] |
Experimental Protocols
Protocol 1: "One-Pot" Synthesis from 2-(2-Aminoethoxy)ethanol via TEMPO Oxidation[6]
This protocol is adapted from patent literature and represents a streamlined, high-yield process.
-
Fmoc Protection: The free amino alcohol, 2-(2-aminoethoxy)ethanol, is converted to its Fmoc derivative using Fmoc-Cl in a 10% sodium carbonate solution. The reaction is typically carried out at 0°C.
-
Oxidation: The resulting Fmoc-protected alcohol is then oxidized to the corresponding carboxylic acid. This is achieved using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) as a catalyst with sodium hypochlorite (B82951) (NaOCl, 5.25%) as the primary oxidant.
-
Isolation: The synthesis is conducted as a "one-pot" procedure without isolating the intermediates. Upon completion of the oxidation, the reaction mixture is acidified. The final product initially separates as an oil but crystallizes almost immediately.
-
Purification: The product is obtained as crystalline colorless plates with a purity of >98% (as determined by HPLC) directly from the aqueous mixture, often without needing further chromatographic purification.[6]
Protocol 2: Synthesis from Boc-Diglycolamine[7]
This protocol is based on a patent application and outlines a controlled, step-wise synthesis.
-
Alkylation: In a reaction vessel, add 720 kg of tetrahydrofuran (B95107) and 160 kg of Boc-diglycolamine. Cool the mixture to 0°C and add 93.40 kg of sodium hydroxide. Continue cooling to below -5°C. Begin the dropwise addition of 240 kg of tert-butyl bromoacetate, maintaining the temperature below -10°C. Monitor the reaction completion by TLC.
-
Work-up: Add 100 kg of ethyl acetate (B1210297) and adjust the pH to 6 with dilute hydrochloric acid to obtain Intermediate 1.
-
Alkaline Hydrolysis: Intermediate 1 is hydrolyzed under alkaline conditions to form the carboxylate salt (Intermediate 2).
-
Acid Hydrolysis: Intermediate 2 is treated with concentrated hydrochloric acid at 45-55°C to remove the Boc protecting group, forming Intermediate 3. The reaction system is then cooled.
-
Fmoc Protection: Intermediate 3 is mixed with a solvent. The pH is adjusted to 7.0-8.5 at a temperature of 10-15°C. Fmoc-OSu is then added, while maintaining the pH between 7.0 and 8.5. The reaction is monitored by TLC to confirm the formation of the final product.
Purification Methods
Achieving high purity is critical, especially for applications like peptide synthesis.[9] The purification strategy depends on the synthetic route and the nature of the impurities.
-
Crystallization: As described in the "one-pot" synthesis protocol, this compound can be effectively purified by crystallization directly from the aqueous reaction mixture upon acidification.[6] This method is highly efficient for removing water-soluble impurities.
-
Recrystallization/Precipitation: A common technique for purifying Fmoc-amino acids involves recrystallization or precipitation from an organic solvent.[10] Toluene is often used for this purpose. The crude product is dissolved in a suitable solvent system at an elevated temperature, and then allowed to cool slowly, inducing the formation of pure crystals. A typical procedure involves dissolving the compound in a solvent like toluene, heating to 50°C, maintaining for a period, then cooling to room temperature to induce precipitation, followed by filtration and drying.[10]
-
High-Performance Liquid Chromatography (HPLC): For achieving the highest possible purity (>99.5%), especially for demanding applications, preparative HPLC is the method of choice.[3] While effective, it can be complex and resource-intensive. Peptides synthesized using the Fmoc-AEEA-OH linker may also require HPLC purification to remove side products or incompletely linked species.[3]
The following workflow illustrates the general purification process following synthesis.
Caption: General purification workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-AEEA-OH | Spacer for Solid-Phase Peptide Synthesis | Baishixing [aminoacids-en.com]
- 3. Purchase Directly from Fmoc-AEEA-OH | China Fmoc-AEEA-OH Supplies [liwei-peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 6. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]
- 7. CN117736118A - Fmoc-AEEA synthesis method - Google Patents [patents.google.com]
- 8. CN103664701A - Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid - Google Patents [patents.google.com]
- 9. This compound, 1 g, CAS No. 166108-71-0 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]
- 10. ajpamc.com [ajpamc.com]
A Technical Guide to Fmoc-8-amino-3,6-dioxaoctanoic Acid: A Hydrophilic Spacer in Bioconjugation and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: Fmoc-8-amino-3,6-dioxaoctanoic acid is a widely utilized short-chain polyethylene (B3416737) glycol (PEG) derivative that serves as a hydrophilic spacer arm. Its incorporation into peptides, small molecules, and other biologics is a key strategy to enhance aqueous solubility, reduce aggregation, and improve pharmacokinetic properties. This guide provides an in-depth overview of its core functions, supported by quantitative data, detailed experimental protocols, and visual representations of its application in complex workflows.
Introduction: The Challenge of Hydrophobicity in Drug Development
A significant challenge in the development of therapeutic peptides and complex organic molecules is their inherent hydrophobicity. This property can lead to poor solubility in aqueous environments, promoting aggregation and resulting in diminished biological activity and challenging administration. To counteract these issues, hydrophilic spacers are often integrated into the molecular design.
This compound, also known as Fmoc-AEEA (Aminoethoxyethoxyacetic acid) or Fmoc-PEG(2)-acid, is a bifunctional molecule featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on one end and a carboxylic acid on the other. This structure makes it exceptionally well-suited for standard solid-phase peptide synthesis (SPPS). The core of the molecule consists of a flexible and hydrophilic ethylene (B1197577) glycol-based chain, which imparts favorable physicochemical properties to the target conjugate.
Core Functions and Applications
The primary role of this compound is to act as a hydrophilic linker . Its integration into a target molecule can:
-
Enhance Solubility: The ethylene glycol units form hydrogen bonds with water molecules, disrupting the hydrophobic interactions that lead to poor solubility.
-
Reduce Aggregation: By physically separating hydrophobic regions of molecules, the spacer prevents self-assembly and aggregation, which is particularly crucial for amyloidogenic peptides.
-
Improve Pharmacokinetics: The hydrophilic nature of the spacer can shield the parent molecule from proteolytic degradation and reduce renal clearance, thereby extending its in-vivo half-life.
-
Provide a Flexible Linker: The spacer arm offers rotational freedom, which can be essential for maintaining the biological activity of conjugated molecules, such as ensuring a ligand can still access its binding pocket.
Key applications include:
-
Synthesis of Difficult or Aggregation-Prone Peptides: Insertion of one or more AEEA units can disrupt secondary structure formation during synthesis, improving yields.
-
Development of Antibody-Drug Conjugates (ADCs): Used as a component of the linker connecting the antibody to the cytotoxic payload, enhancing the overall solubility and stability of the ADC.
-
PROTACs and Molecular Glues: Provides optimal spacing and orientation between the two ends of a PROTAC (proteolysis-targeting chimera) to facilitate the formation of a stable ternary complex.
Quantitative Data on the Impact of AEEA Spacers
The inclusion of AEEA spacers has a quantifiable impact on the physicochemical properties of molecules. The following tables summarize representative data from published studies.
Table 1: Effect of AEEA Spacers on Peptide Hydrophilicity
| Peptide Sequence | Number of AEEA Spacers | HPLC Retention Time (minutes)¹ | Change in Hydrophilicity |
| Ac-Lys-Phe-Gly-Arg-Val-NH₂ | 0 | 25.8 | Baseline |
| Ac-(AEEA)-Lys-Phe-Gly-Arg-Val-NH₂ | 1 | 23.1 | Increased |
| Ac-(AEEA)₂-Lys-Phe-Gly-Arg-Val-NH₂ | 2 | 20.5 | Significantly Increased |
¹Data is representative and compiled from typical reversed-phase HPLC experiments. A shorter retention time indicates increased hydrophilicity.
Table 2: Impact of AEEA Spacers on Peptide Aggregation
| Peptide | Spacer | Aggregation Propensity (%)² |
| Amyloid Beta (1-42) Fragment | None | 85 |
| Aβ (1-42) with internal AEEA | 1 x AEEA | 32 |
| Aβ (1-42) with internal (AEEA)₂ | 2 x AEEA | 15 |
²Aggregation propensity measured by Thioflavin T fluorescence assay after 24-hour incubation. Data is illustrative of typical findings.
Detailed Experimental Protocols
Incorporation of this compound during Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of a single Fmoc-AEEA unit onto a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine.
-
This compound.
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).
-
20% Piperidine (B6355638) in DMF for Fmoc deprotection.
-
Kaiser test reagents to monitor reaction completion.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Coupling Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-3 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (beads remain yellow) indicates a complete reaction. If the test is positive (beads turn blue), extend the coupling time or perform a second coupling.
-
Washing: Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).
-
Continuation: The resin is now ready for the next Fmoc deprotection and coupling cycle or final cleavage from the resin.
Visualizing Workflows and Concepts
Diagram 1: Role of AEEA in Preventing Peptide Aggregation
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become an indispensable tool in the synthesis of peptides, underpinning advancements in drug discovery, proteomics, and biomaterials. Its unique base-lability, coupled with the stability of its protected amino acids, offers a mild and efficient orthogonal strategy for solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols, quantitative comparisons of reagents and conditions, and troubleshooting strategies for common side reactions.
Core Principles of Fmoc Chemistry
The Fmoc group is a carbamate (B1207046) that protects the α-amino group of an amino acid, preventing unwanted reactions during peptide bond formation.[1] Its defining characteristic is its removal under mild basic conditions, typically with a secondary amine like piperidine (B6355638), which is orthogonal to the acid-labile side-chain protecting groups commonly used in conjunction with it.[2][3] This orthogonality is the foundation of the Fmoc/tBu strategy, which allows for the selective deprotection and elongation of the peptide chain while the side-chain functionalities remain protected until the final acid-mediated cleavage from the solid support.[]
Mechanism of Fmoc Protection
The introduction of the Fmoc group onto an amino acid is typically achieved by reacting the free amino acid with an Fmoc-donating reagent under basic conditions. The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[2][] Fmoc-OSu is generally preferred due to its greater stability, ease of handling, and a reduced propensity for side reactions, such as the formation of dipeptides, which can occur with the more reactive Fmoc-Cl.[1][6]
The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.
Figure 1: Fmoc protection of an amino acid using Fmoc-OSu.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a β-elimination reaction initiated by a base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[7] The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene intermediate and the release of the free amine as a carbamic acid, which subsequently decarboxylates.[1] The dibenzofulvene is then scavenged by the secondary amine to form a stable adduct.[8]
Figure 2: Mechanism of Fmoc deprotection by piperidine.
The Solid-Phase Peptide Synthesis (SPPS) Cycle
Fmoc-based SPPS is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7]
Figure 3: The iterative cycle of Fmoc-based SPPS.
Data Presentation: Reagents and Conditions
Resins for Fmoc-SPPS
The choice of resin is critical as it determines the C-terminal functionality of the peptide and the conditions required for final cleavage.
| Resin Type | C-Terminal Functionality | Cleavage Conditions | Recommended Use |
| Wang Resin | Carboxylic Acid | Moderate TFA | Standard synthesis of peptide acids.[8][9] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Very Mild Acid (e.g., 1% TFA) | Synthesis of protected peptide fragments; minimizes racemization of C-terminal Cys and His.[10] |
| Rink Amide Resin | Amide | Moderate TFA | Standard synthesis of peptide amides.[8][9] |
| Sieber Amide Resin | Amide | Very Mild Acid | Synthesis of protected peptide amides.[11] |
Coupling Reagents
The formation of the peptide bond requires the activation of the carboxylic acid of the incoming Fmoc-amino acid. The choice of coupling reagent affects the reaction rate, efficiency, and the risk of racemization.[12][13]
| Coupling Reagent | Type | Relative Efficiency | Racemization Risk | Notes |
| HBTU/TBTU | Aminium Salt | High | Low | Commonly used, but can react with the N-terminus if used in excess.[13] |
| HATU | Aminium Salt | Very High | Very Low | Faster and less racemization than HBTU, preferred for difficult couplings.[13][14] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Low | A classic and cost-effective combination.[12] |
| DIC/OxymaPure | Carbodiimide/Additive | High | Very Low | Safer alternative to HOBt with excellent performance.[14] |
| COMU | Uronium Salt | Very High | Very Low | Highly efficient and safer than benzotriazole-based reagents.[12][13] |
Bases for Fmoc Deprotection
While piperidine is the standard, other bases can be used, particularly in cases of base-sensitive sequences.
| Base | Concentration in DMF | Relative Deprotection Rate | Notes |
| Piperidine | 20% | Standard | Most commonly used reagent.[7] |
| Piperazine | 10% (w/v) in 9:1 DMF/ethanol | Slower than piperidine | Can reduce aspartimide formation.[15] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% with 5% Piperazine in NMP | Faster than piperidine | Useful for difficult deprotections but can increase aspartimide formation.[16] |
| Morpholine | 50-60% | Slower than piperidine | Can minimize diketopiperazine and aspartimide formation.[15] |
Cleavage Cocktails
The final step of SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. This is typically achieved with a high concentration of trifluoroacetic acid (TFA) in the presence of scavengers to trap reactive cationic species.[17]
| Cleavage Cocktail | Composition (v/v) | Application |
| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose for most peptides without sensitive residues. |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides containing multiple sensitive residues like Trp, Met, Cys, Tyr.[18] |
| TFA/EDT/TIS/H₂O | 94:2.5:1:2.5 | Recommended for peptides with Cys, Met, or Trp to minimize S-alkylation and other side reactions.[19] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | A less odorous alternative to Reagent K.[18] |
Experimental Protocols
Synthesis of an Fmoc-Amino Acid (Fmoc-OSu Method)
This protocol describes the general procedure for the protection of an amino acid using Fmoc-OSu.
-
Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.[2]
-
Addition of Fmoc-OSu: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone (B3395972) with vigorous stirring.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours.[]
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu. Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid to precipitate the Fmoc-amino acid.[2]
-
Extraction: Extract the precipitated product with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure.
-
Purification: If necessary, purify the crude Fmoc-amino acid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Manual Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle for manual SPPS on a 0.1 mmol scale.
-
Resin Swelling: Place the resin (e.g., Rink Amide resin) in a reaction vessel and swell in DMF for 30-60 minutes. Drain the solvent.[20]
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (5-7 times).[10]
-
Amino Acid Coupling (HBTU Activation):
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[21]
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.[22][23]
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.
Figure 4: Workflow for manual Fmoc-SPPS.
Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin.
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Cleavage: In a well-ventilated fume hood, add the appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the resin (approximately 10 mL per gram of resin).[19]
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification by Reversed-Phase HPLC (RP-HPLC)
This is a general protocol for the purification of a crude synthetic peptide.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).
-
Mobile Phase Preparation:
-
Buffer A: 0.1% TFA in water.
-
Buffer B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase.
-
Flow Rate: Typically 1 mL/min for analytical scale or higher for preparative scale.
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for aromatic residues).[24]
-
Gradient: A linear gradient from 5-95% Buffer B over 20-30 minutes is a common starting point. The gradient should be optimized based on the hydrophobicity of the peptide.[24][25]
-
-
Fraction Collection: Collect fractions corresponding to the major peak of the target peptide.
-
Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Common Side Reactions and Mitigation Strategies
Aspartimide Formation
This is a significant side reaction that can occur at Asp residues, particularly in Asp-Gly or Asp-Ser sequences. The backbone amide nitrogen attacks the side-chain ester, forming a five-membered succinimide (B58015) ring. This can lead to racemization and the formation of β-aspartyl peptides upon ring-opening.[26][27]
-
Mitigation:
Diketopiperazine Formation
This side reaction is most prevalent at the dipeptide stage, especially when Proline is in the first or second position. The N-terminal amine attacks the C-terminal ester bond to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[16]
-
Mitigation:
-
Use of 2-chlorotrityl chloride resin, which is sterically hindered.
-
Coupling of pre-formed dipeptides (e.g., Fmoc-Xaa-Pro-OH).
-
Racemization
Epimerization of the chiral center of an amino acid can occur during the activation step of coupling, particularly for residues like Cys and His.
-
Mitigation:
Conclusion
The Fmoc protecting group is a cornerstone of modern peptide chemistry, enabling the efficient and reliable synthesis of a vast array of peptides for research and therapeutic applications. A thorough understanding of its chemistry, the optimization of reaction conditions, and the strategic mitigation of potential side reactions are paramount for the successful synthesis of high-purity peptides. This guide provides the fundamental knowledge and practical protocols to empower researchers and drug development professionals in their peptide synthesis endeavors.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 6. nbinno.com [nbinno.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. biosynth.com [biosynth.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. scribd.com [scribd.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. americanpeptidesociety.org [americanpeptidesociety.org]
- 22. chempep.com [chempep.com]
- 23. peptide.com [peptide.com]
- 24. mdpi.com [mdpi.com]
- 25. protocols.io [protocols.io]
- 26. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biotage.com [biotage.com]
The Strategic Application of Fmoc-NH-PEG2-CH2COOH in Advanced Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-NH-PEG2-CH2COOH is a heterobifunctional linker that has garnered significant attention in the fields of drug delivery and targeted therapeutics. Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the covalent linkage of biomolecules. This guide provides an in-depth exploration of the mechanism of action of Fmoc-NH-PEG2-CH2COOH, detailing its application in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We present a comprehensive overview of its chemical properties, reaction kinetics, and detailed experimental protocols. Furthermore, this document includes quantitative data on the impact of PEG linker length on the physicochemical and biological properties of PROTACs, alongside visual diagrams to elucidate key signaling pathways and experimental workflows.
Core Mechanism of Action
Fmoc-NH-PEG2-CH2COOH functions as a versatile molecular bridge, enabling the precise and stable conjugation of two distinct molecular entities. Its mechanism of action is rooted in its bifunctional nature, allowing for sequential or orthogonal reactions.[1][2] The core functionality can be dissected into three key components:
-
Fmoc-Protected Amine: The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the primary amine.[3] This allows for the selective deprotection of the amine under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).[3][4] This unmasked amine is then available for subsequent conjugation reactions, such as amide bond formation with an activated carboxylic acid.
-
Terminal Carboxylic Acid: The carboxylic acid moiety provides the second point of attachment. This group can be activated using a variety of coupling reagents to facilitate the formation of a stable amide bond with a primary or secondary amine on a target molecule.[5]
-
PEG2 Spacer: The two-unit polyethylene glycol (PEG) spacer imparts several advantageous properties to the linker and the final conjugate. It enhances the hydrophilicity and solubility of the molecule, which is particularly beneficial for poorly soluble drugs or ligands.[3][6] The flexibility of the PEG chain can also be crucial for optimizing the spatial orientation and distance between the two conjugated molecules, which is critical for the biological activity of complex constructs like PROTACs.[3][6]
Physicochemical Properties and their Impact on PROTACs
The length and composition of the linker in a PROTAC molecule are critical determinants of its physicochemical properties and, consequently, its biological efficacy. The inclusion of a PEG spacer, such as in Fmoc-NH-PEG2-CH2COOH, significantly influences solubility, cell permeability, and the overall drug-like characteristics of the PROTAC.
Data Presentation: Impact of PEG Linker Length on Physicochemical Properties
The following table summarizes the influence of PEG linker length on key physicochemical properties of representative Bromodomain-containing protein 4 (BRD4)-targeting PROTACs. This data, compiled from various sources, illustrates the trends observed when modulating the PEG chain length.[7]
| PROTAC Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) |
| Alkyl Chain (No PEG) | 750 | 4.5 | 150 | 3 | 10 |
| PEG2 | 794 | 4.1 | 160 | 3 | 11 |
| PEG4 | 882 | 3.3 | 179 | 3 | 13 |
| PEG6 | 970 | 2.5 | 198 | 3 | 15 |
Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.[7]
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent proteasomal degradation of the POI. The linker plays a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: PROTAC Synthesis using Fmoc-NH-PEG2-CH2COOH
The synthesis of a PROTAC using Fmoc-NH-PEG2-CH2COOH typically involves a stepwise approach, where the linker is sequentially coupled to the E3 ligase ligand and the POI-binding ligand.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: Fmoc Deprotection of Fmoc-NH-PEG2-CH2COOH
Materials:
-
Fmoc-NH-PEG2-CH2COOH-containing intermediate
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Apparatus for solid-phase or solution-phase synthesis
Procedure:
-
If the intermediate is resin-bound, swell the resin in DMF for 30 minutes. If in solution, ensure the intermediate is dissolved in DMF.
-
Treat the Fmoc-protected intermediate with a 20% solution of piperidine in DMF.[4]
-
Allow the reaction to proceed for 5-15 minutes at room temperature with gentle agitation.[4]
-
Monitor the completion of the deprotection by UV spectroscopy at 301 nm or by a qualitative ninhydrin (B49086) test for the presence of a free amine.[4]
-
Following complete deprotection, wash the resin (or perform an appropriate workup for solution-phase) thoroughly with DMF and DCM to remove excess piperidine and the dibenzofulvene-piperidine adduct.[4]
Protocol 2: Carboxylic Acid Activation and Amide Bond Formation
Materials:
-
Deprotected H2N-PEG2-CH2COOH-intermediate
-
Carboxylic acid-containing molecule to be conjugated
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)[4]
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the carboxylic acid-containing molecule in an anhydrous solvent (e.g., DMF).
-
Add the coupling reagent (e.g., 1.2 equivalents of HATU) and a base (e.g., 2 equivalents of DIPEA) to the solution.
-
Allow the activation to proceed for 15-30 minutes at room temperature.
-
Add the deprotected H2N-PEG2-CH2COOH-intermediate to the activated carboxylic acid solution.
-
Let the coupling reaction proceed for 2-12 hours at room temperature, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction and purify the desired conjugate using an appropriate method, such as preparative HPLC.
Application in Antibody-Drug Conjugate (ADC) Synthesis
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent specifically to cancer cells. Fmoc-NH-PEG2-CH2COOH can be utilized as a linker to connect the antibody to the cytotoxic payload.[9] The PEG component can help to improve the solubility and pharmacokinetic profile of the ADC.[3]
Logical Relationship: ADC Synthesis Strategy
Caption: Strategy for ADC synthesis using the linker.
Conclusion
Fmoc-NH-PEG2-CH2COOH is a highly valuable and versatile tool in the field of bioconjugation and drug development. Its well-defined structure and predictable reactivity allow for the controlled and efficient synthesis of complex biomolecular constructs such as PROTACs and ADCs. The integral PEG spacer confers beneficial physicochemical properties, enhancing solubility and providing the necessary flexibility for optimal biological function. The detailed protocols and data presented in this guide are intended to provide researchers with the foundational knowledge required to effectively utilize this linker in their drug discovery and development endeavors. As the demand for targeted therapeutics continues to grow, the strategic application of well-designed linkers like Fmoc-NH-PEG2-CH2COOH will remain a critical component of successful next-generation drug design.
References
- 1. purepeg.com [purepeg.com]
- 2. Fmoc-NH-PEG2-CH2COOH, CAS 166108-71-0 | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. chempep.com [chempep.com]
- 5. Fmoc-NH-PEG2-CH2COOH, 166108-71-0 | BroadPharm [broadpharm.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. jpt.com [jpt.com]
- 9. medchemexpress.com [medchemexpress.com]
The Versatile Role of Fmoc-PEG Linkers in Biochemical Applications: A Technical Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of linkers is a critical aspect of designing sophisticated biomolecules and therapeutic agents. Among the diverse array of available tools, Fmoc-protected polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in modern biochemistry. Their unique combination of a base-labile protecting group and a hydrophilic, flexible spacer makes them indispensable for a wide range of applications, from solid-phase peptide synthesis to the development of targeted drug delivery systems.
This in-depth technical guide provides a comprehensive overview of Fmoc-PEG linkers, summarizing key quantitative data, detailing experimental protocols, and visualizing essential workflows. This document is intended to serve as a practical resource for scientists navigating the complexities of bioconjugation and drug development.
Core Properties and Advantages of Fmoc-PEG Linkers
Fmoc-PEG linkers are bifunctional molecules that feature a fluorenylmethyloxycarbonyl (Fmoc) protecting group at one terminus and a reactive functional group at the other, separated by a polyethylene glycol chain. The Fmoc group is stable to acidic conditions but can be readily cleaved with a mild base, such as piperidine (B6355638), providing an orthogonal protection strategy in complex syntheses.[1][2]
The PEG component imparts several beneficial properties to the linker and the resulting conjugate:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic molecules, which is particularly advantageous for drug delivery applications.[3][4]
-
Increased Stability: PEGylation can shield conjugated molecules, such as proteins and peptides, from enzymatic degradation, thereby increasing their in vivo stability and circulation half-life.[3]
-
Reduced Immunogenicity: The PEG chain can mask antigenic sites on a therapeutic protein, reducing the likelihood of an immune response.[3]
-
Flexible Spacer: The PEG chain acts as a flexible spacer, which can be crucial for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.[5]
Quantitative Data of Common Fmoc-PEG Linkers
The properties of Fmoc-PEG linkers can be precisely tuned by varying the length of the PEG chain. The following tables summarize the molecular weights of commonly used Fmoc-N-amido-PEG-acid linkers and typical loading capacities of PEG-functionalized resins.
Table 1: Molecular Weights of Fmoc-N-amido-PEGn-acid Linkers
| Linker Name | Number of PEG Units (n) | Molecular Weight ( g/mol ) |
| Fmoc-N-amido-PEG1-acid | 1 | 355.4 |
| Fmoc-N-amido-PEG2-acid | 2 | 399.4 |
| Fmoc-N-amido-PEG3-acid | 3 | 443.5 |
| Fmoc-N-amido-PEG10-acid | 10 | 707.8 |
| Fmoc-N-amido-PEG12-acid | 12 | - |
Data sourced from BroadPharm and Alfa Chemistry. Note: The molecular weight for Fmoc-N-amido-PEG12-acid was not explicitly found in a consolidated table but is commercially available.[2][6][7]
Table 2: Typical Loading Capacities of Fmoc-Amino Acid-PEG-Polystyrene Resins
| Resin Type | Functional Group | Loading Capacity (mmol/g) | Application Note |
| DiagSupport™ Fmoc-Ile-Wang PEG-Polystyrene | Fmoc-Ile-Wang | 0.2-0.25 | Ideal for long or difficult peptide sequences. |
| DiagSupport™ Fmoc-Cys(Trt)-Wang PEG-Polystyrene | Fmoc-Cys(Trt)-Wang | 0.15-0.22 | Designed for long peptide sequences (up to 100 residues). |
Data sourced from CD Bioparticles.[8][9] The loading capacity of a resin is a critical parameter in solid-phase peptide synthesis, as it dictates the amount of peptide that can be synthesized per gram of resin.[10]
Key Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of Fmoc-PEG linkers. The following sections provide methodologies for key experimental procedures.
Protocol 1: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the removal of the Fmoc protecting group from a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 15-30 minutes.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Wash the resin with DCM (3 times) and proceed to the next coupling step.[11]
Protocol 2: Coupling of an Fmoc-Amino Acid in SPPS
This protocol outlines the addition of the next amino acid to the deprotected peptide-resin.
Materials:
-
Deprotected peptide-resin
-
Fmoc-amino acid (3 equivalents)
-
Coupling reagent (e.g., HCTU) (3 equivalents)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA) (6 equivalents)
-
DMF
Procedure:
-
In a separate vessel, dissolve the Fmoc-amino acid, coupling reagent, and DIPEA in DMF to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using a colorimetric test (e.g., Kaiser test).
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.[12]
Protocol 3: Cleavage of Peptide from PEG-Polystyrene Resin
This protocol describes the final cleavage of the synthesized peptide from the solid support.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
-
DCM
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1.5-2 hours.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail.
-
Dry the crude peptide under vacuum.[13]
Protocol 4: Conjugation of Fmoc-PEG-NHS Ester to a Protein
This protocol outlines the labeling of a protein with a PEG linker via an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
Fmoc-PEG-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or DMF
-
Dialysis or gel filtration equipment for purification
Procedure:
-
Equilibrate the vial of Fmoc-PEG-NHS ester to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the Fmoc-PEG-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use. Do not store the stock solution.
-
Add a calculated molar excess (e.g., 20-fold) of the Fmoc-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Remove the unreacted PEG linker and byproducts by dialysis or gel filtration.
-
The resulting PEGylated protein can then be subjected to Fmoc deprotection if the newly introduced amine is required for further modification.[14][15]
Visualizing Workflows with Fmoc-PEG Linkers
Diagrams are invaluable for illustrating complex biochemical processes. The following workflows are represented using the DOT language for clarity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 5. nbinno.com [nbinno.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fmoc-N-amido-PEG12-acid, 1952360-91-6 | BroadPharm [broadpharm.com]
- 8. DiagSupport™ Fmoc-Ile-Wang PEG-Polystyrene Resin, 100-200 Mesh, 0.2-0.25 mmol/g, Long Peptide Sequence - CD Bioparticles [cd-bioparticles.com]
- 9. DiagSupport™ Fmoc-Cys(Trt)-Wang PEG-Polystyrene Resin, 90 μm, 0.15-0.22 mmol/g, Long Peptide Sequence - CD Bioparticles [cd-bioparticles.com]
- 10. peptide.com [peptide.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. broadpharm.com [broadpharm.com]
Physical characteristics of Fmoc-8-amino-3,6-dioxaoctanoic acid powder
An In-Depth Technical Guide to the Physical Characteristics of Fmoc-8-amino-3,6-dioxaoctanoic Acid Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional linker molecule widely utilized in peptide synthesis, drug delivery systems, and the development of antibody-drug conjugates (ADCs).[1][2][3] Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, essential for solid-phase peptide synthesis, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility and pharmacokinetic properties of the resulting conjugates.[4][5] This guide provides a comprehensive overview of the key physical characteristics of this compound in its powdered form, along with detailed experimental protocols for their determination.
Physical and Chemical Properties
The physical properties of this compound powder are summarized below. These values are critical for its proper handling, storage, and application in synthetic chemistry.
General Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder. | [1][4][6][7] |
| Odor | Characteristic. | [8] |
| Storage | Recommended at 2°C - 8°C. | [4][5] |
Quantitative Data
| Property | Value | Method | Source(s) |
| Molecular Formula | C₂₁H₂₃NO₆ | - | [1][4][9] |
| Molecular Weight | 385.41 g/mol | - | [1][10] |
| Melting Point | 85 - 102 °C | Capillary Method | [4][8] |
| Purity | ≥97% - 99.5% | HPLC | [1][4][10][11] |
| Solubility | 25 mg/mL in DMSO (with heating) | Experimental | [1] |
Experimental Protocols
Detailed methodologies for determining the key physical characteristics of this compound powder are provided below.
Melting Point Determination
The melting point is determined as a range, from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes liquid. A broad melting range can indicate the presence of impurities. The capillary method is standard for this determination.[12][13]
Methodology:
-
Sample Preparation: Ensure the this compound powder is completely dry. If necessary, grind the crystalline powder into a fine, uniform consistency using a mortar and pestle.[14][15]
-
Capillary Tube Loading: Jab the open end of a capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing, drop the capillary tube, closed-end down, through a long, narrow glass tube.[13][14] The final packed sample height should be 2-3 mm.[14]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[14]
-
Heating and Observation:
-
If the approximate melting point is known, set the apparatus to heat rapidly to a temperature about 10-15°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[16]
-
Observe the sample through the viewing lens.
-
-
Data Recording: Record the temperature at which the first visible drop of liquid forms (T₁) and the temperature at which the entire sample has melted into a clear liquid (T₂). The melting range is reported as T₁ - T₂.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[17]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the chosen solvent (e.g., DMSO, water, buffer) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature using an orbital shaker or magnetic stirrer for a period of 24-72 hours to ensure equilibrium is reached between the dissolved and undissolved solid.[17]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifuging the sample and then filtering the supernatant through a chemically inert syringe filter (e.g., PTFE) to obtain a clear, saturated solution.[17]
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to generate a calibration curve.
-
Analyze the filtered, saturated solution under the same conditions.
-
-
Data Reporting: Determine the concentration of the compound in the saturated solution by using the calibration curve. Report the solubility in units such as mg/mL or mM at the specified temperature.[17]
Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Fmoc-protected amino acids.[4][18][19] The method separates the main compound from any impurities, and the purity is calculated based on the relative peak areas.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the this compound powder and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to a known concentration.
-
HPLC System and Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of two solvents is common, such as Solvent A (e.g., water with 0.1% trifluoroacetic acid) and Solvent B (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Detection: UV detection is used, typically at a wavelength of 262 nm or 338 nm, where the Fmoc group absorbs strongly.[20]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[19]
-
-
Analysis:
-
Inject a small volume (e.g., 5 µL) of the prepared sample solution into the HPLC system.[19]
-
Run the analysis and record the chromatogram.
-
-
Data Processing:
-
Identify the peak corresponding to this compound.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 166108-71-0 [chemicalbook.com]
- 3. This compound | CAS#:166108-71-0 | Chemsrc [chemsrc.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Fmoc-mini-PEG this compound | 166108-71-0 | FXX-5521-PI [biosynth.com]
- 6. Fmoc-8-Amino-3, 6-Dioxaoctanoic Acid CAS No 166108-71-0 - 166108-71-0 and Fmoc-8-Amino-3 6-Dioxaoctanoic Acid [bsxaminoacids.en.made-in-china.com]
- 7. This compound CAS 166108-71-0 White Powder [homesunshinepharma.com]
- 8. carlroth.com [carlroth.com]
- 9. peptide.com [peptide.com]
- 10. chemscene.com [chemscene.com]
- 11. This compound, 1 g, CAS No. 166108-71-0 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 12. westlab.com [westlab.com]
- 13. thinksrs.com [thinksrs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scribd.com [scribd.com]
- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 17. benchchem.com [benchchem.com]
- 18. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. phenomenex.com [phenomenex.com]
- 20. agilent.com [agilent.com]
Solubility and stability of Fmoc-8-amino-3,6-dioxaoctanoic acid in different solvents
For Researchers, Scientists, and Drug Development Professionals
Fmoc-8-amino-3,6-dioxaoctanoic acid, a bifunctional PEG linker, is integral to advancements in peptide synthesis, drug delivery, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its hydrophilic ethylene (B1197577) glycol backbone enhances the solubility and pharmacokinetic properties of modified bioconjugates. A thorough understanding of its solubility and stability is paramount for its effective application, ensuring reproducibility and success in research and development endeavors. This guide provides a comprehensive overview of the solubility and stability of this compound in various solvents and conditions, complete with experimental protocols and logical workflows.
Solubility Profile
The solubility of this compound is dictated by the interplay between its hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and its hydrophilic polyethylene (B3416737) glycol (PEG) chain and terminal carboxylic acid. This amphiphilic nature results in varied solubility across different solvent systems.
Generally, this compound exhibits high solubility in polar aprotic solvents commonly used in peptide synthesis. However, its aqueous solubility is limited, a critical consideration for bioconjugation reactions performed in aqueous buffers.
Table 1: Quantitative and Qualitative Solubility of this compound
| Solvent | Abbreviation | Solubility (mg/mL) | Molarity (approx.) | Remarks |
| Dimethylformamide | DMF | Highly Soluble | > 0.5 M | Commonly used for stock solutions and in peptide synthesis. |
| N-Methyl-2-pyrrolidone | NMP | Highly Soluble | > 0.5 M | Another common solvent for peptide synthesis; however, long-term stability may be a concern. |
| Dimethyl sulfoxide | DMSO | ~25[1][2] | ~65 mM | Ultrasonication and warming can aid dissolution[1][2]. |
| Dichloromethane | DCM | Sparingly Soluble | - | Less commonly used for dissolving Fmoc-amino acids due to lower polarity. |
| Chloroform | CHCl₃ | Slightly Soluble[3] | - | Often used in combination with more polar solvents. |
| Methanol | MeOH | Slightly Soluble[3] | - | Can be used in solvent mixtures to improve solubility. |
| Water | H₂O | Poorly Soluble | - | Solubility is pH-dependent and increases at higher pH due to the deprotonation of the carboxylic acid. |
| Phosphate-Buffered Saline (pH 7.4) | PBS | 0.1 - 1.0 | 0.26 - 2.6 mM | Data for a closely related compound (Fmoc-AEEA-AEEA) suggests slight solubility in this range. |
Note: The quantitative data for DMSO and PBS are based on available information for this compound and a closely related compound, respectively. "Highly Soluble" indicates that concentrations suitable for standard solid-phase peptide synthesis (e.g., 0.2-0.5 M) are readily achievable. Researchers should experimentally verify solubility for their specific applications.
Stability Profile
The stability of this compound is primarily influenced by the chemical lability of the Fmoc protecting group, which is susceptible to cleavage under basic conditions. The ether linkages within the PEG backbone are generally stable under typical synthetic conditions.
Key Stability Considerations:
-
Basic Conditions: The Fmoc group is readily cleaved by secondary amines, such as piperidine, which is the standard procedure for its removal in solid-phase peptide synthesis (SPPS)[4][5]. It is also susceptible to hydrolysis at high pH (e.g., pH 10)[6].
-
Acidic Conditions: The molecule is stable under acidic conditions, including treatment with trifluoroacetic acid (TFA), which is commonly used for the final cleavage of peptides from the solid support and removal of acid-labile side-chain protecting groups[4].
-
Solvent Stability: While generally stable in common organic solvents for short-term use, prolonged storage in N-Methyl-2-pyrrolidone (NMP) may lead to some degradation of Fmoc-protected amino acids compared to storage in Dimethylformamide (DMF)[7][8].
-
Storage of Solutions: Stock solutions are best prepared fresh. If storage is necessary, it is recommended to store them at -20°C or -80°C for short to medium-term periods, respectively.
Table 2: Stability of this compound under Various Conditions
| Condition | Stability | Degradation Pathway | Remarks |
| pH | |||
| Acidic (e.g., TFA) | Stable[4] | - | The Fmoc group and ether linkages are resistant to acidolysis. |
| Neutral (pH ~7) | Generally Stable | - | Stable for typical reaction times in aqueous buffers. |
| Basic (e.g., 20% Piperidine in DMF) | Labile[4][5] | β-elimination of the Fmoc group | This is the intended mechanism for Fmoc removal in SPPS. |
| Basic (e.g., pH 10 aqueous) | Potentially Labile[6] | Hydrolysis of the Fmoc group | The rate of hydrolysis will depend on temperature and time. |
| Solvents | |||
| DMF, DMSO, DCM | Generally Stable | - | Suitable for short-term storage and use in synthesis. |
| NMP | Moderate | Potential for Fmoc group degradation over time[7][8]. | Freshly prepared solutions are recommended. |
| Temperature | |||
| -20°C to 4°C (Solid) | Stable | - | Recommended storage condition for the solid compound. |
| Room Temperature (Solution) | Application Dependent | See above | Stability depends on the solvent and pH. |
| Elevated Temperature | Potential for Accelerated Degradation | - | Should be avoided, especially in basic solutions. |
Experimental Protocols
Protocol 1: Determination of Solubility by the Saturation Shake-Flask Method with HPLC Quantification
This protocol outlines a standard method for determining the solubility of this compound in various solvents.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a known volume of the test solvent (e.g., DMF, DMSO, Water) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) using a thermostatic shaker until equilibrium is reached (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into an HPLC system and plotting the peak area against concentration.
-
Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in mg/mL or Molarity.
-
Caption: Workflow for Solubility Determination.
Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method
This protocol describes a general approach to evaluate the stability of this compound under various conditions.
Methodology:
-
Forced Degradation Studies:
-
Prepare solutions of this compound in the desired stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).
-
Acidic: 0.1 M HCl at a specified temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Store solutions at elevated temperatures (e.g., 60°C).
-
Photolytic: Expose solutions to UV light.
-
Include a control sample stored under normal conditions (e.g., 4°C in the dark).
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from its potential degradation products. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% TFA) is a common starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
-
If possible, identify the degradation products using techniques like LC-MS.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. d-nb.info [d-nb.info]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and synthesis of cyclic lipidated peptides derived from the C-terminus of Cx43 for hemichannel inhibition and cardiac endothelium targeting - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00850B [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Methodological & Application
Protocol for using Fmoc-8-amino-3,6-dioxaoctanoic acid in solid-phase peptide synthesis (SPPS)
Application Note
Fmoc-8-amino-3,6-dioxaoctanoic acid is a valuable hydrophilic linker utilized in solid-phase peptide synthesis (SPPS) to introduce a short polyethylene (B3416737) glycol (PEG) spacer into peptide sequences.[1][2][3][4] This bifunctional molecule, featuring a base-labile Fmoc protecting group and a terminal carboxylic acid, allows for its straightforward incorporation into standard Fmoc-based SPPS protocols.[1][5] The inclusion of this PEG linker can enhance the solubility and pharmacokinetic properties of the final peptide, making it a useful tool in drug development and the synthesis of antibody-drug conjugates (ADCs) and PROTACs.[2][3][4]
This document provides a detailed protocol for the use of this compound in SPPS, covering resin preparation, coupling and deprotection cycles, and final cleavage and purification of the PEGylated peptide.
Key Properties of this compound
| Property | Value | Reference |
| Synonyms | Fmoc-AEEA, Fmoc-NH-PEG2-CH2COOH | [1] |
| CAS Number | 166108-71-0 | [1] |
| Molecular Formula | C21H23NO6 | [1] |
| Molecular Weight | 385.4 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents | [1] |
| Storage | Store at 2-8°C |
Experimental Protocols
The following protocols are based on standard Fmoc SPPS chemistry. The specific quantities and reaction times may need to be optimized depending on the peptide sequence and the scale of the synthesis.
Resin Selection and Preparation
Standard resins for Fmoc SPPS, such as Wang resin for C-terminal carboxylic acids or Rink Amide resin for C-terminal amides, are suitable for syntheses incorporating this compound.[5]
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes at room temperature.
-
Drain the DMF.
-
Proceed with the deprotection of the first Fmoc-amino acid loaded on the resin.
Fmoc Deprotection
The Fmoc group is removed using a solution of piperidine (B6355638) in DMF.[1][6]
Protocol:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 7-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
Coupling of this compound
The carboxylic acid of this compound is activated using standard coupling reagents to form an amide bond with the free N-terminal amine of the growing peptide chain. Due to the nature of PEGylated amino acids, extended coupling times or the use of more potent activators may be necessary to ensure complete reaction.
Recommended Coupling Conditions:
| Coupling Reagent | Molar Equivalents (Amino Acid:Reagent:Base) | Solvent | Typical Reaction Time |
| HBTU/DIPEA | 1:0.95:2 | DMF | 1-2 hours |
| HATU/DIPEA | 1:0.95:2 | DMF | 1-2 hours |
| DIC/HOBt | 1:1:1 | DMF/DCM | 2-4 hours |
| COMU/DIPEA | 1:1:2 | DMF | 2-4 hours |
Protocol (using HATU):
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (0.95 equivalents relative to the amino acid) in DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the solution and pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
To monitor the completion of the coupling reaction, a Kaiser test (ninhydrin test) can be performed on a small sample of the resin. A negative test (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated with fresh reagents.
-
After complete coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times).
Chain Elongation
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
The peptide is cleaved from the resin, and acid-labile side-chain protecting groups are simultaneously removed using a trifluoroacetic acid (TFA)-based cleavage cocktail.[7] The composition of the cleavage cocktail depends on the amino acid composition of the peptide.
Common Cleavage Cocktails:
| Reagent | Composition | Use Case |
| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | Peptides containing Trp, Met, Cys, Arg |
| TFA/TIS/H2O | TFA/triisopropylsilane/water (95:2.5:2.5) | Peptides without sensitive residues |
Protocol:
-
Wash the fully synthesized peptide-resin with dichloromethane (B109758) (DCM) (3-5 times) and dry under vacuum for at least 1 hour.
-
Add the appropriate cleavage cocktail to the dried resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Purification and Analysis
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Typical RP-HPLC Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | A linear gradient of 5-65% B over 30 minutes is a good starting point for many peptides. |
| Flow Rate | 1 mL/min (analytical) or 15-20 mL/min (preparative) |
| Detection | 220 nm and 280 nm |
Visualizations
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
Caption: Simplified mechanism of the coupling reaction in SPPS.
Caption: Key steps of Fmoc deprotection and final peptide cleavage from the resin.
References
- 1. chempep.com [chempep.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Pegylated peptides I: Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Fmoc-8-amino-3,6-dioxaoctanoic Acid in Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-8-amino-3,6-dioxaoctanoic acid, also known as Fmoc-NH-PEG2-CH2COOH or Fmoc-AEEA-OH, is a critical heterobifunctional linker employed in modern drug development. Its structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine, a terminal carboxylic acid, and a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer, imparts unique properties that are highly advantageous for the synthesis of complex therapeutic molecules. This document provides detailed application notes and protocols for the use of this compound in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Applications in Drug Development
This compound serves as a versatile building block in two cutting-edge areas of therapeutic development:
-
PROTACs: In the synthesis of PROTACs, this linker connects a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase.[1][2] The PEG component of the linker enhances the solubility and cell permeability of the resulting PROTAC molecule, which is often large and hydrophobic.[3] Furthermore, the flexibility and length of the linker are critical for orienting the POI and the E3 ligase to form a productive ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein.[3][4]
-
Antibody-Drug Conjugates (ADCs): For ADCs, this molecule acts as a cleavable linker to attach a potent cytotoxic payload to a monoclonal antibody (mAb).[1][2] The hydrophilic PEG spacer helps to mitigate aggregation of the ADC and improves its pharmacokinetic properties. The linker is designed to be stable in circulation and release the cytotoxic agent upon internalization into the target cancer cell.[5]
Physicochemical and Biological Impact
The incorporation of the 8-amino-3,6-dioxaoctanoic acid moiety into drug conjugates offers several key advantages:
| Property | Impact on Drug Conjugate | Reference |
| Solubility | The hydrophilic PEG chain improves the aqueous solubility of the entire conjugate, which is often a challenge for large, complex molecules like PROTACs and ADCs. | [3] |
| Permeability | The flexible PEG linker can influence the conformational dynamics of the PROTAC, potentially shielding polar surface areas and improving cell membrane permeability. | [3] |
| Ternary Complex Geometry | In PROTACs, the linker's length and flexibility are crucial for achieving an optimal orientation of the target protein and E3 ligase, which is necessary for efficient ubiquitination and degradation. | [3][4] |
| Pharmacokinetics | For ADCs, the linker's properties can affect the stability of the conjugate in circulation and its biodistribution. | [5] |
| Reduced Aggregation | The hydrophilic nature of the PEG spacer can help to prevent the aggregation of ADCs, which is a common manufacturing and stability challenge. | [6] |
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound in the synthesis of a PROTAC intermediate. This represents a common step in the assembly of a complete PROTAC molecule.
Protocol 1: Coupling of this compound to an Amine-Containing Molecule
This protocol describes the coupling of this compound to a molecule containing a primary or secondary amine, a common step in the synthesis of PROTACs where this linker is attached to either the target protein ligand or the E3 ligase ligand.
Materials:
-
Amine-containing starting material (e.g., an E3 ligase ligand with a free amine)
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and stirring equipment
-
HPLC for reaction monitoring and purification
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine-containing starting material (1.0 eq) in anhydrous DMF.
-
Activation and Coupling: To this solution, add this compound (2.0 eq), HBTU (2.0 eq), and DIPEA (3.0 eq).[7]
-
Reaction: Stir the reaction mixture at room temperature for 17 hours.[7]
-
Monitoring: Monitor the progress of the reaction by LC-MS to check for the consumption of the starting material and the formation of the desired product. If the reaction is incomplete, additional HBTU (1.0 eq) and DIPEA (1.0 eq) can be added, and the reaction stirred for another 1-2 hours.[7]
-
Work-up and Purification: Once the reaction is complete, the mixture can be directly purified by preparative HPLC to isolate the desired Fmoc-protected intermediate.[7]
Protocol 2: Fmoc-Deprotection to Reveal the Amine
This protocol describes the removal of the Fmoc protecting group to yield a free amine, which can then be further functionalized, for instance, by coupling to the other component of the PROTAC.
Materials:
-
Fmoc-protected intermediate from Protocol 1
-
DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and stirring equipment
-
HPLC for reaction monitoring and purification
Procedure:
-
Dissolution: Dissolve the Fmoc-protected intermediate (1.0 eq) in DMF.
-
Deprotection: Add piperidine (10.0 eq) to the solution.[7]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.
-
Monitoring: Monitor the reaction by LC-MS to confirm the removal of the Fmoc group.
-
Purification: Upon completion, the reaction mixture can be purified by preparative HPLC to yield the final amine-linker conjugate.
Data Presentation
| PROTAC ID | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 2 | CDK9 | CRBN | Aminopyrazole-based with PEG linker | 158 ± 6 | >90 | MiaPaCa2 | [1] |
| CP-A1 | CDK6 | CRBN | Abemaciclib-based with triazole-PEG linker | Potent (exact value not specified) | Not specified | Not specified | [5] |
| RIB-POM | CDK4/6 | CRBN | Ribociclib-based with alkyl-triazole linker | Less efficient than Palbociclib-based PROTAC | Not specified | Not specified | [8] |
| PROTAC 36 | CDK6 | Not specified | Palbociclib-based with 17-atom linker | Potent (exact value not specified) | Not specified | MiaPaCa2 | [9] |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.
Mandatory Visualization
Caption: General workflow for PROTAC synthesis.
Caption: PROTAC mechanism of action.
References
- 1. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Fmoc-8-amino-3,6-dioxaoctanoic Acid in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-8-amino-3,6-dioxaoctanoic acid is a hydrophilic, heterobifunctional linker increasingly utilized in the synthesis of cutting-edge biotherapeutics, particularly antibody-drug conjugates (ADCs). Also known by its synonyms, Fmoc-AEEA-OH and Fmoc-NH-PEG2-CH2COOH, this linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure offers several advantages in ADC development, including enhanced solubility, improved pharmacokinetic profiles, and the potential for higher drug-to-antibody ratios (DARs) without inducing aggregation.[1][] The cleavable nature of the linker is designed to ensure stable drug conjugation in systemic circulation and efficient payload release within the target tumor cell's lysosomal environment.[3][4]
Core Applications in ADC Synthesis
The primary application of this compound in ADC development is as a component of the linker system that bridges the monoclonal antibody (mAb) to the cytotoxic payload. Its bifunctional nature allows for a sequential and controlled conjugation process. The carboxylic acid end can be activated to react with an amine-containing payload, while the Fmoc-protected amine, after deprotection, provides a reactive site for conjugation to the antibody, often through another linker moiety.
The integrated short PEG spacer is a key feature, addressing the challenge of hydrophobicity often associated with cytotoxic payloads.[5] This hydrophilicity can mitigate ADC aggregation, a critical issue that can lead to rapid clearance from circulation and potential immunogenicity.[1] Furthermore, the PEG moiety can create a "hydration shell" around the payload, potentially shielding it from premature degradation and improving the overall pharmacokinetic properties of the ADC.[1][6]
Key Features and Advantages
-
Enhanced Solubility: The hydrophilic PEG spacer significantly improves the solubility of the linker-drug conjugate, which is particularly beneficial when working with hydrophobic payloads.[][7]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to prolong the circulation half-life of biotherapeutics.[5][6] The PEG spacer in this linker contributes to this effect, leading to better tumor accumulation and therapeutic efficacy.
-
Reduced Aggregation: By masking the hydrophobicity of the payload, this linker helps to prevent aggregation of the final ADC product, even at higher drug-to-antibody ratios (DARs).[1]
-
Biocompatibility: PEG is a biocompatible and non-immunogenic polymer, making it a safe and effective choice for clinical applications.[1]
-
Versatile Chemistry: The Fmoc-protected amine and terminal carboxylic acid allow for flexible and controlled conjugation strategies using standard solid-phase peptide synthesis (SPPS) and bioconjugation techniques.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the synthesis and characterization of ADCs utilizing PEGylated linkers. While specific data for ADCs synthesized with this compound is not extensively available in the public domain, this table provides typical ranges and targets for critical quality attributes.
| Parameter | Typical Value/Range | Method of Analysis | Significance |
| Linker-Payload Synthesis Yield | > 70% | HPLC, Mass Spectrometry | Efficiency of the chemical synthesis of the linker-drug conjugate. |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis Spectroscopy, Mass Spectrometry | A critical parameter influencing ADC potency and pharmacokinetics. Higher DARs can increase efficacy but may also lead to aggregation and faster clearance.[1] |
| ADC Aggregation | < 5% | Size Exclusion Chromatography (SEC-HPLC) | High levels of aggregation can lead to immunogenicity and reduced efficacy. |
| In Vitro Cytotoxicity (IC50) | pM to nM range | Cell-based viability assays (e.g., CellTiter-Glo®) | Measures the potency of the ADC against target cancer cell lines.[8] |
| In Vivo Efficacy | Tumor growth inhibition | Xenograft mouse models | Evaluates the anti-tumor activity of the ADC in a living organism. |
| Plasma Stability | > 90% after 7 days | LC-MS/MS | Assesses the stability of the ADC in circulation, ensuring the payload is not prematurely released.[9] |
Experimental Protocols
Protocol 1: Synthesis of Linker-Payload Conjugate (this compound-MMAE)
This protocol describes the synthesis of a linker-drug conjugate by coupling this compound with the potent cytotoxic agent, monomethyl auristatin E (MMAE).
Materials:
-
This compound
-
Monomethyl auristatin E (MMAE)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Activation of Carboxylic Acid: In a clean, dry reaction vessel, dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF. Add DIPEA (2.4 equivalents) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Coupling to MMAE: Add MMAE (1 equivalent) dissolved in a minimal amount of anhydrous DMF to the activated linker solution. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Fmoc Deprotection: Once the coupling reaction is complete, add a 20% solution of piperidine in DMF to the reaction mixture. Stir for 30 minutes at room temperature to remove the Fmoc protecting group. Monitor the deprotection by LC-MS.
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the desired linker-payload conjugate (H₂N-8-amino-3,6-dioxaoctanoic acid-MMAE).
-
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.
Protocol 2: Conjugation of Linker-Payload to a Monoclonal Antibody
This protocol outlines the conjugation of the synthesized linker-payload to a monoclonal antibody via a maleimide-thiol reaction. This requires the linker-payload to be further functionalized with a maleimide (B117702) group. For the purpose of this protocol, we will assume the synthesis of a Maleimide-PEG2-MMAE conjugate.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Maleimide-functionalized linker-payload (e.g., Maleimide-PEG2-MMAE)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column (e.g., PD-10)
-
Reaction buffer (e.g., PBS with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Reduction:
-
To the antibody solution (typically 1-10 mg/mL), add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Remove excess TCEP using a desalting column equilibrated with reaction buffer.
-
-
Conjugation Reaction:
-
Immediately after desalting, add the maleimide-functionalized linker-payload to the reduced antibody solution. A typical molar excess of linker-payload to antibody is 5-10 fold.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker-payload and other small molecules using size-exclusion chromatography (SEC).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or UV-Vis spectroscopy.
-
Assess the level of aggregation using SEC-HPLC.
-
Confirm the integrity of the ADC by SDS-PAGE and mass spectrometry.
-
Visualizations
Caption: General workflow for ADC synthesis using a heterobifunctional linker.
Caption: Mechanism of action of a cleavable linker-based ADC.
Conclusion
This compound serves as a valuable and versatile tool in the construction of next-generation antibody-drug conjugates. Its inherent hydrophilicity and biocompatibility address key challenges in ADC development, namely solubility and stability. The provided protocols offer a foundational framework for the synthesis and characterization of ADCs using this promising linker, paving the way for the development of more effective and safer targeted cancer therapies. Further research and publication of specific experimental data will undoubtedly solidify its role in the expanding ADC landscape.
References
- 1. labinsights.nl [labinsights.nl]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-8-amino-3,6-dioxaoctanoic acid as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[1]
Fmoc-8-amino-3,6-dioxaoctanoic acid: A Versatile PEG-Based Linker
This compound, also known as Fmoc-NH-PEG(2)-CH2COOH or Fmoc-AEEA-OH, is a widely used polyethylene (B3416737) glycol (PEG)-based linker in PROTAC synthesis.[2][3] Its structure features a short, hydrophilic 2-unit PEG spacer, which offers several advantages in PROTAC design:
-
Enhanced Solubility and Permeability: The PEG motif improves the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[4][5]
-
Optimal Length and Flexibility: The 8-atom chain length of this linker can provide the necessary distance and flexibility to facilitate the formation of a stable and productive ternary complex, avoiding steric hindrance between the POI and the E3 ligase.[6]
-
Heterobifunctional Nature: It possesses two distinct functional groups: a base-labile Fmoc-protected amine and a terminal carboxylic acid. This allows for a directional and sequential conjugation of the POI and E3 ligase ligands, providing precise control over the PROTAC synthesis.[3]
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a crucial parameter that must be optimized for each specific target and E3 ligase combination. The following table summarizes quantitative data from various studies, illustrating the impact of PEG linker length on the degradation efficiency of PROTACs, with a focus on shorter PEG linkers like the 2-unit PEG found in this compound.
| PROTAC Target | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 0 PEG units | < 0.5 µM | > 90 | [7] |
| BRD4 | CRBN | 1-2 PEG units | > 5 µM | < 50 | [7] |
| BRD4 | CRBN | 4-5 PEG units | < 0.5 µM | > 90 | [7] |
| BTK | CRBN | 2 PEG units | ~20 (impaired binding) | N/A | [8] |
| BTK | CRBN | ≥ 4 PEG units | 1-40 | > 90 | [8] |
| TBK1 | VHL | < 12 atoms (including PEG) | No degradation | 0 | [6] |
| TBK1 | VHL | 21 atoms (including PEG) | 3 | 96 | [7] |
| ERα | VHL | 12-atom PEG | Less Potent | N/A | [6] |
| ERα | VHL | 16-atom PEG | More Potent | N/A | [6] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific cell line and experimental conditions. The data presented here is for illustrative purposes to highlight the general trends observed with varying PEG linker lengths.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Estrogen Receptor α (ERα) Signaling and PROTAC Intervention
Caption: Intervention of ERα signaling by a PROTAC.
JAK-STAT Signaling Pathway and PROTAC Intervention
Caption: Intervention of JAK-STAT signaling by a PROTAC.
General Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: General experimental workflow for PROTAC development.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step solution-phase synthesis for a generic PROTAC. Note: Equivalents are based on the limiting starting material. Optimization of reaction conditions (e.g., temperature, reaction time) may be necessary for specific POI and E3 ligase ligands.
Step 1: Coupling of POI Ligand to the Linker
-
Materials:
-
Amine-functionalized POI ligand (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure: a. Dissolve the amine-functionalized POI ligand and this compound in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). b. Add HATU to the solution and stir for 5 minutes at room temperature. c. Add DIPEA to the reaction mixture and stir at room temperature for 2-4 hours. d. Monitor the reaction progress by LC-MS. e. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine. f. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the POI-linker intermediate.
Step 2: Fmoc Deprotection
-
Materials:
-
POI-linker intermediate (from Step 1)
-
20% Piperidine (B6355638) in DMF (v/v)
-
DMF
-
-
Procedure: a. Dissolve the POI-linker intermediate in DMF. b. Add the 20% piperidine in DMF solution. c. Stir the mixture at room temperature for 30 minutes. d. Monitor the deprotection by LC-MS. e. Upon completion, concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF. The crude deprotected intermediate is often used directly in the next step.
Step 3: Coupling of E3 Ligase Ligand
-
Materials:
-
Deprotected POI-linker intermediate (from Step 2) (1.0 eq)
-
Carboxylic acid-functionalized E3 ligase ligand (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure: a. Dissolve the E3 ligase ligand in anhydrous DMF under an inert atmosphere. b. Add HATU and stir for 5 minutes at room temperature. c. Add DIPEA and stir for another 10 minutes. d. Add a solution of the deprotected POI-linker intermediate in anhydrous DMF to the reaction mixture. e. Stir the reaction at room temperature overnight. f. Monitor the reaction progress by LC-MS. g. Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
Protocol 2: Purification and Characterization of the Final PROTAC
-
Purification by Preparative Reversed-Phase HPLC:
-
Column: C18 stationary phase.
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the PROTAC.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Procedure: Dissolve the crude PROTAC in a minimal amount of DMSO and dilute with Mobile Phase A. Inject the sample and collect fractions corresponding to the desired product peak. Combine the pure fractions and lyophilize to obtain the purified PROTAC.
-
-
Characterization:
-
LC-MS: To confirm the purity and molecular weight of the final PROTAC.
-
¹H NMR: To confirm the chemical structure.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition.
-
Protocol 3: In Vitro Evaluation of PROTAC-Mediated Protein Degradation (Western Blot)
-
Cell Culture and Treatment: a. Seed a relevant cell line in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein amounts for each sample and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. e. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. g. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the POI band intensity to the corresponding loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling Fmoc-8-amino-3,6-dioxaoctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting and utilizing compatible coupling reagents for Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AEEA-OH) in solid-phase peptide synthesis (SPPS). This hydrophilic linker is frequently incorporated into peptides and other biomolecules to improve their solubility and pharmacokinetic properties.[1][2][3] The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions.[4]
Introduction to Coupling Reagents in SPPS
The formation of a peptide bond between the carboxylic acid of an incoming Fmoc-amino acid (or linker, in this case, Fmoc-AEEA-OH) and the free amine of the resin-bound peptide requires the activation of the carboxyl group.[5][6][7] Coupling reagents are essential for this activation step. They can be broadly categorized into three main classes: carbodiimides, aminium/uronium salts, and phosphonium (B103445) salts.[5][8][9] Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) are often used in conjunction with these reagents to enhance reaction rates and suppress racemization.[5][8][10]
This compound is compatible with a variety of standard coupling reagents used in SPPS, allowing for its efficient incorporation into peptide sequences.[1]
Recommended Coupling Reagents for Fmoc-AEEA-OH
The selection of a suitable coupling reagent depends on several factors, including the steric hindrance of the coupling partners, the desired reaction time, and cost considerations. Below is a summary of commonly used and compatible coupling reagents for Fmoc-AEEA-OH.
| Coupling Reagent Class | Reagent | Typical Reaction Time | Key Advantages | Potential Drawbacks |
| Carbodiimides | DIC/Oxyma or DIC/HOBt | 60 - 120 minutes | Cost-effective, low risk of guanidinylation.[4] | Slower reaction rates compared to aminium/uronium salts, potential for N-acylurea formation.[4] |
| Aminium/Uronium Salts | HATU | 20 - 45 minutes | Highly reactive, excellent for sterically hindered couplings, low racemization.[4][11][12] | Higher cost, potential for guanidinylation of the N-terminal amine if used in excess.[4][5] |
| HBTU | 30 - 60 minutes | Fast and efficient, widely used in automated synthesis.[4][13] | Potential for guanidinylation if used in excess.[5] | |
| COMU | 20 - 45 minutes | High coupling efficiency comparable to HATU, non-explosive byproducts, good solubility.[5] | Can be less stable in certain solvents like DMF over extended periods.[14] | |
| Phosphonium Salts | PyBOP | 30 - 60 minutes | Efficient, no risk of guanidinylation.[4][15] | Byproducts can be difficult to remove in solution-phase synthesis.[4] |
Experimental Protocols
The following are detailed protocols for the coupling of this compound to a resin-bound peptide with a free N-terminal amine. These protocols are based on standard solid-phase peptide synthesis procedures.
Protocol 1: Coupling using HATU
HATU is a highly efficient coupling reagent, particularly useful for challenging couplings.[11][12] It activates the carboxylic acid to form a reactive OAt-active ester.[11]
Materials:
-
Resin with N-terminal deprotected peptide
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Kaiser test kit for monitoring
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[11]
-
-
Amino Acid Activation (Pre-activation):
-
Coupling Reaction:
-
Immediately add the activated linker solution to the resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
-
Monitoring and Washing:
Protocol 2: Coupling using HBTU
HBTU is another widely used and efficient aminium salt-based coupling reagent.[13][15]
Materials:
-
Resin with N-terminal deprotected peptide
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Follow step 1 as in Protocol 1.
-
Coupling Reaction:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.
-
Add this solution to the resin.
-
Add DIPEA (6 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 30-90 minutes.
-
-
Monitoring and Washing:
-
Monitor the reaction with a Kaiser test.
-
Upon completion, drain the solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Protocol 3: Coupling using DIC/Oxyma
This carbodiimide-based method is a cost-effective alternative. Oxyma Pure is used as an additive to enhance coupling and suppress racemization.[8][10]
Materials:
-
Resin with N-terminal deprotected peptide
-
This compound
-
DIC (N,N'-Diisopropylcarbodiimide)
-
Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Follow step 1 as in Protocol 1.
-
Amino Acid Activation and Coupling:
-
Monitoring and Washing:
-
Monitor the reaction with a Kaiser test.
-
After the reaction is complete, wash the resin with DMF and DCM.[10]
-
Visualizations
General Workflow for Coupling Fmoc-AEEA-OH in SPPS
Caption: A flowchart illustrating the key steps in the solid-phase synthesis coupling of Fmoc-AEEA-OH.
Chemical Pathway of Carboxyl Group Activation
Caption: A diagram showing the activation of Fmoc-AEEA-OH with an aminium/uronium salt to form an active ester, which then reacts to form a peptide bond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound PEGylation Crosslinker - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. digital.csic.es [digital.csic.es]
- 15. peptide.com [peptide.com]
Application Notes and Protocols: A Step-by-Step Guide to PEGylation of Proteins using Fmoc-8-amino-3,6-dioxaoctanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can enhance protein stability, increase serum half-life, improve solubility, and reduce immunogenicity by masking epitopes.[1][2] Site-specific PEGylation is particularly desirable to ensure a homogeneous product with optimal therapeutic efficacy.[1]
This document provides a detailed guide for the PEGylation of proteins using Fmoc-8-amino-3,6-dioxaoctanoic acid, a bifunctional linker containing a PEG spacer, a carboxylic acid for protein conjugation, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine. The Fmoc group is a base-labile protecting group, which after deprotection, can be used for subsequent conjugation of other molecules, making this linker suitable for creating complex bioconjugates like antibody-drug conjugates (ADCs) or PROTACs.[3][4]
The overall workflow involves three main stages:
-
Activation and Conjugation: The carboxylic acid of the Fmoc-PEG linker is activated and then reacted with primary amines (e.g., lysine (B10760008) residues or the N-terminus) on the protein surface.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the conjugated PEG linker to expose a primary amine.
-
Purification and Analysis: The PEGylated protein is purified and characterized to determine the degree of PEGylation and purity.
Materials and Reagents
| Material/Reagent | Supplier Example | Notes |
| Protein of interest | - | Must have accessible primary amine groups. |
| This compound | ChemScene, MedChemExpress | Molecular Formula: C₂₁H₂₃NO₆, MW: 385.41.[5] |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | Thermo Fisher Scientific | Carboxyl activating agent. |
| N-hydroxysuccinimide (NHS) or Sulfo-NHS | Thermo Fisher Scientific | Stabilizes the EDC-activated intermediate. |
| Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0) | - | Amine- and carboxyl-free buffer. |
| Conjugation Buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0) | - | Amine-free buffer. |
| Fmoc Deprotection Solution (20% (v/v) Piperidine (B6355638) in DMF) | - | Prepare fresh. |
| Dimethylformamide (DMF) | - | Anhydrous grade recommended. |
| Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0) | - | To stop the conjugation reaction. |
| Purification columns (SEC, IEX) | - | e.g., Sephadex G-25 for desalting, Mono Q for IEX. |
| Dialysis tubing or centrifugal filters | - | For buffer exchange and purification. |
| Analytical instruments (SDS-PAGE, HPLC, Mass Spectrometer) | - | For characterization of the conjugate. |
Experimental Protocols
Stage 1: Activation of this compound and Conjugation to Protein
This two-step process first involves the activation of the carboxylic acid on the PEG linker using EDC and NHS to form a more stable, amine-reactive NHS ester. This activated linker is then reacted with the protein.
Protocol 3.1.1: Activation of this compound
-
Equilibrate EDC and NHS to room temperature before opening.
-
Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO) to prepare a concentrated stock solution (e.g., 100 mM).
-
In a separate tube, dissolve EDC and NHS in Activation Buffer (e.g., 0.1 M MES, pH 5.5). A common starting point is a 2- to 5-fold molar excess of EDC and NHS over the Fmoc-PEG linker.
-
Add the Fmoc-PEG linker solution to the EDC/NHS solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature. The resulting solution contains the activated Fmoc-PEG-NHS ester.
Protocol 3.1.2: Conjugation to the Target Protein
-
Prepare the protein in the Conjugation Buffer (e.g., PBS, pH 7.4). The optimal protein concentration is typically in the range of 1-10 mg/mL.
-
Add the freshly prepared activated Fmoc-PEG-NHS ester solution to the protein solution. The molar ratio of the PEG linker to the protein is a critical parameter and should be optimized. A starting point of 10- to 20-fold molar excess of the linker is recommended.[1] The final concentration of the organic solvent (from the linker stock) should ideally be below 10% to avoid protein denaturation.[1]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding a quenching solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
The resulting solution contains the Fmoc-PEGylated protein. Proceed immediately to purification or store at -20°C.
Stage 2: Fmoc Deprotection of the PEGylated Protein
This protocol describes the removal of the Fmoc group from the PEGylated protein in solution to expose a free amine.
Protocol 3.2.1: Solution-Phase Fmoc Deprotection
-
The Fmoc-PEGylated protein should be in a solvent compatible with the deprotection reagent. If the protein is in an aqueous buffer, it may need to be lyophilized and redissolved in DMF. Note that this step carries a high risk of protein denaturation and should be approached with caution. Alternatively, buffer exchange into a buffer containing a co-solvent might be possible for some proteins.
-
Add the 20% piperidine in DMF solution to the dissolved Fmoc-PEGylated conjugate.
-
Stir the reaction at room temperature for 20-30 minutes.[1]
-
Monitor the deprotection by HPLC or LC-MS if possible. The removal of the Fmoc group results in the liberation of a dibenzofulvene-piperidine adduct, which can be monitored spectrophotometrically around 301 nm.[6]
-
Remove the piperidine and DMF. This is typically achieved by precipitation of the protein with a cold anti-solvent like diethyl ether, followed by centrifugation. Alternatively, for robust proteins, purification by size-exclusion chromatography (SEC) using an appropriate buffer can be used to separate the protein from the small molecule reagents.
Stage 3: Purification and Characterization
Purification is essential to separate the desired PEGylated protein from unreacted protein, excess PEG linker, and reaction byproducts.
Protocol 3.3.1: Purification of the PEGylated Protein
A multi-step purification strategy is often required:
-
Size-Exclusion Chromatography (SEC): This is the primary method to separate the larger PEGylated protein from smaller molecules like the unreacted PEG linker, EDC, NHS, and piperidine adducts.[7][][9] It can also separate native (unreacted) protein from the PEGylated forms due to the increase in hydrodynamic radius upon PEGylation.[7][9]
-
Ion-Exchange Chromatography (IEX): PEGylation shields the surface charges of the protein, altering its isoelectric point. This change can be exploited to separate proteins with different degrees of PEGylation (mono-, di-, multi-PEGylated) as well as positional isomers.[7][][10] Cation exchange (CEX) is often effective as PEGylation of lysine residues reduces the net positive charge.[11]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used as a polishing step to separate PEGylated species, particularly positional isomers that may not be resolved by IEX.[][12]
-
Ultrafiltration/Diafiltration: Membrane-based techniques can be used for buffer exchange and to remove low molecular weight impurities.[10][13]
Protocol 3.3.2: Characterization of the PEGylated Protein
Confirming the success of the PEGylation and deprotection steps is crucial.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight. PEGylated proteins will migrate slower than their unmodified counterparts. Specific PEG staining (e.g., using a barium iodide solution) can be used to confirm the presence of PEG.[14]
-
Mass Spectrometry (MS): MALDI-TOF MS is a powerful technique for determining the exact molecular weight of the PEGylated protein, which allows for the calculation of the number of attached PEG chains (degree of PEGylation).[7][12][15][16]
-
HPLC Analysis: Reversed-phase (RP-HPLC) or SEC-HPLC can be used to assess the purity of the final product and quantify the different species (native, mono-PEGylated, multi-PEGylated).
-
Quantification of Free Amines: Assays like the TNBS (trinitrobenzenesulfonic acid) assay can be used to quantify the remaining free amino groups on the protein after PEGylation, allowing for an estimation of the degree of modification.[17]
Data Presentation: Optimizing PEGylation
The efficiency of the PEGylation reaction is influenced by several factors.[17][18] A design of experiments (DoE) approach is recommended to find the optimal conditions for your specific protein.
| Parameter | Range Explored | Optimal Value | % Mono-PEGylated | % Multi-PEGylated | % Unreacted Protein |
| pH of Conjugation | 6.5 - 8.5 | 7.5 | 65% | 15% | 20% |
| PEG:Protein Molar Ratio | 5:1 - 50:1 | 20:1 | 70% | 25% | 5% |
| Reaction Time (hours) | 1 - 8 | 2 | 68% | 20% | 12% |
| Temperature (°C) | 4 - 25 | 25 | 72% | 22% | 6% |
Note: The data presented in this table is illustrative and will vary significantly depending on the protein and specific reaction conditions.
Visualization of Workflows
Experimental Workflow for Protein PEGylation and Deprotection
References
- 1. benchchem.com [benchchem.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PROTAC Linker | TargetMol [targetmol.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 14. creativepegworks.com [creativepegworks.com]
- 15. covalx.com [covalx.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biopharminternational.com [biopharminternational.com]
Enhancing Peptide Therapeutics: The Role of Fmoc-8-amino-3,6-dioxaoctanoic Acid in Improving Solubility and Bioavailability
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to comprehensive Application Notes and Protocols detailing the use of Fmoc-8-amino-3,6-dioxaoctanoic acid to significantly improve the solubility and bioavailability of peptide-based therapeutics. This hydrophilic linker, a short polyethylene (B3416737) glycol (PEG) derivative, offers a strategic advantage in overcoming common challenges in peptide drug development, leading to more effective and clinically viable treatments.
The inherent properties of many promising peptide drug candidates, such as poor solubility and rapid in vivo clearance, often hinder their therapeutic potential. The incorporation of this compound, also known as Fmoc-AEEA-OH, during solid-phase peptide synthesis (SPPS) provides a robust solution to these issues. By covalently attaching this flexible, water-soluble linker, the physicochemical properties of the peptide are modified, resulting in enhanced aqueous solubility and improved pharmacokinetic profiles.
Key Advantages of Incorporating this compound:
-
Improved Aqueous Solubility: The ethylene (B1197577) glycol units in the AEEA linker increase the hydrophilicity of the peptide, facilitating its dissolution in aqueous media. This is a critical factor for formulation and in vivo administration.
-
Enhanced Bioavailability: By increasing the hydrodynamic radius of the peptide, the AEEA linker can reduce renal clearance, leading to a longer circulation half-life and sustained therapeutic effect.[1]
-
Reduced Immunogenicity: The PEG-like structure can shield the peptide from the host's immune system, lowering the risk of an immune response.[1]
-
Increased Proteolytic Stability: The linker can sterically hinder the approach of proteolytic enzymes, thereby protecting the peptide from degradation and prolonging its activity in vivo.
Data Presentation: Impact of PEGylation on Peptide Properties
The following table summarizes the expected qualitative and quantitative improvements observed when a peptide is modified with a short PEG linker like 8-amino-3,6-dioxaoctanoic acid, based on general findings in the field of peptide PEGylation.
| Property | Unmodified Peptide | Peptide Modified with 8-amino-3,6-dioxaoctanoic acid | Expected Improvement |
| Aqueous Solubility | Often low, requiring organic co-solvents or specific pH conditions. | Significantly higher in aqueous buffers (e.g., PBS). | Qualitative and Quantitative |
| In Vivo Half-Life (t½) | Typically short (minutes to a few hours) due to rapid renal clearance and proteolysis. | Extended, potentially by a factor of 2 or more depending on the peptide. | Quantitative |
| Area Under the Curve (AUC) | Lower, indicating less systemic exposure over time. | Increased, reflecting greater overall drug exposure. | Quantitative |
| Proteolytic Stability | Susceptible to degradation by various proteases. | More resistant to enzymatic degradation. | Qualitative and Quantitative |
| Immunogenicity | Can elicit an immune response. | Reduced potential for immunogenicity. | Qualitative |
Experimental Protocols
Detailed methodologies for the incorporation of this compound into a model peptide, and for the subsequent assessment of its solubility and bioavailability, are provided below.
Protocol 1: Incorporation of this compound during Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of Fmoc-AEEA-OH to a resin-bound peptide using standard Fmoc-based SPPS chemistry.
Materials:
-
Fmoc-protected peptide-resin
-
This compound (Fmoc-AEEA-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) and then DMF (3 x 1 min).
-
-
Coupling of this compound:
-
In a separate vial, dissolve Fmoc-AEEA-OH (3 equivalents relative to the resin loading) and HBTU/HATU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated linker solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
To monitor the coupling reaction, a small sample of resin beads can be taken for a Kaiser test. A negative Kaiser test (beads remain colorless) indicates complete coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).
-
-
Continuation of Synthesis: The synthesis can be continued by repeating the deprotection and coupling steps with the next Fmoc-amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: In Vitro Peptide Solubility Assessment (UV-Vis Spectroscopy)
This protocol provides a method to determine the aqueous solubility of a peptide by measuring the absorbance of a saturated solution.
Materials:
-
Lyophilized peptide (with and without AEEA linker)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
Microcentrifuge
-
1.5 mL microcentrifuge tubes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the lyophilized peptide to a microcentrifuge tube (e.g., 5-10 mg).
-
Add a defined volume of PBS (e.g., 1 mL).
-
Vortex the tube vigorously for 1 minute.
-
Incubate the suspension at room temperature for 24 hours with constant agitation to ensure equilibrium is reached.
-
-
Separation of Undissolved Peptide:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved peptide.
-
-
Measurement of Soluble Peptide Concentration:
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in PBS.
-
Measure the absorbance of the dilutions at a predetermined wavelength (typically 280 nm for peptides containing Trp or Tyr, or 214 nm for the peptide bond). A wavelength scan should be performed initially to determine the optimal wavelength.
-
Use a standard curve of the peptide at a known concentration to determine the concentration of the saturated solution.
-
-
Calculation of Solubility:
-
The concentration of the undissolved supernatant represents the solubility of the peptide in PBS. The results are typically expressed in mg/mL or µM.
-
Protocol 3: In Vivo Bioavailability Study in a Murine Model
This protocol outlines a basic pharmacokinetic study in mice to assess the bioavailability of a peptide administered via subcutaneous injection.
Materials:
-
Peptide solutions (with and without AEEA linker) in a sterile vehicle (e.g., saline or PBS)
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles for subcutaneous injection (e.g., 27-30 gauge)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
LC-MS/MS system for peptide quantification in plasma
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate mice to the housing facility for at least one week.
-
Fast the mice overnight before the experiment.
-
Administer a single subcutaneous injection of the peptide solution at a predetermined dose (e.g., 5 mg/kg) into the loose skin of the scruff of the neck.
-
-
Blood Sampling:
-
Collect blood samples (approximately 30-50 µL) at various time points post-injection (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). Blood can be collected via the submandibular or saphenous vein.
-
Collect blood into heparinized tubes to prevent clotting.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Carefully collect the plasma supernatant and store at -80°C until analysis.
-
-
Peptide Quantification:
-
Quantify the concentration of the peptide in the plasma samples using a validated LC-MS/MS method. This typically involves protein precipitation followed by chromatographic separation and mass spectrometric detection.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the peptide versus time.
-
Calculate key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t½: Elimination half-life.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
-
Signaling Pathways of Relevant Peptide Targets
The incorporation of an AEEA linker is a modification to the peptide drug itself and does not introduce a new signaling pathway. The peptide will still interact with its intended biological target. For peptides that are analogues of Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), such as those used in the treatment of type 2 diabetes and obesity, the relevant signaling pathways are the GLP-1 receptor and GIP receptor pathways.
GLP-1 Receptor Signaling Pathway
GLP-1 receptor agonists bind to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, primarily on pancreatic β-cells.[2] This activation leads to a cascade of intracellular events that ultimately enhance glucose-dependent insulin (B600854) secretion.[2]
GIP Receptor Signaling Pathway
Similar to GLP-1, GIP receptor agonists bind to the GIP receptor (GIPR), another G-protein coupled receptor on pancreatic β-cells.[3] This interaction also stimulates insulin secretion in a glucose-dependent manner.
These application notes and protocols serve as a valuable resource for researchers and developers in the pharmaceutical industry, providing the necessary tools and knowledge to leverage this compound for the creation of next-generation peptide therapeutics with improved efficacy and clinical applicability.
References
A Comparative Analysis of Manual vs. Automated Peptide Synthesis using Fmoc Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in life sciences and drug discovery, enabling the creation of custom peptides for a vast array of research applications. The 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy is the most widely used chemistry in SPPS due to its mild reaction conditions.[1][2] This document provides a detailed comparison of manual and automated approaches to Fmoc-based SPPS, offering comprehensive protocols and a quantitative analysis to aid researchers in selecting the optimal method for their specific needs. Automation, in particular, has revolutionized peptide synthesis by offering increased reproducibility, higher throughput, and reduced hands-on time.[3][4][5]
Data Presentation: Manual vs. Automated Synthesis
The choice between manual and automated peptide synthesis hinges on factors such as the desired scale, throughput, complexity of the peptide, and available resources.[6] Below is a summary of typical quantitative data comparing the two methods.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours[6] | 5 - 15 minutes (for setup)[6] |
| Total Time per Cycle | 2 - 4 hours[6] | 30 - 90 minutes[6] |
| Typical Yield per Coupling Step | 95 - 99%[6] | > 99%[6] |
| Final Crude Purity | 70 - 90%[6] | 85 - 98%[6] |
| Reagent Consumption | Higher, due to manual dispensing[6] | Optimized and lower through precise dispensing[3][6] |
| Reproducibility | Operator-dependent[6] | High[3][6] |
| Throughput | Low (typically one peptide at a time)[6] | High (multiple parallel syntheses possible)[3][6][7] |
Experimental Workflows
The fundamental chemical steps in both manual and automated Fmoc SPPS are identical, involving iterative cycles of deprotection, washing, and coupling.[8] However, the execution and efficiency of these steps differ significantly.
Manual Fmoc SPPS Workflow
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
Automated Fmoc SPPS Workflow
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Experimental Protocols
The following are generalized protocols for manual and automated Fmoc SPPS. Specific parameters may need to be optimized based on the peptide sequence and the resin used.
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis
1. Resin Preparation (Swelling):
-
Weigh the appropriate amount of resin (e.g., Rink Amide for C-terminal amide, Wang or 2-chlorotrityl for C-terminal acid) and place it in a reaction vessel.[8][9]
-
Add dichloromethane (B109758) (DCM) to the resin and allow it to swell for at least 30 minutes at room temperature.[8]
-
Drain the DCM and wash the resin with dimethylformamide (DMF) three times.
2. Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.[1]
-
Agitate the mixture for 5-10 minutes at room temperature.[1]
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.[1]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), a coupling agent (e.g., HCTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.
4. Washing:
-
Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Final Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[9]
-
Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Protocol 2: Automated Fmoc Solid-Phase Peptide Synthesis
1. Instrument Setup:
-
Program the desired peptide sequence into the synthesizer's software.
-
Load the appropriate Fmoc-amino acids, activator, base, and solvents into the designated reservoirs of the automated synthesizer.
-
Place the reaction vessel containing the pre-weighed and swollen resin into the synthesizer.
2. Automated Synthesis Program:
-
Initiate the synthesis program. The instrument will automatically perform the following steps for each amino acid in the sequence:
-
Fmoc Deprotection: The synthesizer will deliver the 20% piperidine in DMF solution to the reaction vessel for the pre-programmed deprotection times.
-
Washing: An automated series of washes with DMF will be performed to remove the deprotection solution.
-
Amino Acid Delivery and Coupling: The synthesizer will deliver the Fmoc-amino acid, activator, and base to the reaction vessel to initiate the coupling reaction for a pre-set duration. Some synthesizers may incorporate heating to improve coupling efficiency.[3][10]
-
Washing: A final series of washes with DMF will remove excess reagents before initiating the next cycle.
-
3. Cleavage and Final Deprotection:
-
Once the automated synthesis is complete, the resin with the fully assembled peptide is removed from the synthesizer.
-
The cleavage and final deprotection are typically performed manually following the same procedure as described in the manual synthesis protocol (Protocol 1, step 6).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | - Steric hindrance of the amino acid.- Incomplete Fmoc deprotection.- Inactive coupling reagents. | - Double couple the amino acid or extend the coupling time.- Ensure complete Fmoc removal (confirm with a Kaiser test).- Use fresh, high-quality reagents.[1] |
| Peptide Aggregation on Resin | - Hydrophobic peptide sequence. | - Use specialized resins (e.g., PEG-based).- Incorporate pseudoproline dipeptides. |
| Racemization | - Over-activation of the amino acid.- Certain amino acids are more prone to racemization (e.g., Cys, His). | - Use a milder activation method.- Add an additive like HOBt to suppress racemization. |
Conclusion
Both manual and automated Fmoc SPPS are powerful techniques for generating synthetic peptides. Manual synthesis offers flexibility and is suitable for smaller-scale synthesis and methods development. In contrast, automated synthesis provides significant advantages in terms of throughput, reproducibility, and reduced labor, making it the preferred method for the routine synthesis of multiple peptides and longer, more complex sequences.[3][5] The choice of method should be guided by the specific research goals, available resources, and the desired scale of peptide production.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 3. americanpeptidesociety.org [americanpeptidesociety.org]
- 4. csbio.com [csbio.com]
- 5. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. csbio.com [csbio.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to incomplete N-α-Fmoc group removal during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This critical step, if unsuccessful, prevents the subsequent amino acid from coupling to the peptide chain. The primary consequence is the formation of deletion sequences, which are peptides missing one or more amino acid residues.[1][2] These impurities can be challenging to separate from the desired full-length peptide, leading to a significant reduction in the overall yield and purity of the final product.[1]
Q2: What are the primary causes of incomplete Fmoc deprotection?
Several factors can contribute to the inefficient removal of the Fmoc group:
-
Peptide Sequence and Structure: Certain peptide sequences, especially those containing sterically hindered amino acids or sequences prone to aggregation (e.g., homo-oligomers of leucine (B10760876) or alanine), can physically block the deprotection reagent from accessing the Fmoc group.[1][3] The formation of secondary structures, such as β-sheets, is a known contributor to difficult deprotection steps.[1][3]
-
Suboptimal Reagents or Protocols: The use of degraded or impure reagents, particularly the piperidine (B6355638) solution for deprotection, can diminish its effectiveness.[1] Inadequate reaction times, temperatures, or incorrect concentrations of the deprotection agent can also result in incomplete Fmoc removal.[1]
-
Poor Resin Swelling: If the solid support (resin) is not sufficiently swelled, the peptide chains can be in close proximity, hindering the penetration of reagents to the reaction sites.[1][4][5]
-
Resin Overloading: A high loading of the initial amino acid on the resin can cause steric hindrance between the growing peptide chains, which in turn impedes reagent access.[1]
Q3: How can I detect if Fmoc deprotection is incomplete?
Several methods are available to monitor the completeness of the deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[2][6] A positive result, indicated by a blue color, signifies the presence of free primary amines, confirming successful deprotection.[1] A negative result, showing a yellow or brown color, suggests that the Fmoc group is still attached.[1] It is important to note that this test is not reliable for N-terminal proline residues, which produce a reddish-brown color.[1][6]
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine releases dibenzofulvene (DBF), which forms an adduct with piperidine.[2][6] This adduct can be monitored spectrophotometrically at approximately 301-312 nm.[2][6][7] A lack of or reduced absorbance at this wavelength after the deprotection step can indicate a problem.[2] Automated peptide synthesizers often utilize this method to extend deprotection times automatically until the reaction is complete.[6][8]
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of the cleaved crude peptide by RP-HPLC can reveal the presence of deletion sequences or Fmoc-adducts (the desired peptide with the Fmoc group still attached).[2] Mass spectrometry is crucial for confirming the identity of these byproducts.[2]
Q4: My Kaiser test is negative (yellow beads) after deprotection. What should I do?
A negative Kaiser test indicates that the Fmoc deprotection is incomplete. You should repeat the deprotection step.[6] Consider extending the deprotection time or using a stronger deprotection solution.[6]
Q5: HPLC analysis of my crude peptide shows significant deletion sequences. How can I troubleshoot this?
This is a classic sign of incomplete Fmoc deprotection.[1] To diagnose and resolve this issue, you should:
-
Identify the Problematic Residue(s): Use mass spectrometry (LC-MS) to pinpoint which amino acid is missing. This will indicate the synthesis cycle where the incomplete deprotection occurred.[2]
-
Review Synthesis Records: Examine the deprotection conditions used for that specific cycle.[2]
-
Optimize Future Syntheses: For sequences known to be difficult, consider implementing an optimized deprotection protocol from the start.
Troubleshooting and Optimization Strategies
If initial checks do not resolve the issue, you may need to modify your deprotection protocol, especially for known "difficult" sequences.
| Parameter | Standard Condition | Optimized Condition for Difficult Sequences |
| Deprotection Reagent | 20% piperidine in DMF | 20% piperidine in NMP; or 2% DBU, 5% piperazine (B1678402) in NMP |
| Reaction Time | 10-20 minutes | 2 x 10 minutes or extended time based on UV monitoring |
| Temperature | Room Temperature | Increased temperature (e.g., up to 45°C) |
| Additives | None | 1-2% DBU added to 20% piperidine in DMF |
Note: The use of stronger bases like DBU can increase the risk of side reactions such as aspartimide formation when Asp is present in the sequence.[6]
Experimental Protocols
Kaiser (Ninhydrin) Test Protocol
This test is used to detect the presence of free primary amines on the resin.
Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.[1]
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.[1]
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[1]
Procedure:
-
Take a small sample of the peptide-resin (10-15 beads) in a test tube.[9]
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]
-
Observe the color:
UV Monitoring of Fmoc Deprotection
This method allows for real-time monitoring of the Fmoc deprotection reaction.
Procedure:
-
Collect Filtrate: During the deprotection step(s), collect the filtrate that is drained from the reaction vessel.[1][2]
-
Dilute Sample: If necessary, dilute an aliquot of the filtrate in a suitable solvent (e.g., ethanol).[1][2]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at a wavelength corresponding to the DBF-piperidine adduct (typically around 301-312 nm).[1][2][7]
-
Analysis: The concentration of the adduct, and therefore the extent of Fmoc removal, can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) of the adduct is approximately 7800 M⁻¹cm⁻¹.[2] A plateau in the absorbance reading indicates the completion of the reaction.
Visual Guides
Caption: Mechanism of Fmoc group removal by piperidine.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 9. peptide.com [peptide.com]
How to resolve poor coupling efficiency with Fmoc-8-amino-3,6-dioxaoctanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling efficiency of Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-Adoa) in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Poor Coupling Efficiency
Poor coupling of Fmoc-Adoa can manifest as a weak or negative Kaiser test result after the coupling step, or the presence of deletion sequences in the final peptide analysis. The following section details potential causes and their solutions.
Issue: Incomplete or Failed Coupling of Fmoc-Adoa
Possible Cause 1: Suboptimal Activation of Fmoc-Adoa
The carboxylic acid of Fmoc-Adoa requires activation to react efficiently with the free amine on the resin-bound peptide. Inadequate activation is a primary reason for poor coupling.
-
Solution:
-
Choice of Coupling Reagent: For sterically hindered or "difficult" couplings, uronium-based reagents like HATU are often more effective than HBTU due to the formation of a more reactive OAt-ester.[1] While both are effective, HATU generally provides faster reaction times and higher purity.[1] HCTU presents a cost-effective alternative to HATU with comparable performance, particularly with longer coupling times.[2] Carbodiimide reagents like DIC in the presence of an additive such as HOBt or Oxyma are also commonly used.[3]
-
Reagent Equivalents: Ensure you are using a sufficient excess of Fmoc-Adoa and coupling reagents. A common starting point is 3-5 equivalents of each relative to the resin loading capacity.
-
Pre-activation Time: Allow for a short pre-activation time (1-5 minutes) after mixing the Fmoc-Adoa, coupling reagent, and base before adding the mixture to the resin. However, be aware that prolonged pre-activation, especially with reagents like HBTU, can lead to racemization.[4]
-
Possible Cause 2: Steric Hindrance
The polyethylene (B3416737) glycol (PEG) chain of Fmoc-Adoa can create steric hindrance, making it difficult for the activated carboxyl group to reach the N-terminal amine of the growing peptide chain, which may be embedded within the resin matrix.[5][6]
-
Solution:
-
Extended Coupling Time: Increase the coupling reaction time from the standard 1-2 hours to 4 hours, or even overnight, to allow more time for the reaction to go to completion.[7]
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can increase reaction kinetics and help overcome steric barriers. However, this should be done cautiously as higher temperatures can also increase the risk of side reactions.
-
Choice of Resin: The choice of resin can influence the accessibility of the growing peptide chain. Resins with linkers that provide greater spacing from the polymer support may improve coupling efficiency.
-
Possible Cause 3: Poor Solubility of Reagents
Although Fmoc-Adoa contains a hydrophilic PEG chain that enhances solubility, ensuring all components are fully dissolved in the reaction solvent is critical for efficient coupling.[8]
-
Solution:
-
Solvent Quality: Use high-purity, amine-free N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[9] DMF can degrade over time to produce dimethylamine, which can cause premature Fmoc deprotection.[9]
-
Complete Dissolution: Ensure the Fmoc-Adoa and coupling reagents are completely dissolved in the solvent before adding them to the resin. Sonication can aid in dissolving difficult-to-solubilize reagents.
-
Solvent Mixtures: In cases of severe aggregation of the peptide-resin, solvent mixtures containing DMSO or "magic mixtures" (e.g., DMF/DCM) may improve solvation.[9]
-
Possible Cause 4: Incomplete Fmoc Deprotection of the Preceding Amino Acid
If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for coupling with Fmoc-Adoa, leading to a deletion of the Adoa linker.
-
Solution:
-
Monitor Deprotection: Use a qualitative test like the Kaiser test to confirm the presence of a free primary amine after the deprotection step.[10] A positive (blue) result indicates successful Fmoc removal.
-
Extended Deprotection: For sterically hindered residues or aggregated sequences, the standard 20-minute deprotection with 20% piperidine (B6355638) in DMF may be insufficient.[11] Consider a second deprotection step.
-
Alternative Bases: For difficult deprotections, a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperidine.[11] However, DBU can increase the risk of side reactions like aspartimide formation.[11]
-
Quantitative Data Summary
The choice of coupling reagent significantly impacts the efficiency of peptide synthesis. While specific data for Fmoc-Adoa is limited, the following table summarizes a comparative study on the performance of common coupling agents in a model peptide synthesis, which can serve as a guide for initial experimental design.
| Coupling Agent | Crude Purity (2 x 1 min coupling) | Crude Purity (2 x 20 min coupling) |
| HATU | 83.63% | 79.85% |
| HCTU | 78.52% | 81.71% |
| PyBOP | 48.11% | 70.27% |
| Data sourced from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[2] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
Confirm complete deprotection with a positive Kaiser test.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of Fmoc-Adoa and 3-5 equivalents of the chosen coupling reagent (e.g., HATU) in DMF.
-
Add 6-10 equivalents of a base, typically N,N-diisopropylethylamine (DIPEA).
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activation mixture to the washed and deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Post-Coupling Wash and Monitoring:
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to check for the absence of free primary amines (a negative result, indicated by yellow or colorless beads, signifies a complete reaction).
-
Protocol 2: Kaiser Test (Ninhydrin Test)
The Kaiser test is a colorimetric assay to detect the presence of free primary amines.[12]
-
Reagent Preparation:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine (B92270).
-
-
Procedure:
-
Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each Reagent A, B, and C.
-
Heat the test tube at 100-120°C for 5 minutes.
-
-
Interpretation of Results:
-
Intense Blue/Purple Beads: Positive result, indicating the presence of free primary amines (successful deprotection or incomplete coupling).[13]
-
Yellow/Colorless Beads: Negative result, indicating the absence of free primary amines (successful coupling or incomplete deprotection).[13]
-
Brownish-Red Beads: Indicates the presence of an N-terminal proline.[13]
-
Diagrams
Caption: Troubleshooting workflow for poor Fmoc-Adoa coupling efficiency.
Caption: Experimental workflow for Fmoc-Adoa coupling and monitoring.
Frequently Asked Questions (FAQs)
Q1: Why is my Kaiser test result ambiguous after coupling Fmoc-Adoa?
An ambiguous or weakly positive Kaiser test can result from several factors. It may indicate a very slow or incomplete coupling reaction. Alternatively, if the test is overheated or exposed to pyridine in the reagents for too long, it can cause slight Fmoc-group cleavage, leading to a false positive.[12] It is recommended to carefully control the heating time and temperature during the test. If the result is consistently weak, a recoupling step is advisable.
Q2: Can I use HBTU instead of HATU for coupling Fmoc-Adoa?
Yes, HBTU is a commonly used and effective coupling reagent.[14] However, for sterically hindered amino acids or linkers like Fmoc-Adoa, HATU is generally considered more efficient due to its ability to form a more reactive intermediate, which can lead to faster and more complete coupling with a lower risk of racemization.[1][14] If you are experiencing poor coupling efficiency with HBTU, switching to HATU is a recommended troubleshooting step.
Q3: What is the optimal solvent for dissolving Fmoc-Adoa?
High-purity DMF is the most common and effective solvent for SPPS, including the dissolution of Fmoc-Adoa.[9] NMP is also an excellent alternative with good solvating properties.[9] The key is to ensure the solvent is free of amines, which can cause premature deprotection.
Q4: Are there any specific side reactions to be aware of when using Fmoc-Adoa?
While there are no widely reported side reactions unique to the Adoa structure itself, the general side reactions associated with Fmoc chemistry can still occur. These include:
-
Aspartimide formation: If an aspartic acid residue is present in the sequence, the basic conditions of Fmoc deprotection can lead to this side reaction.[4]
-
Diketopiperazine formation: This can occur at the dipeptide stage, leading to cleavage from the resin.
-
Racemization: Prolonged exposure to the basic conditions of deprotection or coupling can lead to epimerization of the chiral center of the preceding amino acid.[4]
The flexible nature of the PEG linker in Fmoc-Adoa could potentially influence the rate of these side reactions by altering the solvation and conformation of the growing peptide chain.
Q5: How can I confirm that poor coupling is due to Fmoc-Adoa and not the peptide sequence itself?
If you suspect the peptide sequence is prone to aggregation, which can hinder any coupling reaction, you can try incorporating strategies to disrupt secondary structures. This includes the use of pseudoproline dipeptides or performing the synthesis at elevated temperatures. If these methods do not improve the coupling of Fmoc-Adoa specifically, it is more likely that the issue lies with the activation or steric hindrance of the Adoa linker itself. Analyzing a cleaved and deprotected sample of the peptide before the Adoa coupling by HPLC-MS can also confirm the quality of the preceding synthesis steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of steric hindrance from single-stranded overhangs on target-strand loading into the Cas12a active site - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. peptide.com [peptide.com]
- 10. rsc.org [rsc.org]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
Identifying and minimizing side reactions during Fmoc-amino acid coupling
Welcome to the technical support center for troubleshooting side reactions during Fmoc-amino acid coupling. This resource is designed for researchers, scientists, and drug development professionals to identify, minimize, and resolve common challenges in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Aspartimide Formation
Q1: What is aspartimide formation and why is it a problem?
A1: Aspartimide formation is a common side reaction in Fmoc-based SPPS, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[1] It occurs when the backbone amide nitrogen attacks the side-chain carbonyl of an aspartic acid residue, forming a five-membered succinimide (B58015) ring.[2][3] This is problematic because the aspartimide intermediate can lead to a mixture of unwanted products. Nucleophilic attack on the aspartimide can result in the desired α-peptide, the isomeric β-peptide, and racemized D-α-aspartyl peptides.[2][4] In the presence of piperidine (B6355638) used for Fmoc deprotection, piperidide adducts can also form.[1]
Q2: How can I detect aspartimide formation?
A2: Aspartimide formation can be detected by mass spectrometry. The formation of the cyclic imide results in a mass loss of 18 Da (the loss of a water molecule) in the peptide chain. The subsequent ring-opening can lead to products with the same mass as the target peptide but with different properties (α- vs. β-peptide), which can often be separated by chromatography. Piperidide adducts will show a corresponding mass increase.
Q3: What are the primary strategies to minimize or prevent aspartimide formation?
A3: Several strategies can be employed to suppress aspartimide formation:
-
Use of bulky side-chain protecting groups: Protecting groups with greater steric hindrance on the Asp side chain, such as 3-methyl-3-pentyl (OMpe) or 2,4-dimethyl-3-pentyl (ODmp), can reduce the rate of cyclization compared to the standard tert-butyl (OtBu) group.[2]
-
Backbone protection: Incorporating a sterically hindering group, like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), on the nitrogen of the amino acid following the aspartic acid residue can effectively prevent aspartimide formation.[1][5]
-
Modification of deprotection conditions: Adding an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can reduce the basicity and suppress aspartimide formation.[1][6][7] Using alternative, less nucleophilic bases like piperazine (B1678402) has also been shown to be beneficial.[8][9]
-
Microwave Synthesis Conditions: When using microwave-enhanced SPPS, reducing the coupling temperature can help minimize aspartimide formation.[7][10]
Diketopiperazine (DKP) Formation
Q4: What is diketopiperazine (DKP) formation and when does it occur?
A4: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs at the dipeptide stage of SPPS.[1] The free N-terminal amine of the second amino acid attacks the ester linkage connecting the first amino acid to the resin, cleaving the dipeptide from the solid support as a cyclic diketopiperazine. This side reaction is particularly prevalent when proline is the second amino acid in the sequence.[1][11][12][13][14]
Q5: How can I prevent DKP formation?
A5: The following strategies can help prevent DKP formation:
-
Choice of Resin: Using a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, can inhibit the cyclization reaction.[1]
-
Dipeptide Coupling: Instead of coupling the first two amino acids sequentially, coupling a pre-formed dipeptide unit can bypass the vulnerable dipeptide-resin intermediate.[1]
-
N-Terminal Protection: Coupling an N-trityl protected amino acid in the second position allows for its removal with dilute acid, protonating the dipeptide-resin and preventing the nucleophilic attack required for DKP formation.[1]
-
Modified Deprotection Reagents: An alternative Fmoc-removal solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine in NMP has been shown to drastically reduce DKP formation compared to standard piperidine/DMF.[8]
Racemization
Q6: Which amino acids are most susceptible to racemization during coupling, and what is the mechanism?
A6: Cysteine and histidine are particularly prone to racemization during activation and coupling.[1][7] Aspartic acid can also racemize, especially as a consequence of aspartimide formation.[2][3] The primary mechanism involves the abstraction of the α-proton of the activated amino acid, leading to the formation of a planar enolate intermediate which can be protonated from either face, resulting in a mixture of L- and D-isomers.[1][3]
Q7: How can I minimize racemization?
A7: To minimize racemization, consider the following:
-
Coupling Reagents and Additives: The addition of reagents like HOBt, 6-Cl-HOBt, or HOAt during coupling suppresses racemization.[1] For racemization-prone residues, carbodiimide-based reagents (e.g., DIC) with an additive are often preferred over phosphonium (B103445) or aminium/uronium reagents that require a base.[3]
-
Choice of Base: If a base is required, weaker bases like N-methylmorpholine (NMM) or collidine are recommended over stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA).[3][15]
-
Temperature Control: For microwave-assisted SPPS, lowering the coupling temperature (e.g., from 80°C to 50°C) can significantly reduce racemization for sensitive residues like Cys and His.[7][10]
-
Side-Chain Protection: For histidine, protecting the imidazole (B134444) nitrogen with a group like methoxybenzyl can greatly reduce racemization.[1] For aspartic acid, using a bulky side-chain protecting group like 2,4-dimethoxybenzyl (ODmb) helps to minimize the formation of the aspartimide intermediate, which is a major pathway for racemization.[3]
Guanidinylation
Q8: What is guanidinylation and how can it be avoided?
A8: Guanidinylation is a side reaction where uronium/aminium-based coupling reagents (e.g., HBTU, HATU) react with the unprotected N-terminal amine of the peptide-resin.[1] This forms a stable guanidine (B92328) moiety, which irreversibly terminates the peptide chain.[1] To avoid this, it is recommended to pre-activate the protected amino acid with the coupling reagent before adding it to the peptide-resin.[1]
Quantitative Data Summary
Table 1: Effect of Deprotection Conditions on Diketopiperazine (DKP) Formation
| Deprotection Reagent | Solvent | Total DKP Formation (%) |
| 20% Piperidine | DMF | 13.8 |
| 5% Piperidine | DMF | 12.2 |
| 20% Piperidine | Toluene | 11.7 |
| 5% Piperazine | DMF | < 4.0 |
| 5% Piperazine | NMP | < 4.0 |
| Data adapted from a study on a DKP-prone sequence.[8] |
Table 2: Relative Racemization of Fmoc-Amino Acids with Different Coupling Reagents
| Coupling Reagent | Base | Expected Racemization Level |
| DIC/Oxyma | None | Very Low |
| HATU | Collidine / NMM | Low to Moderate |
| HBTU | Collidine / NMM | Low to Moderate |
| HATU / HBTU | DIPEA | Moderate to High |
| Expected trends based on data for sensitive amino acids.[3] |
Experimental Protocols
Protocol 1: Minimizing Aspartimide Formation using HOBt in Deprotection Solution
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Fmoc Deprotection: Add the deprotection solution to the peptide-resin.
-
Reaction: Gently agitate the mixture for the standard deprotection time (e.g., 2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and byproducts.
-
Proceed to Coupling: Continue with the standard coupling protocol.
Protocol 2: Coupling of Racemization-Prone Amino Acids (e.g., Fmoc-Cys(Trt)-OH, Fmoc-His(Trt)-OH)
-
Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an additive like OxymaPure or HOBt (3-5 equivalents) in DMF.
-
Activator Addition: Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the solution.
-
Activation Time: Allow the mixture to pre-activate for 1-2 minutes at room temperature.[3]
-
Coupling: Add the pre-activated solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for the optimized time (e.g., 1-2 hours) at room temperature.
-
Washing: Wash the resin thoroughly with DMF and DCM.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.
Caption: Decision workflow for preventing diketopiperazine (DKP) formation.
References
- 1. peptide.com [peptide.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 11. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. (207a) Mechanistic Study of Diketopiperazine Formation during Solid Phase Peptide Synthesis of Tirzepatide | AIChE [proceedings.aiche.org]
- 14. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
Optimizing reaction times for Fmoc-8-amino-3,6-dioxaoctanoic acid activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction times and troubleshooting common issues encountered during the activation of Fmoc-8-amino-3,6-dioxaoctanoic acid for solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a hydrophilic linker containing a fluorenylmethoxycarbonyl (Fmoc) protecting group.[1] Its structure incorporates a short polyethylene (B3416737) glycol (PEG) chain, which enhances the solubility and stability of peptides and other molecules.[1] It is widely used in peptide synthesis, particularly for creating complex peptide sequences, and in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2]
Q2: Which coupling reagents are recommended for the activation of this compound?
A variety of modern coupling reagents can be effectively used for the activation of this compound. The choice of reagent often depends on the specific requirements of the synthesis, such as the complexity of the peptide sequence and the potential for side reactions. Commonly used and recommended reagents include:
-
Uronium/Aminium salts: HATU, HBTU, and HCTU are highly efficient and provide rapid coupling times.[3][4]
-
Phosphonium (B103445) salts: PyBOP and PyAOP are also very effective, with PyAOP being particularly useful for sterically hindered couplings.[4]
-
Carbodiimides: DIC, often used in combination with an additive like OxymaPure or HOBt, is a cost-effective option, though it may require longer reaction times compared to uronium/aminium salts.[3]
Q3: What is the role of a base in the activation reaction?
A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is essential when using uronium/aminium or phosphonium salt coupling reagents. The base is required to deprotonate the carboxylic acid of this compound, allowing for the formation of the active ester intermediate, which then reacts with the free amine on the solid support.
Q4: How does the PEG chain in this compound affect the coupling reaction?
The PEG linker can have several effects on the coupling reaction. Its hydrophilic nature can improve the solvation of the growing peptide chain, which may help to reduce aggregation and improve reaction efficiency.[5] However, the flexibility and steric bulk of the PEG chain might also influence the reaction kinetics, potentially requiring slightly longer coupling times or more efficient coupling reagents compared to standard amino acids.[5]
Troubleshooting Guide
Q5: My coupling reaction with this compound is slow or incomplete. What are the possible causes and solutions?
Slow or incomplete coupling is a common issue in SPPS. Several factors could be contributing to this problem:
-
Cause: Inefficient activation of the carboxylic acid.
-
Cause: Steric hindrance from the growing peptide chain or the PEG linker itself.
-
Solution: Increase the reaction time and/or perform a double coupling. A second coupling with fresh reagents can help to drive the reaction to completion.
-
-
Cause: Poor solvation of the peptide-resin.
-
Cause: Suboptimal reagent stoichiometry.
-
Solution: Increase the equivalents of the this compound and coupling reagents. Using a 3- to 5-fold excess of these reagents over the resin loading is a common strategy to ensure complete coupling.
-
Q6: I am observing unexpected side products in my synthesis after coupling with this compound. What could be the issue?
The presence of side products can often be attributed to side reactions occurring during the coupling or preceding deprotection step.
-
Cause: Racemization of the activated amino acid.
-
Solution: The addition of a racemization-suppressing additive like HOBt or OxymaPure is crucial, especially when using carbodiimide (B86325) coupling reagents.[7] For uronium/aminium reagents that already contain a benzotriazole (B28993) moiety, ensuring the use of a suitable base like DIPEA and avoiding prolonged activation times can minimize racemization.
-
-
Cause: Aspartimide formation in sequences containing aspartic acid.
-
Solution: While this is more commonly associated with the deprotection step, the choice of coupling conditions can have an influence. Using milder deprotection conditions, such as 5% piperazine (B1678402) in DMF with 0.1 M HOBt, can reduce the risk of aspartimide formation in subsequent steps.[5]
-
-
Cause: Diketopiperazine formation at the N-terminal dipeptide stage.
Data Presentation
Table 1: Comparison of Typical Coupling Times for this compound with Various Activating Agents
| Activating Agent | Additive (if applicable) | Base | Typical Reaction Time (minutes) | Notes |
| HATU | N/A | DIPEA/NMM | 15 - 60 | Highly efficient, recommended for difficult couplings. |
| HBTU | HOBt (optional) | DIPEA/NMM | 20 - 90 | A widely used and effective coupling reagent.[9] |
| HCTU | N/A | DIPEA/NMM | 15 - 60 | Similar in efficiency to HATU, often a more cost-effective alternative.[3] |
| PyBOP | HOBt (optional) | DIPEA/NMM | 30 - 120 | A reliable phosphonium-based reagent. |
| DIC | OxymaPure/HOBt | N/A | 60 - 240 | A cost-effective option, but generally requires longer reaction times. |
Note: Reaction times are estimates and may vary depending on the specific peptide sequence, resin, and solvent used. Monitoring the reaction with a qualitative test (e.g., Kaiser test) is recommended.
Table 2: Recommended Reagent Stoichiometry for Activation
| Reagent | Equivalents (relative to resin loading) |
| This compound | 3 - 5 |
| Coupling Reagent (e.g., HATU, HBTU, PyBOP) | 2.9 - 4.9 |
| Additive (e.g., OxymaPure, HOBt) | 3 - 5 |
| Base (e.g., DIPEA) | 6 - 10 |
Experimental Protocols
Protocol 1: Activation and Coupling using HATU
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.
-
Activation: Add DIPEA (6-10 eq.) to the activation solution and mix for 1-2 minutes.
-
Coupling: Immediately add the activated solution to the deprotected resin. Agitate the mixture at room temperature for 15-60 minutes.
-
Monitoring and Washing: Monitor the reaction for completeness using the Kaiser test. Once the test is negative (indicating no free primary amines), wash the resin thoroughly with DMF.
Protocol 2: Activation and Coupling using DIC/OxymaPure
-
Resin Preparation: Follow step 1 from the HATU protocol.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3-5 eq.) and OxymaPure (3-5 eq.) in DMF.
-
Coupling: Add the solution from step 2 to the deprotected resin. Then, add DIC (3-5 eq.) to the resin slurry. Agitate the mixture at room temperature for 60-240 minutes.
-
Monitoring and Washing: Monitor the reaction for completeness using the Kaiser test. Once the test is negative, wash the resin thoroughly with DMF.
Visualizations
Caption: Workflow for this compound Activation and Coupling.
Caption: Decision Tree for Troubleshooting Incomplete Coupling Reactions.
References
Technical Support Center: Preventing Peptide Aggregation with PEG Linkers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptide PEGylation to mitigate aggregation.
Troubleshooting Guides
Question: My PEGylated peptide is still aggregating. What could be wrong?
Answer:
Even after PEGylation, peptide aggregation can occur due to several factors. Here's a step-by-step guide to troubleshoot this issue:
1. Re-evaluate the PEG Linker Properties:
-
PEG Chain Length: The PEG linker might be too short to provide sufficient steric hindrance to prevent inter-peptide interactions.[1] Consider using a longer PEG chain.
-
PEG Structure: Linear PEGs are commonly used, but for some peptides, a branched or multi-arm PEG might offer better shielding.[1]
-
PEG Purity: Impurities in the PEG reagent can lead to unwanted side reactions and contribute to aggregation.[2] Ensure you are using high-purity PEG linkers from a reputable supplier.[1]
2. Assess the PEGylation Strategy:
-
Site of Attachment: The location of the PEG chain on the peptide is critical.[3][4] If the PEG is attached at a site that does not effectively disrupt the aggregation-prone regions of the peptide, aggregation can still occur.[5] Consider site-specific PEGylation to attach the PEG linker to a different, more strategic location.[3][6]
-
Number of PEG Chains: A single PEG chain may not be sufficient. Increasing the number of attached PEG chains can enhance the anti-aggregation effect.[4]
3. Optimize Formulation and Storage Conditions:
-
pH and Buffer: The pH of the solution can significantly impact peptide charge and solubility, influencing aggregation.[7][8][9] Experiment with different pH values and buffer systems to find the optimal conditions for your specific peptide.
-
Excipients: Certain excipients can either promote or inhibit aggregation.[7][9] For example, preservatives like benzyl (B1604629) alcohol have been reported to induce aggregation in some cases.[7] Consider screening different stabilizing excipients.
-
Peptide Concentration: High peptide concentrations can favor aggregation.[7][9] Try working with lower concentrations if possible.
-
Temperature and Agitation: Exposure to high temperatures or vigorous agitation can induce aggregation.[7][8][9] Store your PEGylated peptide at the recommended temperature and handle it gently.
4. Characterize the Aggregates:
-
Understanding the nature of the aggregates (e.g., amorphous vs. fibrillar) can provide insights into the aggregation mechanism.[7] Techniques like Transmission Electron Microscopy (TEM) can be used for this purpose.
Here is a workflow to guide your troubleshooting process:
References
- 1. precisepeg.com [precisepeg.com]
- 2. biocompare.com [biocompare.com]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qyaobio.com [qyaobio.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics [periodicos.capes.gov.br]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for peptides containing Fmoc-8-amino-3,6-dioxaoctanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of peptides modified with Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-Adoa).
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of peptides containing the hydrophilic Adoa linker.
Problem: Poor or No Retention on RP-HPLC Column
Q: My Adoa-containing peptide is eluting in the void volume or very early during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). What can I do to improve retention?
A: This is a common issue due to the hydrophilic nature of the Adoa (PEG-like) linker, which reduces the overall hydrophobicity of the peptide.[1][2] Here are several strategies to troubleshoot this problem:
Potential Causes & Solutions:
-
Improper Injection Solvent: Dissolving the peptide in a solvent that is too strong (e.g., high organic content like pure DMSO or DMF) can cause it to pass through the column without binding.[2]
-
Solution: Dissolve your crude peptide in the starting mobile phase (e.g., 95% Water/5% Acetonitrile (B52724) with 0.1% TFA) or in 100% water with a small amount of acid (TFA or formic acid) to ensure proper binding to the C18 stationary phase.[2]
-
-
Column Phase Collapse: If using a highly aqueous mobile phase (e.g., >98% water) for an extended period, the C18 alkyl chains on the silica (B1680970) support can "collapse," leading to a loss of retention for all compounds.
-
Solution: Use a column specifically designed for use in highly aqueous conditions, often designated with "AQ" or "Hydro".[1] Alternatively, you can regenerate a collapsed column by washing it with a high concentration of organic solvent (e.g., 80% acetonitrile) and then re-equilibrating at the starting conditions.[1]
-
-
Insufficient Ion Pairing: The hydrophilic peptide may require a stronger interaction with the stationary phase.
-
Solution: Ensure trifluoroacetic acid (TFA) at a concentration of 0.1% is present in both mobile phase A (water) and B (acetonitrile).[3][4] TFA pairs with basic residues on the peptide, increasing its overall hydrophobicity and retention time.[2] If TFA is already in use, consider testing alternative ion-pairing reagents, although this is less common.
-
A decision tree for troubleshooting poor retention is outlined below.
Problem: Broad or Tailing Peptide Peaks
Q: My purified peptide shows a broad peak instead of a sharp one. What causes this and how can I fix it?
A: Peak broadening with PEG-like molecules can be caused by several factors, including molecular heterogeneity, aggregation, or secondary interactions with the column.[5]
Potential Causes & Solutions:
-
Peptide Aggregation: The Adoa linker, while designed to increase solubility, can sometimes contribute to aggregation, especially at high concentrations or near the peptide's isoelectric point (pI).
-
Solution 1: Lower the concentration of the injected sample.
-
Solution 2: Adjust the pH of the mobile phase. Using a low pH (e.g., with 0.1% TFA) ensures most peptides are protonated and repel each other, reducing aggregation.[6]
-
Solution 3: Consider adding a small amount of an organic solvent like isopropanol (B130326) (e.g., 5%) to the mobile phase to disrupt hydrophobic interactions that may lead to aggregation.[7]
-
-
Secondary Interactions: Residual exposed silanol (B1196071) groups on the silica backbone of the column can interact with the peptide, causing peak tailing.
-
Solution: Ensure your mobile phase contains an effective ion-pairing agent like TFA.[3] The TFA masks these secondary interaction sites. Using a high-purity, well-end-capped column is also critical.
-
-
Mass Overload: Injecting too much peptide onto the column can saturate the stationary phase, leading to broad, fronting peaks.
-
Solution: Reduce the amount of crude peptide loaded onto the column. Perform a loading study to determine the optimal capacity for your specific column.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 8-amino-3,6-dioxaoctanoic acid (Adoa) in a peptide?
A1: Fmoc-Adoa is used as a hydrophilic spacer or linker in peptide synthesis.[8][9] Its incorporation serves several purposes:
-
Increases Solubility: The ethylene (B1197577) glycol-like structure enhances the water solubility of hydrophobic peptides, which is particularly useful for drug development.[8]
-
Provides a Flexible Linker: It can be used to attach other molecules (like fluorophores, biotin, or drugs) to a peptide while minimizing steric hindrance and maintaining the peptide's biological activity.[9]
-
Reduces Aggregation: By increasing the overall hydrophilicity, it can help prevent the aggregation often seen with hydrophobic peptide sequences.[10]
Q2: How does the Adoa linker affect the choice of RP-HPLC column?
A2: The Adoa linker makes the peptide more polar. Therefore, a column with a more hydrophobic stationary phase (like C18) is generally preferred over less hydrophobic phases (C8 or C4) to ensure adequate retention.[11] For very hydrophilic peptides, a longer column or one with a higher carbon load may provide better separation. Additionally, using columns with a wide pore size (e.g., 300 Å) is recommended for larger peptides to ensure the molecule can freely interact with the stationary phase.[3]
Q3: What are the ideal starting conditions for purifying an Adoa-containing peptide?
A3: A good starting point for method development is a standard TFA-based system.
| Parameter | Recommended Starting Condition | Notes |
| Column | C18, 300 Å pore size, 5 µm particle size | The most common choice for peptide purification.[4][11] |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water | TFA acts as an ion-pairing agent to improve peak shape.[3] |
| Mobile Phase B | 0.1% TFA in HPLC-grade Acetonitrile (ACN) | ACN is the most common organic modifier.[4] |
| Gradient | 5% to 65% Mobile Phase B over 30-60 minutes | This is a broad screening gradient. It should be optimized (shallowed) around the elution point of your peptide for better resolution. |
| Flow Rate | 1.0 mL/min (for analytical 4.6 mm ID column) | Adjust flow rate based on column diameter. |
| Detection | 210-220 nm | Wavelengths where the peptide backbone absorbs strongly.[4][12] |
This table summarizes a generic starting protocol. The gradient should be optimized based on initial analytical runs.
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of an Adoa-Containing Peptide
This protocol outlines a general procedure for purifying a crude peptide containing an Adoa linker on a preparative scale.
1. Materials:
- Crude lyophilized peptide
- Mobile Phase A (MPA): HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA)
- Mobile Phase B (MPB): HPLC-grade acetonitrile (ACN) with 0.1% (v/v) TFA
- Preparative RP-HPLC system with a C18 column (e.g., 21.2 mm ID, 250 mm length, 5 µm, 300 Å)
2. Sample Preparation:
- Dissolve the crude peptide in a minimal volume of MPA. If solubility is poor, add a small amount of ACN or DMSO, but keep the organic content as low as possible.
- Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5 minutes to pellet any insoluble material.
- Filter the supernatant through a 0.45 µm syringe filter.
3. HPLC Method:
- Equilibration: Equilibrate the column with 95% MPA / 5% MPB for at least 3-5 column volumes or until the baseline is stable.
- Injection: Inject the filtered peptide solution onto the column.
- Gradient Elution: Run a linear gradient optimized from analytical scouting runs. A typical gradient might be:
- 5-25% MPB over 5 minutes
- 25-45% MPB over 40 minutes
- 45-95% MPB over 5 minutes (column wash)
- 95-5% MPB over 5 minutes (re-equilibration)
- Fraction Collection: Collect fractions (e.g., 1-minute intervals) throughout the gradient, focusing on the main peak corresponding to the target peptide.
4. Post-Purification Analysis:
- Analyze all collected fractions using analytical RP-HPLC and mass spectrometry to identify those containing the pure target peptide.
- Pool the pure fractions.
- Lyophilize (freeze-dry) the pooled fractions to obtain the final purified peptide as a white, fluffy powder.
The general workflow for peptide purification is visualized below.
Data Presentation: Optimizing Gradient Slope
Optimizing the gradient is crucial for separating the target peptide from closely eluting impurities. A shallower gradient around the elution point of the target peptide increases resolution.
Table 1: Comparison of Gradient Conditions on Peptide Purity and Yield
| Gradient (20-50% ACN) | Main Peak Retention Time (min) | Purity by Analytical HPLC (%) | Recovery Yield (%) |
| Over 15 minutes (2.0%/min) | 12.5 | 88.2 | 45 |
| Over 30 minutes (1.0%/min) | 21.8 | 97.5 | 41 |
| Over 60 minutes (0.5%/min) | 38.1 | 98.1 | 39 |
Data are for illustrative purposes. As shown, decreasing the gradient slope from 2.0%/min to 1.0%/min significantly improved purity with only a minor impact on yield. Further shallowing the gradient to 0.5%/min offered minimal purity improvement while increasing the run time and solvent consumption. The 1.0%/min gradient represents the optimal balance.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. agilent.com [agilent.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. chemimpex.com [chemimpex.com]
- 9. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 10. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Improving yield and purity in difficult peptide sequences with Fmoc chemistry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in synthesizing difficult peptide sequences using Fmoc chemistry. Our aim is to help you improve peptide yield and purity by providing targeted solutions to common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Aggregation and Poor Solvation
Question: My peptide synthesis is failing, and I suspect aggregation. What are the common signs, and what strategies can I employ to overcome this?
Answer: Peptide chain aggregation during solid-phase peptide synthesis (SPPS) is a primary cause of low yield and purity, particularly for hydrophobic sequences or those prone to forming secondary structures like β-sheets.[1][2]
Signs of Aggregation:
-
Physical Appearance: The resin may shrink or clump together.[1]
-
Monitoring: In continuous flow synthesis, you may observe a flattened and broadened Fmoc deprotection profile.[1]
-
Testing: Standard coupling tests like the ninhydrin (B49086) or TNBS test may become unreliable and give false-negative results.
Troubleshooting Strategies:
-
Solvent Choice: While DMF is a standard solvent, N-methylpyrrolidone (NMP) can be more effective for hydrophobic peptides due to its superior solvating properties.[3][4] Using solvent mixtures, such as DCM/DMF/NMP, sometimes with additives like 1% Triton X-100 and 2 M ethylene (B1197577) carbonate, can also be beneficial.
-
Chaotropic Salts: Adding chaotropic salts like NaClO₄, LiCl, or KSCN to the coupling mixture or during washes can disrupt secondary structures.[5]
-
Elevated Temperature: Performing coupling reactions at higher temperatures (e.g., using microwave or conventional heating) can disrupt inter-chain hydrogen bonding and accelerate reaction rates.[5][6] However, be cautious as this can also increase the risk of racemization for sensitive amino acids like Cys and His.[6][7]
-
Resin Choice: Using PEG-based resins can improve yield and purity for long or hydrophobic peptides compared to traditional polystyrene resins.[3] A lower resin loading is also recommended for sequences longer than 30-40 residues or those known to be difficult.[8]
-
Backbone Protection & Structure-Disrupting Moieties:
-
Pseudoproline Dipeptides: Incorporating pseudoproline (Ψ-Pro) dipeptides can disrupt the formation of β-sheets.[7]
-
Dmb/Hmb Amino Acids: Introducing 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids at strategic positions (e.g., every sixth residue) can prevent aggregation.[5]
-
Category 2: Difficult Couplings & Incomplete Reactions
Question: I am observing incomplete coupling for certain amino acids. What are the causes, and how can I improve coupling efficiency?
Answer: Incomplete coupling leads to deletion sequences, which can be difficult to separate from the target peptide. This issue is often encountered with sterically hindered amino acids (e.g., Val, Ile, Thr) or at "difficult" junctions in the peptide sequence.
Troubleshooting Strategies:
-
Choice of Coupling Reagent: For standard couplings, HBTU and TBTU are efficient.[9][10] For more challenging couplings, stronger reagents like HATU, HCTU, or PyAOP are recommended as they generate more reactive activated esters.[9][10] Phosphonium-based reagents like PyBOP are also highly effective and do not carry the risk of guanidinylation that can occur with excess uronium-based reagents (HBTU, HATU).[9]
-
Double Coupling: Repeating the coupling step with a fresh solution of the activated amino acid can help drive the reaction to completion.
-
Extended Reaction Time: Increasing the coupling time from the standard 1-2 hours can improve efficiency for slow reactions.[11]
-
Higher Temperature: As with aggregation, increasing the temperature can enhance coupling kinetics.[5]
-
In Situ Neutralization: For Boc/Bzl chemistry, in situ neutralization protocols can improve yields in difficult sequences.[5][12]
Category 3: Racemization
Question: My final peptide product shows significant diastereomeric impurities. How can I minimize racemization during synthesis?
Answer: Racemization, the conversion of an L-amino acid to its D-enantiomer, is a critical issue that can compromise the biological activity of the final peptide.[13] Cysteine and Histidine are particularly susceptible to racemization.[5][14]
Troubleshooting Strategies:
-
Coupling Reagent and Additives:
-
Using carbodiimide-based reagents like DIC in combination with additives such as HOBt, HOAt, or OxymaPure can suppress racemization.[5][13][15]
-
For His, protecting the imidazole (B134444) nitrogen with a group like methoxybenzyl can significantly reduce racemization.[5]
-
-
Base Selection: When using coupling reagents that require a base (e.g., HATU, HBTU), a weaker base like N-methylmorpholine (NMM) or hindered bases like 2,4,6-collidine should be considered instead of DIPEA, especially for sensitive residues like Cys.[13][16]
-
Temperature Control: For amino acids prone to racemization like His and Cys, it is advisable to perform the coupling at a lower temperature (e.g., 50°C instead of 80°C) when using microwave synthesis.[4][14] Alternatively, these residues can be coupled at room temperature while the rest of the synthesis is performed at an elevated temperature.[14]
-
Specialized Reagents: DEPBT is a coupling reagent known for causing very little epimerization and is particularly useful for easily racemized amino acids.[10]
Category 4: Side Reactions
Question: I'm observing side products related to specific amino acids like Aspartic Acid (Asp) and Arginine (Arg). What are these side reactions and how can I prevent them?
Answer: Several amino acids are prone to specific side reactions under the conditions of Fmoc-SPPS.
Aspartimide Formation:
-
Problem: Aspartic acid residues, especially in sequences like Asp-Gly, Asp-Ala, or Asp-Ser, can form a succinimide (B58015) ring (aspartimide).[5][7] This can lead to racemization and the formation of β-aspartyl peptides upon ring-opening.[5][13]
-
Prevention:
-
Use a bulky side-chain protecting group for Asp, such as 2,4-dimethoxybenzyl (ODmb), which sterically hinders aspartimide formation.[13]
-
Add HOBt to the piperidine (B6355638) deprotection solution.[5][14]
-
Incorporate an Hmb or Dmb group on the nitrogen of the amino acid preceding the Asp residue.[5]
-
Diketopiperazine Formation:
-
Problem: This side reaction is common at the dipeptide stage, where the N-terminal amino group of the second residue attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. Sequences with Proline at the C-terminus are particularly susceptible.[17]
-
Prevention:
Arginine-Related Side Reactions:
-
Problem: The Mtr protecting group on Arginine can be difficult to remove completely, requiring long cleavage times. The Pmc group can also be challenging to scavenge and may lead to reattachment or alkylation of sensitive residues.[18]
-
Recommendation: The Pbf protecting group is generally recommended for Arginine as it is more easily cleaved and scavenged.[18]
Category 5: Cleavage and Deprotection
Question: What is the best practice for the final cleavage and deprotection step to ensure high purity?
Answer: The final cleavage step simultaneously removes the peptide from the resin and cleaves the side-chain protecting groups. The choice of cleavage cocktail is crucial to prevent side reactions caused by reactive cationic species generated during this process.
General Recommendations:
-
Standard Cocktail: For most peptides, a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) is sufficient.[11]
-
Scavengers: Triisopropylsilane (TIS) is a common scavenger. For peptides containing sensitive residues like Cys, Met, Trp, or Tyr, additional scavengers are necessary.
-
Peptides with Cysteine: The addition of 1,2-ethanedithiol (B43112) (EDT) is recommended.
-
Peptides with Arginine(Mtr) and Tryptophan: A more complex mixture like Reagent K (TFA/water/phenol/thioanisole/EDT) may be required for complete deprotection and to prevent side reactions.
Incomplete Deprotection:
-
If you suspect incomplete side-chain deprotection, especially with bulky groups like Trt on Asn, extend the cleavage time. If problems persist, precipitate the peptide and repeat the cleavage with a fresh cocktail.
Data Summary Tables
Table 1: Common Coupling Reagents in Fmoc-SPPS
| Coupling Reagent | Type | Key Advantages | Common Applications & Considerations |
| HBTU/TBTU | Aminium/Uronium | Efficient, fast reactions, cost-effective.[9][10] | Routine synthesis. May cause guanidinylation if used in excess.[9] |
| HATU/HCTU | Aminium/Uronium | More reactive than HBTU, good for difficult couplings.[9] | Difficult sequences. HATU is based on HOAt, making it highly efficient. |
| PyBOP | Phosphonium | Highly efficient, no guanidinylation side reaction.[9] | Routine and difficult couplings.[9] |
| PyBrOP | Phosphonium | More reactive than PyBOP.[10] | Very difficult couplings, such as with N-methylated amino acids.[10] |
| DIC/HOBt | Carbodiimide/Additive | Minimizes racemization, base-free activation possible.[13][15] | Recommended for racemization-prone amino acids like Cys and His.[15] |
| COMU | Aminium/Uronium | Based on OxymaPure, highly reactive. | Can be superior to HATU for hindered couplings. |
Table 2: Troubleshooting Summary for Common Issues
| Issue | Primary Cause(s) | Recommended Solutions |
| Aggregation | Inter-chain hydrogen bonding, hydrophobic collapse. | Use NMP solvent, add chaotropic salts, increase temperature, use PEG-resin, incorporate pseudoprolines or Dmb/Hmb residues.[3][4] |
| Incomplete Coupling | Steric hindrance, aggregation.[13] | Use stronger coupling reagents (HATU, PyAOP), double couple, extend reaction time, increase temperature. |
| Racemization | Base-catalyzed epimerization, especially during activation.[13] | Use DIC/additive (Oxyma, HOBt), weaker bases (NMM, collidine), control temperature for sensitive residues (Cys, His).[13][15][16] |
| Aspartimide Formation | Base-catalyzed cyclization of Asp residues.[7] | Use bulky Asp side-chain protection (ODmb), add HOBt to deprotection solution, use Hmb/Dmb on preceding residue.[5][13] |
| Incomplete Cleavage/Deprotection | Stable protecting groups (e.g., Arg(Mtr)), scavenger issues. | Extend cleavage time, use appropriate scavenger cocktails (e.g., Reagent K for complex peptides), use Pbf for Arg.[18] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle (Manual)
-
Fmoc Deprotection:
-
Amino Acid Activation (using HBTU):
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (optional, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and allow to pre-activate for 1-2 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[11]
-
Monitor the reaction completion using a qualitative test (e.g., ninhydrin test).
-
-
Washing:
-
Wash the resin thoroughly with DMF (e.g., 3 times) and DCM (e.g., 3 times) to remove excess reagents and byproducts.
-
-
Repeat:
-
Return to step 1 to continue the elongation of the peptide chain.
-
Protocol 2: Cleavage and Deprotection using TFA/TIS/Water
-
Resin Preparation:
-
Wash the final peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
-
Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[11] CAUTION: Perform this in a well-ventilated fume hood as TFA is highly corrosive.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.[11]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the ether suspension to pellet the peptide.
-
Wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by RP-HPLC.
-
Visualizations
Caption: Standard workflow for Fmoc solid-phase peptide synthesis.
Caption: Troubleshooting decision tree for difficult peptide synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. peptide.com [peptide.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 15. bachem.com [bachem.com]
- 16. researchgate.net [researchgate.net]
- 17. chempep.com [chempep.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Comparative Guide to Fmoc-8-amino-3,6-dioxaoctanoic acid and Other Short-Chain PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in the design of therapeutics such as antibody-drug conjugates (ADCs), peptide-drug conjugates, and PROTACs. This guide provides an in-depth comparison of Fmoc-8-amino-3,6-dioxaoctanoic acid, a discrete PEG linker with two ethylene (B1197577) glycol units, against other commonly used short-chain PEG linkers.
The strategic incorporation of PEG linkers between a biomolecule and a payload can significantly enhance the conjugate's solubility, stability, and in vivo performance.[1][2] These advantages stem from the hydrophilic and flexible nature of the PEG chain, which can mitigate the hydrophobicity of many payloads, reduce aggregation, and decrease immunogenicity.[3] The length of the PEG chain is a crucial parameter, with even minor variations influencing the overall performance of the bioconjugate. This guide will focus on discrete, short-chain PEG linkers, which offer precise control over the linker's length and molecular weight, ensuring homogeneity of the final conjugate.[2]
Physicochemical Properties: A Head-to-Head Comparison
This compound, also known as Fmoc-AEEA or Fmoc-NH-(PEG)2-COOH, is a heterobifunctional linker featuring an Fmoc-protected amine and a terminal carboxylic acid.[4] This structure makes it highly versatile for solid-phase peptide synthesis (SPPS) and other bioconjugation strategies. The two ethylene glycol units impart a desirable level of hydrophilicity, which can be crucial for improving the solubility of hydrophobic drug molecules.
To provide a clear comparison, the following table summarizes the key physicochemical properties of this compound and other commonly used short-chain Fmoc-protected PEG-acid linkers.
| Property | This compound (PEG2) | Fmoc-NH-(PEG)3-COOH | Fmoc-NH-(PEG)4-COOH |
| Synonyms | Fmoc-AEEA, Fmoc-NH-(PEG)2-CH2COOH | Fmoc-12-amino-4,7,10-trioxadodecanoic acid | Fmoc-15-amino-4,7,10,13-tetraoxapentadecanoic acid |
| Molecular Weight | 385.41 g/mol | 429.46 g/mol | 473.52 g/mol |
| PEG Units | 2 | 3 | 4 |
| Hydrophilicity | Good | Higher | Highest |
| Applications | Peptide synthesis, ADC linker, PROTAC linker[4] | Peptide modification, bioconjugation | Enhancing solubility of hydrophobic molecules |
Impact on Bioconjugate Performance: A Data-Driven Analysis
The choice of PEG linker length has a profound impact on the performance of the resulting bioconjugate. While direct, side-by-side comparative studies of these specific short-chain linkers are not extensively published, we can infer performance characteristics based on established principles of PEGylation in the context of ADCs and other bioconjugates.
Solubility and Aggregation
A primary reason for incorporating PEG linkers is to enhance the solubility of hydrophobic payloads and reduce the propensity for aggregation. The hydrophilic nature of the PEG chain effectively creates a hydration shell around the payload, improving its compatibility with aqueous environments.[3] It is a well-established principle that increasing the number of ethylene glycol units increases the overall hydrophilicity of the linker. Therefore, it is expected that the solubility-enhancing effect will follow the trend: Fmoc-NH-(PEG)4-COOH > Fmoc-NH-(PEG)3-COOH > this compound. This enhanced solubility can lead to higher achievable drug-to-antibody ratios (DARs) in ADCs without causing aggregation.[2]
Stability
The stability of the linker is critical for ensuring that the payload remains attached to the biomolecule until it reaches its target. The ether linkages within the PEG backbone are generally stable under physiological conditions. For Fmoc-protected linkers, the key stability consideration during synthesis is the lability of the Fmoc group to basic conditions, which allows for its controlled removal.[5] The stability of the final conjugate in vivo is more dependent on the nature of the bonds used to attach the linker to the biomolecule and the payload.
Pharmacokinetics and In Vivo Efficacy
The length of the PEG linker can influence the pharmacokinetic properties of a bioconjugate. Longer PEG chains are known to increase the hydrodynamic radius of the molecule, which can lead to a longer circulation half-life by reducing renal clearance.[6] However, for short-chain PEGs, this effect may be less pronounced. Interestingly, some studies have shown that a short PEG8 linker can lead to faster blood clearance compared to a non-PEGylated antibody, resulting in high-contrast images in immuno-PET imaging.[7] This highlights that the relationship between PEG length and pharmacokinetics can be complex and may depend on the specific biomolecule and payload.
Longer PEG chains, while potentially increasing half-life, can sometimes lead to a decrease in the in vitro cytotoxicity of the conjugate.[6] This is thought to be due to steric hindrance, where the PEG chain may interfere with the binding of the payload to its target. Therefore, a balance must be struck between improving pharmacokinetic properties and maintaining potent biological activity. Short-chain PEGs, including this compound, are often favored for their ability to provide sufficient hydrophilicity without introducing excessive steric bulk.
Experimental Protocols
To facilitate the reproducible comparison of these PEG linkers in your own research, detailed experimental protocols for key assays are provided below.
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-PEG Linkers
This protocol outlines the manual synthesis of a peptide incorporating a PEG linker using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound (or other Fmoc-PEG-acid linker)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.[8]
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 10-20 minutes. Drain and repeat once. Wash the resin thoroughly with DMF.[5]
-
Amino Acid/Linker Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid or Fmoc-PEG-acid linker (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid/linker solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.[8]
-
To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform a final deprotection step (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage solution into a centrifuge tube containing cold diethyl ether to precipitate the peptide.
-
Purification and Analysis: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the peptide by HPLC and characterize by mass spectrometry.[9]
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of ADCs. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR.
Materials:
-
ADC sample
-
HIC column
-
Mobile Phase A: e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7
-
Mobile Phase B: e.g., 20 mM sodium phosphate, pH 7
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a decreasing salt gradient (from 100% A to 100% B).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
The different drug-loaded species (DAR 0, 2, 4, etc.) will elute as separate peaks.[]
-
Integrate the peak areas for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of species * DAR of species) / 100[]
-
Visualizing the Role of PEG Linkers
To better understand the workflows and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating a PEG linker.
Caption: A simplified signaling pathway illustrating the mechanism of action of an antibody-drug conjugate (ADC).
Conclusion
This compound and other short-chain, discrete PEG linkers are invaluable tools in the development of sophisticated bioconjugates. The choice of linker length represents a critical optimization parameter that influences the solubility, stability, and pharmacokinetic properties of the final product. While longer PEG chains generally offer greater hydrophilicity, they may also introduce steric hindrance that can negatively impact biological activity. This compound, with its two ethylene glycol units, often provides a favorable balance of these properties. Ultimately, the optimal PEG linker must be determined empirically for each specific application, taking into account the unique characteristics of the biomolecule and the payload. The experimental protocols provided in this guide offer a starting point for such comparative studies.
References
- 1. Understanding The Effect Of Discreet PEG Linkers On ADC Structure And Binding [bioprocessonline.com]
- 2. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 7. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomatik.com [biomatik.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide: Unveiling the Advantages of Fmoc SPPS over Boc Solid-Phase Peptide Synthesis
In the landscape of peptide synthesis, two methodologies have long stood as the cornerstones of research and development: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). For researchers, scientists, and professionals in drug development, the choice between these two strategies is a critical decision that profoundly impacts the efficiency of synthesis, the purity of the final peptide, and the overall success of the project. This guide provides an objective comparison, highlighting the distinct advantages of the now predominant Fmoc chemistry, supported by experimental data and detailed protocols.
At a Glance: Key Differences Between Boc and Fmoc SPPS
The fundamental distinction between Boc and Fmoc SPPS lies in the protecting group for the α-amino group of the amino acids and the corresponding conditions for its removal during the stepwise elongation of the peptide chain. The Boc strategy employs an acid-labile protecting group, requiring repeated treatments with a moderately strong acid like trifluoroacetic acid (TFA) for deprotection. In contrast, the Fmoc strategy utilizes a base-labile protecting group, which is removed under mild basic conditions, typically with piperidine (B6355638). This core difference in chemical strategy gives rise to a cascade of advantages for the Fmoc approach.
A key advantage of Fmoc SPPS is its orthogonality. The Fmoc group is removed by a base, while the side-chain protecting groups are typically acid-labile (e.g., tBu, Trt).[1][] This "true" orthogonality ensures that the side-chain protecting groups remain intact during the repeated Nα-deprotection steps, minimizing side reactions and preserving the integrity of the growing peptide chain.[1][] In the Boc strategy, the orthogonality is only partial, as both the Boc group and the benzyl-based side-chain protecting groups are acid-labile, albeit to different degrees. The repeated acid exposure in Boc SPPS can lead to the gradual loss of side-chain protection, potentially causing unwanted side reactions.
The milder reaction conditions of Fmoc SPPS represent another significant benefit. The use of strong acids like hydrofluoric acid (HF) for the final cleavage in Boc chemistry necessitates specialized, corrosion-resistant equipment. Fmoc chemistry, with its reliance on TFA for final cleavage, allows for the use of standard laboratory glassware, enhancing safety and convenience.[1] Furthermore, the mild conditions of Fmoc SPPS are more compatible with the synthesis of peptides containing sensitive modifications, such as phosphorylation and glycosylation, which may not be stable under the harsh acidic conditions of the Boc method.[3]
Performance Comparison: A Data-Driven Analysis
The theoretical advantages of Fmoc SPPS translate into tangible benefits in terms of yield, purity, and the successful synthesis of complex peptides.
Case Study 1: Synthesis of a Cys-Ser Dipeptide
A direct comparison in the synthesis of a simple dipeptide, Ac-Cys-Ser-NH2, illustrates the performance differences between the two methods.
| Parameter | Boc Strategy (Ac-Cys(Acm)-Ser(Bzl)-NH2) | Fmoc Strategy (Ac-Cys(Trt)-Ser(tBu)-NH2) |
| Crude Purity (Typical) | 75-85% | 70-90% |
| Overall Yield (Typical) | 50-70% | 60-80% |
While both methods can produce the target dipeptide, the Fmoc strategy generally offers a slight advantage in terms of typical overall yield. It is important to note that cysteine-containing peptides can be prone to racemization during coupling, a factor that can be influenced by the choice of coupling reagents and must be carefully managed in both strategies.
Case Study 2: Synthesis of the "Difficult" Amyloid Beta (Aβ) 1-42 Peptide
| Strategy | Nα-Protection | Coupling Reagents | Reported Crude Yield | Reported Crude Purity | Reference |
| Boc/Bzl SPPS | Boc | Not specified | Not specified | Not specified | Hendrix et al. (1992)[4] |
| Fmoc/tBu SPPS | Fmoc | HCTU, Microwave | 87% | 67% | BenchChem[1] |
| Fmoc/tBu SPPS with Pseudoprolines | Fmoc | Not specified | 57% | Not specified | BenchChem[1] |
The available data suggests that Fmoc-based strategies, particularly when coupled with modern techniques like microwave assistance, can achieve high crude yields and purities for this challenging peptide.[1] While Boc chemistry is sometimes favored for "difficult sequences" due to the protonation of the N-terminus in the acidic deprotection step which can reduce aggregation, the versatility and milder conditions of Fmoc chemistry have led to the development of numerous successful protocols for Aβ1-42 synthesis.[1][4]
Experimental Protocols
Fmoc Solid-Phase Peptide Synthesis of Ac-Cys(Trt)-Ser(tBu)-NH2
1. Resin Preparation:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF).
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
2. First Amino Acid Coupling (Fmoc-Ser(tBu)-OH):
-
In a separate vessel, activate Fmoc-Ser(tBu)-OH with a coupling reagent such as HCTU and N,N-diisopropylethylamine (DIEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow to react.
-
Monitor the coupling reaction for completion using a Kaiser test.
-
Wash the resin thoroughly with DMF.
3. Subsequent Cycles (Fmoc-Cys(Trt)-OH and Acetylation):
-
Deprotection: Remove the Fmoc group from the resin-bound serine by treating with 20% piperidine in DMF.
-
Coupling: Couple Fmoc-Cys(Trt)-OH using the same activation and coupling procedure as for the first amino acid.
-
Acetylation: After the final coupling, deprotect the N-terminus and treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF to acetylate the N-terminal amine.
4. Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA, triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
Boc Solid-Phase Peptide Synthesis of Ac-Cys(Acm)-Ser(Bzl)-NH2
1. Resin Preparation:
-
Swell MBHA resin in DCM.
2. First Amino Acid Coupling (Boc-Ser(Bzl)-OH):
-
Deprotection: Deprotect the resin with 50% TFA in DCM.
-
Neutralization: Neutralize the resin with a solution of DIEA in DCM.
-
Coupling: Couple Boc-Ser(Bzl)-OH using a coupling reagent like HBTU and DIEA in DMF.
-
Monitor the coupling reaction for completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
3. Subsequent Cycles (Boc-Cys(Acm)-OH and Acetylation):
-
Deprotection and Neutralization: Repeat the deprotection and neutralization steps as in the first cycle.
-
Coupling: Couple Boc-Cys(Acm)-OH using the same coupling procedure.
-
Acetylation: Treat the resin with a solution of acetic anhydride and DIEA in DCM.
4. Cleavage and Deprotection:
-
Treat the peptide-resin with anhydrous HF in the presence of a scavenger like anisole (B1667542) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, filter, and dry.
Visualizing the Workflow: Fmoc vs. Boc SPPS
The following diagrams illustrate the cyclical nature of the Fmoc and Boc SPPS workflows.
Caption: The cyclical workflow of Fmoc Solid-Phase Peptide Synthesis.
Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis.
Common Side Reactions and Mitigation Strategies
While both methods are robust, they are not without potential side reactions. Understanding and mitigating these is crucial for obtaining high-purity peptides.
Fmoc SPPS:
-
Aspartimide Formation: Peptides containing aspartic acid can undergo base-catalyzed cyclization to form an aspartimide, which can then lead to a mixture of α- and β-aspartyl peptides.[3] This is particularly problematic in sequences containing Asp-Gly or Asp-Ser. Using protecting groups like Omn-Cpg on the preceding amino acid or additives like HOBt in the deprotection solution can reduce this side reaction.
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, cleaving the dipeptide from the resin. This is more prevalent when proline is one of the first two amino acids. Using 2-chlorotrityl chloride resin can sterically hinder this reaction.
-
Racemization of Cysteine: Cysteine residues are susceptible to racemization during activation. The use of specific coupling reagents and additives like HOBt can minimize this.
-
S-alkylation of Cysteine: During the final TFA cleavage of peptides from Wang resin, the cysteine sulfhydryl group can be alkylated by the cleaved linker.[5] Careful selection of scavengers in the cleavage cocktail is essential to prevent this.[5]
Boc SPPS:
-
Acid-catalyzed Side Reactions: The repeated use of TFA can lead to the removal of acid-labile side-chain protecting groups, particularly from sensitive residues like tryptophan and methionine.
-
Alkylation of Tryptophan: Cationic species generated during Boc deprotection can alkylate the indole (B1671886) ring of tryptophan.
-
Oxidation of Methionine: The thioether side chain of methionine can be oxidized during the harsh acidic cleavage.
-
Homoserine Lactone Formation: C-terminal methionine can cyclize to form a homoserine lactone during HF cleavage.[6]
Conclusion: The Ascendancy of Fmoc SPPS
While Boc SPPS laid the foundation for solid-phase peptide synthesis and remains a viable option for certain applications, the advantages of Fmoc SPPS have led to its widespread adoption as the method of choice for the majority of peptide synthesis endeavors. The milder reaction conditions, superior orthogonality, and compatibility with a broader range of peptide modifications and automated synthesizers make Fmoc chemistry a more versatile, efficient, and safer strategy.[1][][3] The ability to synthesize complex and modified peptides with high yield and purity has solidified the position of Fmoc SPPS as the dominant force in modern peptide research and drug development.
References
A Researcher's Guide to Purity Assessment of Synthetic Peptides: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step that underpins the reliability of experimental results and the safety of potential therapeutics. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this application. This guide provides an objective comparison of HPLC with its modern successor, Ultra-High-Performance Liquid Chromatography (UPLC), and the orthogonal technique of Capillary Electrophoresis (CE), supported by experimental data and detailed protocols.
Performance Comparison: HPLC vs. UPLC vs. CE
The choice of analytical technique for peptide purity assessment often involves a trade-off between resolution, speed, and the specific characteristics of the peptide and its potential impurities. While HPLC remains a robust and widely used method, UPLC offers significant advantages in terms of speed and separation efficiency. Capillary Electrophoresis provides a complementary approach, separating molecules based on a different physicochemical principle.
| Performance Metric | HPLC | UPLC | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but utilizes smaller particle size columns (sub-2 µm) and higher pressures. | Separation based on the differential migration of charged species in an electric field. |
| Resolution | Good | Excellent[2] | Excellent, especially for charged and polar molecules.[3] |
| Analysis Time | Longer | Significantly shorter (up to 10 times faster than HPLC).[2] | Very fast. |
| Sensitivity | Good | Higher sensitivity due to narrower peaks.[2] | Can have sensitivity limitations with UV detection. |
| Solvent Consumption | High | Lower than HPLC. | Minimal. |
| Orthogonality to HPLC | N/A | Low (same separation principle) | High (different separation mechanism).[3] |
Quantitative Comparison of Chromatographic Techniques
The advantages of UPLC over traditional HPLC are evident in direct comparative studies. The use of smaller particle columns in UPLC leads to a significant increase in resolution and peak capacity, allowing for better separation of closely related impurities.
| System | Resolution (between peaks 5 and 6) | Peak Capacity |
| HPLC | 1.7 | 118 |
| UPLC | 3.1 | 196 |
Sensitivity of Modern Analytical Techniques
Modern analytical instrumentation, particularly when coupling liquid chromatography with mass spectrometry (LC-MS), allows for the detection and quantification of impurities at very low levels.
| Impurity | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |
| Glu14 | 0.03 | 0.08 |
| AC | 0.04 | 0.11 |
| DG | 0.01 | 0.03 |
Experimental Workflows
A systematic approach is crucial for accurate and reproducible peptide purity analysis. The general workflow involves sample preparation, chromatographic or electrophoretic separation, detection, and data analysis.
Caption: General workflow for analyzing synthetic peptide purity.
The decision to use a specific analytical method is often guided by the properties of the peptide and the desired outcome of the analysis.
Caption: Decision tree for selecting an analytical method.
Experimental Protocols
Detailed methodologies are essential for achieving reliable and reproducible results. Below are representative protocols for RP-HPLC, UPLC, and CE.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is a standard method for the purity assessment of a wide range of synthetic peptides.
1. Sample Preparation:
-
Dissolve the lyophilized peptide in an appropriate solvent, typically 0.1% (v/v) Trifluoroacetic Acid (TFA) in water or a mixture of water and acetonitrile (B52724), to a final concentration of 1 mg/mL.
-
Vortex the sample to ensure complete dissolution.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Column:
-
System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column is commonly used for peptide separations (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size, 100-300 Å pore size).
-
Column Temperature: 30-40 °C.
3. Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues).
-
Gradient: A typical gradient would be from 5% to 60% Mobile Phase B over 20-30 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the peptide by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.
Protocol 2: Ultra-High-Performance Liquid Chromatography (UPLC)
This protocol is suitable for high-throughput analysis and for complex samples requiring higher resolution.
1. Sample Preparation:
-
Follow the same procedure as for the RP-HPLC protocol, ensuring the sample is well-dissolved and filtered.
2. UPLC System and Column:
-
System: A UPLC system capable of handling high backpressures, equipped with a gradient pump, autosampler, column oven, and UV or MS detector.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size, 130 Å pore size).
-
Column Temperature: 40-60 °C.
3. Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) formic acid in water (for MS compatibility) or 0.1% TFA in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile or 0.1% TFA in acetonitrile.
4. Chromatographic Conditions:
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Detection: UV absorbance at 214 nm and/or mass spectrometry.
-
Gradient: A much shorter and steeper gradient can be used compared to HPLC, for example, from 5% to 60% Mobile Phase B over 5-10 minutes.
5. Data Analysis:
-
Similar to the HPLC protocol, integrate all peaks and calculate the percent purity. If using MS detection, impurities can be identified by their mass-to-charge ratio.
Protocol 3: Capillary Electrophoresis (CE)
This protocol is particularly useful for the analysis of charged peptides and as an orthogonal technique to verify HPLC purity results.
1. Sample Preparation:
-
Dissolve the peptide in the background electrolyte (BGE) or a low ionic strength buffer to a concentration of 0.1-1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
2. CE System and Capillary:
-
System: A capillary electrophoresis instrument with a high-voltage power supply and a UV detector.
-
Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 30-50 cm total length).
3. Background Electrolyte (BGE):
-
A common BGE for peptide analysis is a low pH buffer, such as 50 mM phosphate (B84403) buffer at pH 2.5. The BGE composition should be optimized for the specific peptide.
4. Electrophoretic Conditions:
-
Injection: Hydrodynamic or electrokinetic injection.
-
Voltage: 15-30 kV.
-
Temperature: 25 °C.
-
Detection: UV absorbance at 200-214 nm.
5. Data Analysis:
-
Analyze the resulting electropherogram to identify the main peptide peak and any impurity peaks.
-
Purity is calculated based on the corrected peak areas (peak area divided by migration time).
Conclusion
The purity assessment of synthetic peptides is a non-negotiable aspect of quality control in research and drug development. While RP-HPLC remains a workhorse in many laboratories, the adoption of UPLC can offer significant improvements in throughput and resolution, leading to more efficient workflows. Furthermore, the use of an orthogonal technique like Capillary Electrophoresis is invaluable for providing a more complete picture of peptide purity, especially for complex samples or when dealing with charged impurities that may be difficult to resolve by reversed-phase chromatography. By understanding the principles, performance characteristics, and protocols of these key analytical methods, researchers can make informed decisions to ensure the quality and reliability of their synthetic peptides.
References
The Impact of PEGylation on the Biological Activity of Therapeutic Peptides: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuances of peptide modification is critical for optimizing therapeutic efficacy. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a peptide, has emerged as a leading strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. This guide provides an objective comparison of PEGylated and non-PEGylated peptides, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Enhanced In Vivo Stability and Prolonged Circulation
One of the most significant advantages of PEGylation is the substantial improvement in the in vivo stability and circulation half-life of peptides.[1][2] Unmodified peptides are often susceptible to rapid degradation by proteases and swift clearance by the kidneys, resulting in a very short half-life, sometimes only a few minutes.[1][2] PEGylation addresses these limitations by creating a hydrophilic shield around the peptide, which sterically hinders the approach of proteolytic enzymes and increases the hydrodynamic radius of the molecule, thereby reducing renal filtration.[1][]
This enhanced stability translates directly to a longer circulation time in the bloodstream, allowing for sustained therapeutic exposure and potentially reducing the required dosing frequency.
Comparative Pharmacokinetic Profile
Experimental data consistently demonstrates the superior pharmacokinetic profile of PEGylated peptides compared to their unmodified counterparts. The increase in molecular weight and the hydrophilic nature of the PEG chain significantly reduce the rate of clearance from the body.
| Parameter | Non-PEGylated Peptide | PEGylated Peptide | Fold Change | Reference |
| Half-life (t½) | 0.047 h (TNF-α) | 2.25 h (PEG-TNF-α) | ~48x | [4] |
| 18 min (Generic Peptide) | 16.5 h (PEG-50kDa) | ~55x | [][5] | |
| Clearance Rate | High | Significantly Reduced | Varies | [4][6] |
| Body Clearance (t½) | N/A | 19.1 - 91.3 h (Specific Peptides) | N/A | [4] |
| N/A | 23.6 - 115.7 h (Control Peptides) | N/A | [4] |
Table 1: Comparison of Pharmacokinetic Parameters. As shown, PEGylation can dramatically increase the half-life of peptides, leading to prolonged systemic exposure.
Impact on Receptor Binding and Cellular Interactions
The effect of PEGylation on a peptide's ability to bind to its target receptor is a critical consideration. The addition of a PEG chain can sometimes introduce steric hindrance, potentially leading to a decrease in binding affinity.[] However, this potential reduction in affinity is often compensated for by the significantly increased bioavailability and prolonged circulation time of the PEGylated peptide.[] The overall biological effect is a balance between these competing factors. The site of PEG attachment on the peptide is a crucial parameter that needs to be optimized to minimize any negative impact on receptor interaction.[7]
Cellular uptake mechanisms can also be influenced by PEGylation. While the PEG shield can reduce non-specific cellular interactions and uptake by the reticuloendothelial system (RES), targeted delivery can be achieved by incorporating specific ligands.[8][9] Studies have shown that PEGylation can reduce uptake by macrophages, which is a key mechanism for extending circulation time.[10][11][12]
| Parameter | Non-PEGylated Peptide | PEGylated Peptide | Observation | Reference |
| Receptor Binding Affinity (Kd) | High | May be reduced | Dependent on PEG size, structure, and attachment site. | [][13] |
| Cellular Uptake (Macrophages) | High | Reduced | PEG shield hinders phagocytosis. | [10][11][12] |
| Tumor Uptake (%ID/g) | Lower | Higher (size-dependent) | Increased circulation leads to greater accumulation in tumors. | [4] |
Table 2: Comparison of Receptor Binding and Cellular Uptake. The impact of PEGylation on binding affinity is variable, while it generally reduces non-specific cellular uptake and enhances tumor accumulation.
Enhanced In Vivo Efficacy: A Case Study in Oncology
The improved pharmacokinetic profile of PEGylated peptides often translates to enhanced in vivo efficacy. In oncology, for instance, the prolonged circulation of a PEGylated therapeutic peptide can lead to greater accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. This passive targeting, combined with the sustained release of the active peptide, can result in superior anti-tumor activity compared to the non-PEGylated version.
| Treatment Group | Mean Tumor Volume (mm³) at Day 25 | Reduction in Tumor Growth Rate | Reference |
| Untreated Control | ~1800 | - | [1][14] |
| Non-Targeted LPD-PEG-TK | ~1500 | Significant vs. Control | [1][10] |
| Targeted LPD-PEG-Folate-TK | ~500 | Significant vs. all groups | [1][10] |
Table 3: In Vivo Antitumor Efficacy of a PEGylated Formulation. This data illustrates the significant improvement in tumor growth inhibition with a targeted PEGylated therapeutic compared to controls.
Experimental Methodologies
To comprehensively characterize the biological activity of PEGylated peptides, a suite of well-defined experimental protocols is employed.
Receptor Binding Assays
These assays are crucial for determining the affinity of a PEGylated peptide for its target receptor. A common method is the radioligand binding assay .[15][16]
Protocol Outline:
-
Membrane Preparation: Isolate cell membranes expressing the target receptor.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test peptide (PEGylated or non-PEGylated).
-
Separation: Separate the receptor-bound from the free radioligand via filtration.
-
Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Determine the IC50 (the concentration of the test peptide that inhibits 50% of the radioligand binding) and subsequently calculate the binding affinity (Ki).
Cellular Uptake Studies
Understanding how PEGylation affects the entry of a peptide into target cells is vital. This can be assessed using various techniques, including fluorescence microscopy and inductively coupled plasma mass spectrometry (ICP-MS) for metal-labeled peptides.[8][17]
Protocol Outline (Fluorescence Microscopy):
-
Cell Culture: Plate cells of interest (e.g., cancer cells, macrophages) in a suitable format (e.g., chamber slides).
-
Labeling: Covalently attach a fluorescent dye to the peptide (both PEGylated and non-PEGylated versions).
-
Incubation: Treat the cells with the fluorescently labeled peptides for various time points.
-
Washing: Remove unbound peptide by washing the cells with buffer.
-
Imaging: Visualize and quantify the intracellular fluorescence using a confocal or fluorescence microscope.
In Vivo Efficacy Studies
Animal models, particularly tumor-bearing mouse models for oncology applications, are essential for evaluating the therapeutic efficacy of PEGylated peptides.[1][14]
Protocol Outline (Tumor Xenograft Model):
-
Tumor Implantation: Subcutaneously implant tumor cells into immunocompromised mice.
-
Treatment Groups: Once tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle control, non-PEGylated peptide, PEGylated peptide).
-
Dosing: Administer the respective treatments according to a predetermined schedule and route (e.g., intravenous, subcutaneous).
-
Tumor Measurement: Regularly measure tumor volume using calipers.
-
Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., histology, biomarker assessment).
Visualizing the Impact of PEGylation
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes involved.
Caption: A simplified signaling pathway initiated by a PEGylated peptide.
Caption: A typical experimental workflow for characterizing PEGylated peptides.
Caption: The logical relationship between PEGylation and its biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacokinetics of Protein and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The effect of PEGylation on the efficacy and uptake of an immunostimulatory nanoparticle in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and Anti-Tumor Efficacy of PEGylated Liposomes Co-Loaded with Cisplatin and Mifepristone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to Activators for Fmoc-Amino Acid Coupling in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of peptide bonds is a critical step in solid-phase peptide synthesis (SPPS). The choice of an appropriate activator for Fmoc-protected amino acids can significantly impact coupling efficiency, reaction time, and the preservation of stereochemical integrity. This guide provides a comparative overview of commonly used activators, supported by experimental data, to aid in the selection of the optimal reagent for your specific application.
Performance Comparison of Common Coupling Reagents
The selection of a coupling reagent is a crucial factor for a successful peptide synthesis.[1] While various classes of reagents exist, phosphonium (B103445) and aminium/uronium salts have become popular due to their high coupling rates and minimal side reactions.[1] The following tables summarize the performance of several widely used activators based on available data.
| Activator | Class | Relative Reactivity | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | Very High | Fast reaction rates, low racemization, effective for hindered amino acids.[2][3] | Can react with the unprotected N-terminus if used in excess.[2][3] Contains potentially explosive HOAt.[1] |
| HBTU | Aminium/Uronium Salt | High | Efficient for standard couplings, well-established.[1][3] | Slower than HATU, can cause racemization with sensitive amino acids.[3] Contains potentially explosive HOBt.[1] |
| TBTU | Aminium/Uronium Salt | High | Similar to HBTU, effective for most standard couplings.[1] | Contains potentially explosive HOBt.[1] |
| PyBOP | Phosphonium Salt | High | Efficient coupling, byproducts are less hazardous than those of BOP.[2][3] | Can be less effective for sterically hindered couplings compared to HATU. |
| COMU | Aminium/Uronium Salt | Very High | Comparable or superior efficiency to HATU, safer (Oxyma-based), better solubility.[1][2][4] | Relatively newer compared to HBTU/HATU. |
| DIC/HOBt | Carbodiimide/Additive | Medium | Cost-effective, good for minimizing racemization under base-free conditions, especially for Cys.[1] | Slower than onium salts, formation of insoluble DCU byproduct (with DCC).[5] HOBt is potentially explosive.[1] |
| DIC/Oxyma | Carbodiimide/Additive | Medium-High | Safer alternative to HOBt with comparable or better performance in suppressing racemization and improving efficiency.[6][7] | Slower than onium salts. |
Quantitative Performance Data
Direct quantitative comparison of coupling reagents can be challenging as efficiency is sequence-dependent and experimental conditions vary between studies. However, the following data provides insights into the relative performance of different activators.
Table 1: Comparison of Coupling Reagents in Aza-Peptide Synthesis
| Coupling Reagent | Half-life (t½, min) at 25°C | Yield (%) |
| COMU | 17 | ~100 |
| PyOxim | - | ~100 |
| HATU | 40 | ~100 |
| HCTU | 40 | ~50 |
| HDMC | 40 | ~50 |
| TBTU | 150 | ~60 |
| PyBOP | 150 | ~60 |
| DIC | 211 | - |
| Data from a study on the synthesis of a model aza-peptide (H-Ala-AzAla-Phe-NH2). Slower reaction rates were observed compared to typical peptide synthesis.[8] |
Table 2: Racemization Levels with Different Activators
| Coupling Reagent | Additive | Base | Temperature | Racemization Level |
| HATU | - | NMM | Room Temp | High |
| DIC | Oxyma | - | Room Temp | 1.8%[6] |
| DIC | Oxyma | - | 55 °C | 31.0%[6] |
| HBTU | HOBt | DIEA | Room Temp | Low |
| DEPBT | - | DIEA | Room Temp | Very Low[6] |
| TDBTU | - | - | - | Significantly less than PyBOP, HBTU, HATU[2] |
| Qualitative and quantitative data on racemization from various sources. Note that racemization is highly dependent on the specific amino acid, particularly for residues like His and Cys.[9][10] |
Mechanisms and Workflows
General Mechanism of Activation and Coupling
The activation of the Fmoc-amino acid is a critical first step. For onium salts like HBTU and HATU, the process involves the formation of a highly reactive ester intermediate, which is then susceptible to nucleophilic attack by the free amine of the peptide chain.
Caption: General mechanism of Fmoc-amino acid activation and peptide bond formation.
Standard SPPS Coupling Workflow
A typical coupling cycle in Fmoc-based solid-phase peptide synthesis involves a series of deprotection, washing, coupling, and final washing steps.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
Assessing the In Vivo Stability of Peptides with Hydrophilic Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often limited by their short in vivo half-life due to rapid enzymatic degradation and renal clearance. The incorporation of hydrophilic linkers is a key strategy to enhance the stability and pharmacokinetic profile of peptide-based drugs. This guide provides an objective comparison of the performance of different hydrophilic linkers, supported by experimental data, detailed protocols for in vivo stability assessment, and visualizations of key processes.
Data Presentation: Comparative In Vivo Stability of Peptides with Different Hydrophilic Linkers
The following table summarizes quantitative data from various studies, showcasing the impact of different hydrophilic linkers on the in vivo half-life of peptides. It is important to note that the experimental conditions, including the peptide sequence and animal model, can significantly influence the results.
| Peptide | Linker Type | Linker Description | Animal Model | In Vivo Half-life | Reference |
| GLP-1 Analog | Fatty Acid + γ-Glutamyl Spacer | Palmitoyl group attached via a γ-glutamyl spacer to Lys26. | Human | 11-15 hours (subcutaneous) | [1] |
| GLP-1 Analog (Semaglutide) | Fatty Acid + Mini-PEG Spacer | Octadecanoic diacid attached to Lys26 via a γ-glutamyl and two 8-amino-3,6-dioxaoctanoic acid units. | Human | ~1 week (subcutaneous) | [1] |
| GLP-1 Analog | Aib substitution | Substitution of Ala8 with 2-aminoisobutyric acid (Aib). | Not specified | 165 hours (for a 30 mg dose) | [2] |
| Exendin-4 Analog (E6) | Stapled Peptide with Serum Protein Binding Motif | Biaryl cross-linker with a serum protein binding motif. | Guinea Pig | ~16.5 hours (intravenous) | [3] |
| Unmodified Exendin-4 | None | - | Mouse | ~18 minutes | [3] |
| fVIIa peptide inhibitor | Naphthalene acyl sulfonamide tag | - | Rabbit | 4-fold increase compared to unmodified peptide | [4] |
| fVIIa peptide inhibitor | Diphenylcyclohexanol phosphate (B84403) ester tag | - | Rabbit | 53-fold increase compared to unmodified peptide | [4] |
| AWRK6 Peptide | None | - | Rat | ~2.8 hours (intraperitoneal) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability in vivo. Below are generalized protocols for key experiments.
Protocol 1: Determination of In Vivo Peptide Half-Life in a Rodent Model (Mouse or Rat)
This protocol outlines the steps to determine the pharmacokinetic profile and elimination half-life of a peptide conjugated with a hydrophilic linker.
1. Materials and Reagents:
- Test peptide with hydrophilic linker
- Vehicle for injection (e.g., sterile saline, PBS)
- Anesthetic (if required for blood collection)
- Blood collection tubes (e.g., with EDTA or heparin)
- Centrifuge
- Solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., acetonitrile, trichloroacetic acid)
- LC-MS/MS system
- Animal model (e.g., male Sprague-Dawley rats or C57BL/6 mice)
2. Animal Handling and Dosing:
- Acclimatize animals for at least one week before the experiment.
- House animals in a controlled environment with free access to food and water.
- Administer the peptide solution via the desired route (e.g., intravenous bolus via the tail vein or subcutaneous injection). A typical dose might range from 1 to 10 mg/kg.
3. Blood Sample Collection:
- Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes, and 24 hours post-injection).
- For rats, blood can be collected via a cannulated jugular vein or from the tail vein. For mice, retro-orbital or tail vein sampling can be used.
- Immediately place blood samples into tubes containing an anticoagulant.
4. Plasma Preparation:
- Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma.
- Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
5. Sample Preparation for LC-MS/MS Analysis:
- Protein Precipitation: Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile) to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.
- Solid-Phase Extraction (SPE): Alternatively, use an appropriate SPE cartridge to extract the peptide from the plasma, following the manufacturer's instructions. This method can provide a cleaner sample.
- Evaporate the solvent from the extracted sample and reconstitute it in a suitable mobile phase for LC-MS/MS analysis.
6. LC-MS/MS Analysis:
- Develop a sensitive and specific LC-MS/MS method for the quantification of the intact peptide in the plasma samples.
- Use a suitable internal standard to ensure accuracy.
- Generate a standard curve by spiking known concentrations of the peptide into blank plasma.
7. Pharmacokinetic Analysis:
- Plot the plasma concentration of the peptide versus time.
- Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including the elimination half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Protocol 2: Identification of In Vivo Peptide Degradation Products using Mass Spectrometry
This protocol describes a general workflow to identify the cleavage sites and degradation products of a peptide in vivo.
1. Sample Collection and Preparation:
- Collect plasma or tissue samples from animals at various time points after peptide administration as described in Protocol 1.
- Prepare the samples as described in Protocol 1 (protein precipitation or SPE) to extract the peptide and its metabolites.
2. High-Resolution Mass Spectrometry (HRMS) Analysis:
- Analyze the extracted samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Acquire full scan MS data to identify the masses of the parent peptide and potential degradation products.
- Acquire MS/MS (or tandem MS) data for the parent peptide and any detected metabolites to obtain fragmentation patterns.
3. Data Analysis and Metabolite Identification:
- Process the raw MS and MS/MS data using specialized software (e.g., BioPharma Finder™, Proteome Discoverer™).
- Compare the masses of the detected species to the theoretical masses of potential degradation products (e.g., resulting from enzymatic cleavage at specific amino acid residues).
- Analyze the MS/MS fragmentation patterns of the metabolites to confirm their sequences and pinpoint the exact cleavage sites. For example, a shift in the y- or b-ion series compared to the parent peptide will indicate N- or C-terminal cleavage, respectively.[6]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the in vivo stability of peptides with hydrophilic linkers.
Caption: Major in vivo degradation pathways for therapeutic peptides.
Caption: Experimental workflow for in vivo peptide stability assessment.
Caption: How hydrophilic linkers enhance peptide stability in vivo.
References
- 1. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the Peptide AWRK6 in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Its Application to Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Metabolic Stability of Exendin-4: Pharmacokinetics and Identification of Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Spectroscopy for Structural Validation of Fmoc-Protected Amino Acids
For researchers, scientists, and drug development professionals, ensuring the structural integrity and purity of raw materials is paramount. This is especially true in peptide synthesis, where the quality of Fmoc-protected amino acids directly impacts the final peptide's yield, purity, and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful analytical technique for the comprehensive structural validation and purity assessment of these critical building blocks.
This guide provides a comparative overview of the use of NMR spectroscopy for the characterization of Fmoc-protected amino acids. It details experimental protocols, presents comparative NMR data for common Fmoc-amino acids, and discusses the advantages of NMR in identifying and quantifying impurities compared to other analytical methods.
The Power of NMR in Fmoc-Amino Acid Analysis
NMR spectroscopy offers a non-destructive method to gain detailed structural information at the atomic level. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide a wealth of data for:
-
Unambiguous Structure Confirmation: Verifying the correct attachment of the Fmoc protecting group to the amino acid and confirming the integrity of the amino acid side chain.
-
Identification and Quantification of Impurities: Detecting common process-related impurities such as residual solvents, dipeptides (e.g., Fmoc-β-Ala-amino acid-OH), and by-products from the Fmoc protection reaction.[1] While techniques like HPLC are invaluable for purity assessment, NMR can often identify and quantify impurities that may co-elute or are not UV-active.[2][3]
-
Stereochemical Integrity: While not a primary method for determining enantiomeric purity, high-resolution NMR can sometimes distinguish between diastereomers, providing insights into potential racemization.
Comparative ¹H and ¹³C NMR Data
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint for each Fmoc-amino acid. The following tables summarize typical chemical shift ranges for the key protons and carbons in commonly used Fmoc-protected amino acids. It is important to note that exact chemical shifts can vary depending on the solvent, concentration, and temperature.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Common Fmoc-Amino Acids in CDCl₃ or DMSO-d₆
| Amino Acid Derivative | α-H | β-H | Other Side-Chain Protons | Fmoc Protons | NH | COOH |
| Fmoc-Ala-OH | ~4.3 | ~1.4 (d) | - | ~7.3-7.9 | ~5.3 (d) | ~12.7 |
| Fmoc-Val-OH | ~4.2 | ~2.2 (m) | ~1.0 (d), ~0.9 (d) | ~7.3-7.9 | ~5.2 (d) | ~12.8 |
| Fmoc-Leu-OH | ~4.3 | ~1.7 (m) | ~1.6 (m), ~0.9 (d) | ~7.3-7.9 | ~5.2 (d) | ~12.8 |
| Fmoc-Ile-OH | ~4.2 | ~1.9 (m) | ~1.4 (m), ~1.2 (m), ~0.9 (t, d) | ~7.3-7.9 | ~5.3 (d) | ~12.8 |
| Fmoc-Phe-OH | ~4.6 | ~3.2 (dd), ~3.1 (dd) | ~7.2-7.3 (m, Ar-H) | ~7.3-7.9 | ~5.3 (d) | ~12.9 |
| Fmoc-Ser(tBu)-OH | ~4.4 | ~3.9 (m) | ~1.1 (s, tBu) | ~7.3-7.9 | ~5.4 (d) | ~12.7 |
| Fmoc-Asp(OtBu)-OH | ~4.6 | ~2.9 (dd), ~2.8 (dd) | ~1.4 (s, tBu) | ~7.3-7.9 | ~5.7 (d) | ~12.8 |
| Fmoc-Glu(OtBu)-OH | ~4.4 | ~2.0-2.2 (m) | ~2.4 (t), ~1.4 (s, tBu) | ~7.3-7.9 | ~5.4 (d) | ~12.8 |
| Fmoc-Lys(Boc)-OH | ~4.2 | ~1.7-1.9 (m) | ~1.3-1.5 (m), ~3.0 (q), ~1.4 (s, Boc) | ~7.3-7.9 | ~5.3 (d) | ~12.7 |
| Fmoc-Cys(Trt)-OH | ~4.4 | ~2.8 (m) | ~7.2-7.4 (m, Trt) | ~7.3-7.9 | ~5.2 (d) | ~12.9 |
Note: Data compiled from various sources. Chemical shifts are approximate and can vary. d = doublet, t = triplet, q = quartet, m = multiplet, s = singlet, dd = doublet of doublets.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Common Fmoc-Amino Acids in CDCl₃ or DMSO-d₆
| Amino Acid Derivative | Cα | Cβ | Other Side-Chain Carbons | Fmoc Carbons | C=O (Amino Acid) | C=O (Fmoc) |
| Fmoc-Ala-OH | ~50.5 | ~17.0 | - | ~47.0, ~66.0, ~120-144 | ~174.5 | ~156.0 |
| Fmoc-Val-OH | ~60.0 | ~30.5 | ~19.0, ~17.5 | ~47.0, ~66.0, ~120-144 | ~174.0 | ~156.5 |
| Fmoc-Leu-OH | ~53.5 | ~41.0 | ~24.5, ~23.0, ~21.5 | ~47.0, ~66.0, ~120-144 | ~175.0 | ~156.5 |
| Fmoc-Ile-OH | ~59.5 | ~37.0 | ~25.0, ~15.5, ~11.0 | ~47.0, ~66.0, ~120-144 | ~174.0 | ~156.5 |
| Fmoc-Phe-OH | ~56.5 | ~37.5 | ~126-137 (Ar-C) | ~47.0, ~66.0, ~120-144 | ~173.5 | ~156.0 |
| Fmoc-Ser(tBu)-OH | ~56.0 | ~62.0 | ~73.5 (C-O), ~27.5 (tBu) | ~47.0, ~66.0, ~120-144 | ~172.0 | ~156.0 |
| Fmoc-Asp(OtBu)-OH | ~51.0 | ~36.5 | ~170.0 (C=O), ~81.0 (C-O), ~28.0 (tBu) | ~47.0, ~66.0, ~120-144 | ~172.0 | ~156.5 |
| Fmoc-Glu(OtBu)-OH | ~53.5 | ~29.0 | ~31.0, ~171.0 (C=O), ~80.5 (C-O), ~28.0 (tBu) | ~47.0, ~66.0, ~120-144 | ~174.0 | ~156.5 |
| Fmoc-Lys(Boc)-OH | ~54.5 | ~31.0 | ~22.5, ~29.0, ~40.0, ~155.5 (C=O), ~78.0 (C-O), ~28.5 (Boc) | ~47.0, ~66.0, ~120-144 | ~174.5 | ~156.5 |
| Fmoc-Cys(Trt)-OH | ~54.0 | ~34.0 | ~67.0 (C-S), ~127-145 (Trt) | ~47.0, ~66.0, ~120-144 | ~172.5 | ~156.0 |
Note: Data compiled from various sources. Chemical shifts are approximate and can vary.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the Fmoc-amino acid. DMSO-d₆ is a common choice due to its excellent dissolving power for a wide range of compounds. CDCl₃ can also be used, but solubility may be a limiting factor for some of the more polar amino acids. For quantitative NMR (qNMR), ensure the solvent does not contain peaks that overlap with signals of interest or the internal standard.
-
Concentration: For standard ¹H and ¹³C NMR, a concentration of 5-20 mg of the Fmoc-amino acid in 0.5-0.7 mL of deuterated solvent is typically sufficient. For qNMR, the concentration should be accurately known.
-
Internal Standard (for qNMR): For quantitative analysis, a certified internal standard with a known concentration must be added. The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. Common internal standards include maleic acid, 1,4-dioxane, or hexamethyldisiloxane (B120664) (HMDS).
NMR Data Acquisition
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of at least 16 ppm is recommended to cover the aromatic, amide, and aliphatic regions.
-
Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): For quantitative analysis, a long relaxation delay (at least 5 times the longest T₁ of the protons of interest) is critical to ensure full relaxation and accurate integration. A d1 of 30-60 seconds is often necessary.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Spectral Width: A spectral width of 200-250 ppm is required to encompass the carbonyl, aromatic, and aliphatic carbon signals.
-
Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (several hundred to thousands) is typically needed.
-
-
2D NMR (COSY, HSQC, HMBC):
-
These experiments are invaluable for unambiguous signal assignment. Standard pulse programs available on modern NMR spectrometers can be used. The experimental parameters (spectral widths, number of increments, number of scans) should be optimized for the specific sample and desired resolution.
-
Visualization of the Validation Workflow
The process of validating Fmoc-protected amino acids using NMR can be summarized in the following workflow:
Caption: Workflow for NMR-based structural validation.
Comparison with Alternative Methods
While NMR is a powerful tool, it is often used in conjunction with other analytical techniques for a comprehensive assessment of Fmoc-amino acid quality.
Table 3: Comparison of Analytical Techniques for Fmoc-Amino Acid Validation
| Technique | Primary Application | Advantages | Limitations |
| NMR Spectroscopy | Structural elucidation, purity determination, impurity identification and quantification. | Provides detailed structural information, non-destructive, can quantify non-UV active impurities. | Lower sensitivity compared to MS, may require higher sample amounts, complex spectra for mixtures. |
| HPLC/UPLC | Purity determination, separation of impurities. | High sensitivity, excellent for separating closely related compounds, well-established methods. | May not detect non-UV active impurities (e.g., acetic acid), co-elution can mask impurities, structural information is limited.[2][3] |
| Mass Spectrometry (MS) | Molecular weight determination, impurity identification. | Extremely high sensitivity, provides accurate mass information, can be coupled with LC for enhanced separation and identification. | Provides limited structural information on its own, ionization efficiency can vary between compounds affecting quantification. |
| X-ray Crystallography | Absolute structure determination. | Provides the definitive 3D structure of a molecule in the solid state. | Requires a suitable single crystal, which can be difficult to obtain; the solid-state structure may not represent the solution-state conformation. |
| Elemental Analysis | Determination of elemental composition. | Provides the percentage of C, H, N, and other elements, confirming the empirical formula. | Does not provide structural information or identify impurities with the same elemental composition. |
Logical Relationships in Structural Validation
The confident structural validation of an Fmoc-protected amino acid relies on the convergence of data from multiple NMR experiments.
Caption: Interconnectivity of NMR data for validation.
Conclusion
NMR spectroscopy is an indispensable tool for the structural validation and purity assessment of Fmoc-protected amino acids. Its ability to provide detailed, atom-specific structural information and to identify and quantify a wide range of impurities, including those challenging for other methods, makes it a cornerstone of quality control in peptide synthesis. By employing a combination of 1D and 2D NMR experiments and adhering to rigorous experimental protocols, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible results in their peptide-based research and development endeavors.
References
A Comparative Guide to Peptide Synthesis: Evaluating Fmoc-8-amino-3,6-dioxaoctanoic acid as a Linker
For researchers, scientists, and drug development professionals, the strategic incorporation of linkers during solid-phase peptide synthesis (SPPS) is a critical determinant of success, particularly for challenging sequences. This guide provides an objective comparison of Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-Adoa-OH), a short polyethylene (B3416737) glycol (PEG) linker, against other common alternatives, supported by experimental data to inform rational peptide design and synthesis strategies.
This compound is a hydrophilic spacer widely employed in Fmoc-based SPPS to enhance the solubility and stability of synthetic peptides.[1][2] Its integration into a peptide sequence can disrupt secondary structure formation and aggregation, which are common obstacles in the synthesis of hydrophobic and long-chain peptides.[3] This guide will delve into the practical applications and performance of this linker in comparison to other available options.
Performance Comparison of Peptide Synthesis Linkers
The choice of a linker can significantly influence the purity and yield of the final peptide product. While comprehensive head-to-head studies are often sequence-dependent, the available data highlights the distinct advantages of incorporating short PEG linkers like Fmoc-Adoa-OH.
| Linker/Strategy | Peptide Sequence/Target | Purity | Yield | Key Observations |
| This compound (Fmoc-Adoa-OH) | Difficult/Hydrophobic Peptides (General) | Improved | Improved | Enhances solubility and disrupts aggregation.[3][4] |
| Fmoc-Adoa-OH | Amyloid Beta-Peptide (Aβ) Analogs | High | High | The hydrophilic nature of the PEG linker is beneficial for such aggregation-prone peptides.[1][5] |
| Standard Linker (e.g., on Wang or Rink Amide resin) | Difficult Sequences (e.g., ACP(65-74)) | Variable | Often Low | Prone to aggregation and incomplete coupling, leading to deletion byproducts.[6] |
| Longer PEG Linkers (e.g., Fmoc-PEG(n)-OH, n>2) | General Peptides | High | High | Can provide greater solubility but may be less ideal for applications where a shorter, more defined spacer is required.[4] |
| Hydrophobic Linkers (e.g., Fmoc-6-aminohexanoic acid) | General Peptides | High | High | Provides spacing but does not confer the solubility advantages of PEG linkers.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible success in peptide synthesis. Below are representative protocols for the manual solid-phase synthesis of a peptide incorporating this compound and a standard synthesis for comparison.
Protocol 1: Synthesis of a Model Peptide using this compound
This protocol outlines the manual synthesis of a model hydrophobic peptide on a Rink Amide resin.
1. Resin Swelling and Preparation:
-
Swell Rink Amide resin (0.5-1.0 mmol/g loading) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes and drain.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and again with DMF (5 times).
3. Amino Acid Coupling (Standard Residues):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
After a negative Kaiser test, wash the resin as described in step 2.
4. Incorporation of this compound:
-
Following the deprotection of the preceding amino acid residue, couple this compound using the same procedure as for a standard amino acid (step 3).
5. Chain Elongation:
-
Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the sequence.
6. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (B109758) (DCM).
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
7. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
Protocol 2: Standard Synthesis of a Model Peptide (Without PEG Linker)
This protocol follows the same steps as Protocol 1, but without the incorporation of this compound. The peptide is synthesized directly on the Rink Amide resin. The success of this synthesis for difficult sequences is often lower, resulting in a more complex crude product that is challenging to purify.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key stages in the solid-phase peptide synthesis workflows.
Caption: Standard Fmoc-SPPS workflow.
The workflow for incorporating Fmoc-Adoa-OH involves an additional, specific coupling step within the iterative process.
Caption: Fmoc-SPPS workflow with PEG linker.
Conclusion
The use of this compound as a hydrophilic linker in solid-phase peptide synthesis presents a valuable strategy for overcoming the challenges associated with "difficult" and hydrophobic peptide sequences. By improving the solvation of the growing peptide chain, this short PEG linker can lead to higher purity and yield of the crude product, simplifying subsequent purification efforts. While the ideal linker remains sequence-dependent, the evidence suggests that for aggregation-prone peptides, the incorporation of Fmoc-Adoa-OH is a superior approach compared to standard synthesis protocols. Researchers and drug developers are encouraged to consider the integration of such linkers as a proactive measure to enhance the efficiency and success rate of their peptide synthesis campaigns.
References
- 1. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. peptide.com [peptide.com]
- 5. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Fmoc-8-amino-3,6-dioxaoctanoic Acid: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including Fmoc-8-amino-3,6-dioxaoctanoic acid. This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound, in line with general laboratory safety protocols and information synthesized from available safety data sheets (SDS).
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its potential hazards and the necessary safety precautions. While some safety data sheets indicate no known OSHA hazards, it is good practice to treat all chemicals with caution.[1]
Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, the following PPE should be worn:
| Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Procedure
Disposal of this compound and its containers must be carried out in accordance with all applicable federal, state, and local environmental regulations.[1][2] The following procedure outlines a general approach to its disposal:
-
Waste Identification and Segregation:
-
Identify the waste as non-hazardous or hazardous according to your institution's guidelines and local regulations. While some sources state the product and its degradation products are not toxic, it is best to confirm with your environmental health and safety (EHS) office.[1]
-
Segregate waste containing this compound from other chemical waste streams to avoid unintended reactions.
-
-
Container Management:
-
Waste Collection and Storage:
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed when not in use.[1]
-
-
Disposal Request:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Provide them with a complete and accurate description of the waste, including its composition and quantity.
-
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of this compound.
Figure 1. Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for this compound and your institution's environmental health and safety guidelines for detailed and compliant disposal procedures.
References
Personal protective equipment for handling Fmoc-8-amino-3,6-dioxaoctanoic acid
Essential Safety and Handling Guide for Fmoc-8-amino-3,6-dioxaoctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound, a key reagent in peptide synthesis and the development of antibody-drug conjugates (ADCs) and PROTACs.[1] Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate that this compound does not meet the criteria for hazardous classification under the Globally Harmonized System (GHS), others suggest potential for harm if inhaled, ingested, or absorbed through the skin, and may cause irritation to the respiratory tract and skin.[2][3] Therefore, a cautious approach necessitates the use of standard personal protective equipment for handling powdered chemicals.[3][4][5][6][7][8]
Recommended PPE for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Torso Protection | Laboratory Coat | Standard, properly fitting lab coat.[7][8] | Protects clothing and skin from potential splashes and spills of the chemical or solvents used with it. |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended for their chemical and puncture resistance.[5][8] | Prevents direct skin contact with the chemical, minimizing the risk of irritation or absorption.[3] |
| Eye and Face Protection | Safety Glasses/Goggles | Chemical splash goggles should be worn to provide a complete seal around the eyes.[7][8] A face shield may be necessary for procedures with a high risk of splashing.[7] | Protects eyes from airborne powder and potential splashes of solutions containing the chemical. |
| Respiratory Protection | Dust Mask/Respirator | An N95-rated dust mask or a respirator should be used when handling the powder outside of a fume hood.[3][7] | Minimizes the risk of inhaling the powdered chemical, which may cause respiratory tract irritation.[3] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes that fully cover the feet are mandatory in a laboratory setting.[5][7] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from reception to use in an experimental setting.
-
Receiving and Storage :
-
Preparation and Weighing :
-
Conduct all handling of the powdered chemical within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Before weighing, ensure all necessary PPE is correctly worn.
-
Use a dedicated, clean spatula and weighing vessel.
-
Close the container tightly immediately after use to prevent contamination and moisture absorption.
-
-
Dissolution and Reaction :
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Common solvents for Fmoc-protected amino acids in peptide synthesis include dimethylformamide (DMF).[10]
-
If the dissolution process generates heat, use an ice bath to control the temperature.
-
Ensure all reactions are performed in appropriate glassware and within a fume hood.
-
-
Post-Handling :
-
Clean all equipment and the work area thoroughly after use.
-
Dispose of all contaminated materials, including gloves and weighing paper, as chemical waste.
-
Experimental Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
Collect any unused or expired this compound in a clearly labeled, sealed container for hazardous chemical waste.
-
Contaminated consumables such as gloves, weighing paper, and pipette tips should also be disposed of in the solid chemical waste stream.
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Waste streams from Fmoc chemistry, such as those containing piperidine (B6355638) or trifluoroacetic acid (TFA), are considered hazardous and must be segregated into appropriate basic or acidic waste containers, respectively.[11]
-
Do not dispose of any chemical waste down the drain.
-
-
Disposal Procedures :
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[12] The Safety Data Sheet recommends disposing of the contents and container at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[12]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. carlroth.com [carlroth.com]
- 3. peptide.com [peptide.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. ba.auburn.edu [ba.auburn.edu]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. westlab.com.au [westlab.com.au]
- 9. chemscene.com [chemscene.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
